Product packaging for 2,1,3-Benzoxadiazol-4-amine(Cat. No.:CAS No. 767-63-5)

2,1,3-Benzoxadiazol-4-amine

Cat. No.: B112991
CAS No.: 767-63-5
M. Wt: 135.12 g/mol
InChI Key: IPCMVRZVNJHUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,1,3-Benzoxadiazol-4-amine, commonly known as 4-Aminobenzofurazan, is a fundamental scaffold in developing advanced fluorescent probes and complex molecular systems . Its primary research value lies in its role as a versatile synthetic intermediate; the 4-amino group serves as a critical attachment point, allowing the fluorophore to be integrated into larger structures via nitrogen, sulfur, or oxygen linkers . This enables the construction of sophisticated molecules with push-pull electronic characteristics, leading to enhanced quantum yields and red-shifted emissions . The 2,1,3-benzoxadiazole core is a respected, environment-sensitive fluorophore prized for its small molecular size and favorable photophysical properties, making it an excellent tag for studying biological environments . This compound is extensively utilized in diverse research applications. It is a cornerstone in the synthesis of derivatization reagents for analytical chemistry and serves as a precursor for sensors that detect various analytes, including hydrogen sulfide . Furthermore, its derivatives are key components in systems exhibiting Fluorescence Resonance Energy Transfer (FRET) and are widely employed to label and image biological systems . The core structure's electron-deficient nature also makes it a valuable building block in materials science for constructing organic electronic materials with small band gaps .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B112991 2,1,3-Benzoxadiazol-4-amine CAS No. 767-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1,3-benzoxadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCMVRZVNJHUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342802
Record name 2,1,3-Benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-63-5
Record name 2,1,3-Benzoxadiazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzoxadiazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 2,1,3-benzoxadiazole, also known as benzofurazan. This heterocyclic scaffold is a cornerstone in the development of novel fluorophores, electronic materials, and pharmacologically active agents. Particular attention is given to the widely used intermediate, 4-nitro-2,1,3-benzoxadiazole (NBD), and its derivatives, which have demonstrated significant potential as anticancer agents through the modulation of key cellular signaling pathways.

Synthesis of 2,1,3-Benzoxadiazole and its Derivatives

The synthetic routes to 2,1,3-benzoxadiazole and its substituted analogs are well-established, typically commencing from substituted o-nitroanilines. A common and efficient pathway involves the cyclization of 2-nitroaniline to its N-oxide, followed by reduction to the core 2,1,3-benzoxadiazole heterocycle. This core can then be further functionalized, for instance, through bromination and subsequent cross-coupling reactions to introduce π-conjugated systems.

A pivotal intermediate in the synthesis of many biologically active derivatives is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). This compound serves as a versatile precursor for a wide array of derivatives through nucleophilic substitution reactions with amines, thiols, and other nucleophiles.

General Synthetic Workflow

The synthesis of complex 2,1,3-benzoxadiazole derivatives often follows a multi-step sequence. A representative workflow for creating extended π-conjugated systems is outlined below.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivatization 2-Nitroaniline 2-Nitroaniline 2,1,3-Benzoxadiazole-1-oxide 2,1,3-Benzoxadiazole-1-oxide 2-Nitroaniline->2,1,3-Benzoxadiazole-1-oxide NaOCl, KOH 2,1,3-Benzoxadiazole 2,1,3-Benzoxadiazole 2,1,3-Benzoxadiazole-1-oxide->2,1,3-Benzoxadiazole PPh3 4,7-Dibromo-2,1,3-benzoxadiazole 4,7-Dibromo-2,1,3-benzoxadiazole 2,1,3-Benzoxadiazole->4,7-Dibromo-2,1,3-benzoxadiazole Br2, Fe π-Conjugated Derivatives π-Conjugated Derivatives 4,7-Dibromo-2,1,3-benzoxadiazole->π-Conjugated Derivatives Sonogashira Coupling Core Synthesis Core Synthesis Functionalization Functionalization Derivatization Derivatization

A general synthetic workflow for π-conjugated 2,1,3-benzoxadiazole derivatives.
Experimental Protocols

Protocol 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [1][2]

  • In a 500 mL flask, combine 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt solution of KOH (7 mL).

  • To this mixture, add a sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise.

  • Stir the reaction mixture at room temperature for 7 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 1000 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure to yield the product as a yellow solid.

Protocol 2: Synthesis of 2,1,3-Benzoxadiazole [1][2]

  • In a 250 mL flask, place 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and filter.

  • Evaporate the solvents to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.

Protocol 3: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole [2]

  • In a round-bottom flask, heat 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) to 100°C.

  • Add bromine (1.5 mL, 30 mmol) dropwise over 2 hours.

  • Reflux the reaction mixture for 3 hours.

  • After cooling, dissolve the resulting solution in dichloromethane (40 mL) and wash with brine (40 mL).

  • Wash the organic fraction with saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).

  • Dry the organic layer and concentrate under vacuum to yield the product.

Protocol 4: General Procedure for Sonogashira Coupling [1]

  • In a three-neck round-bottom flask, mix 4,7-dibromo-2,1,3-benzoxadiazole, dry triethylamine, bis(triphenylphosphine)palladium(II) dichloride, and triphenylphosphine.

  • Heat the mixture to 55°C and add copper iodide.

  • Slowly add a solution of the desired terminal aryl acetylene in dry triethylamine dropwise.

  • Reflux the reaction for 2 hours, monitoring by TLC.

  • After completion, purify the product by column chromatography.

Characterization of 2,1,3-Benzoxadiazole Derivatives

A comprehensive suite of analytical techniques is employed to elucidate the structure and properties of newly synthesized 2,1,3-benzoxadiazole derivatives.

Characterization Workflow

G Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Chromatography/ Recrystallization Structural Elucidation Structural Elucidation Purification->Structural Elucidation Property Analysis Property Analysis Purification->Property Analysis NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Structural Elucidation->NMR Spectroscopy (1H, 13C) Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Property Analysis->UV-Vis Spectroscopy Fluorescence Spectroscopy Fluorescence Spectroscopy Property Analysis->Fluorescence Spectroscopy Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Property Analysis->Thermal Analysis (TGA/DSC) Electrochemical Analysis Electrochemical Analysis Property Analysis->Electrochemical Analysis

A typical workflow for the characterization of 2,1,3-benzoxadiazole derivatives.
Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for the parent 2,1,3-benzoxadiazole and some of its derivatives.

Table 1: Physicochemical Properties of Selected 2,1,3-Benzoxadiazole Derivatives

CompoundStructureYield (%)Melting Point (°C)
2,1,3-Benzoxadiazole-1-oxideC₆H₄N₂O₂89[1][2]68[1][2]
2,1,3-BenzoxadiazoleC₆H₄N₂O80[1][2]69[1][2]
4,7-Dibromo-2,1,3-benzoxadiazoleC₆H₂Br₂N₂O--
Derivative 9aC₄₀H₄₄N₁₀O71[1]175[1]
Derivative 9dC₄₀H₄₄N₁₀O79[1]199[1]

Table 2: Spectroscopic Data for Selected 2,1,3-Benzoxadiazole Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)Mass Spec (m/z)
2,1,3-Benzoxadiazole7.85 (dd, 2H), 7.41 (dd, 2H)[1]-3100, 3080, 1614, 1535, 1483, 834, 742[1][2][M]⁺ 120.0[1]
Derivative 9a8.20 (dd, 4H), 7.77 (dd, 4H), 7.61 (s, 2H), 4.66 (t, 4H), 2.07 (q, 4H), 1.42-1.23 (m, 20H), 0.88 (t, 6H)[1]164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6, 98.8, 85.3, 53.4, 31.7, 29.4, 29.0, 28.9, 26.4, 22.6, 14.1[1]2970, 2951, 2810, 2211[1][M+H]⁺ 681.3768[1]
Derivative 9d8.21 (d, 4H), 7.78 (d, 4H), 7.64 (s, 2H), 4.59 (d, 4H), 2.13 (q, 2H), 1.40-1.27 (m, 16H), 0.97 (t, 6H), 0.90 (t, 6H)[1]164.3, 149.4, 134.4, 132.5, 128.4, 126.8, 123.7, 112.6, 98.7, 85.3, 53.4, 31.9, 29.44, 29.38, 29.34, 29.2, 28.9, 26.4, 22.7, 14.1[1]3031, 2950, 2918, 2850, 2209[1][M+H]⁺ 681.3777[1]

Table 3: Photophysical and Electrochemical Properties of Selected π-Conjugated Derivatives

Compoundλabs (nm) in CHCl₃λem (nm) in CHCl₃Stokes Shift (cm⁻¹)ΦFL in CHCl₃Optical Band Gap (eV)Electrochemical Band Gap (eV)
Derivative 9a419[1]494[1]3738[1]~0.5[1]2.67[1]2.70[1]
Derivative 9d419[1]498[1]3786[1]~0.5[1]2.64[1]2.48[1]

Biological Activity and Signaling Pathways

Derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD) have garnered significant interest for their potent biological activities, particularly as anticancer agents. One of the key mechanisms of action for these compounds is the inhibition of Glutathione S-Transferases (GSTs), enzymes that are often overexpressed in cancer cells and contribute to drug resistance.

Inhibition of Glutathione S-Transferase and Induction of Apoptosis

A well-studied NBD derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has been shown to be a potent inhibitor of GSTP1-1. GSTP1-1 can sequester and inhibit the c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. By inhibiting GSTP1-1, NBDHEX promotes the dissociation of the GSTP1-1/JNK complex, leading to the activation of JNK and the subsequent triggering of the apoptotic cascade.

The activation of JNK can initiate both the extrinsic and intrinsic apoptotic pathways. In the nucleus, JNK can phosphorylate and activate transcription factors such as c-Jun and p53, leading to the expression of pro-apoptotic genes. At the mitochondria, JNK can directly phosphorylate and regulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c and the activation of caspases.

G cluster_0 Cellular Environment cluster_1 Apoptotic Signaling NBDHEX NBDHEX GSTP1_1 GSTP1-1 NBDHEX->GSTP1_1 inhibits GSTP1_1_JNK GSTP1-1/JNK Complex JNK JNK cJun_p53 c-Jun, p53 activation JNK->cJun_p53 Mitochondria Mitochondrial Pathway (Bcl-2 family modulation) JNK->Mitochondria GSTP1_1_JNK->JNK dissociates to release Caspases Caspase Activation cJun_p53->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathway of NBDHEX-induced apoptosis via GSTP1-1 inhibition.

This targeted approach, leveraging the overexpression of GSTs in tumor cells, makes NBD derivatives promising candidates for the development of novel anticancer therapies. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the design of even more potent and selective therapeutic agents.

References

An In-depth Technical Guide to 2,1,3-Benzoxadiazol-4-amine: Core Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,1,3-Benzoxadiazol-4-amine, also known as 4-Aminobenzofurazan. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique fluorescent properties and biological activities.[1][2] This document summarizes key data, outlines experimental protocols, and presents logical workflows to support ongoing research and development efforts.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound.[3] Its core structure consists of a benzene ring fused to an oxadiazole ring, with an amine group substituted at the 4-position. This "push-pull" electronic architecture, with the electron-donating amino group and the electron-accepting benzoxadiazole system, is the basis for its notable photophysical characteristics.[4]

PropertyValueSource
Molecular Formula C₆H₅N₃O[3]
Molecular Weight 135.12 g/mol [3]
CAS Number 767-63-5[3][5][6]
Appearance Crystalline solid, powder[5][7]
Synonyms 4-Aminobenzofurazan, Benzofurazan-4-amine[3]

The following table summarizes key quantitative physicochemical data for this compound. Note that some values are predicted based on computational models.

PropertyValueNotesSource
Melting Point 103 - 109 °CExperimental[1][5][7]
Boiling Point 278.2 - 290.4 °CPredicted[1][5][7]
Density 1.421 - 1.492 g/cm³Predicted[1][5][7]
pKa 0.53 - 7.28Predicted[1][5][7]
Flash Point 129.4 °CPredicted[1]
Refractive Index 1.701Predicted[1]
Vapor Pressure 0.00208 mmHg at 25°CPredicted[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H NMR spectrum of related 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives typically shows two doublets in the aromatic region corresponding to the protons on the benzoxadiazole ring.[8] The N-H signal from the amine group often appears as a broad singlet.[8] In the 13C NMR spectrum, the carbons of the benzoxadiazole ring appear in the aromatic region, with shifts influenced by the electron-withdrawing and donating groups.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum of primary amines like this compound is characterized by two N-H stretching signals between 3200 and 3500 cm⁻¹.[9][10] A strong N-H scissoring absorption is also expected around 1550 to 1650 cm⁻¹.[10] C-N stretching absorptions for aromatic amines are typically found in the 1200 to 1350 cm⁻¹ region.[10]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.[8]

  • UV-Visible and Fluorescence Spectroscopy : The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold, a close derivative, is a well-known fluorophore.[8][11] NBD derivatives typically show absorption maxima between 460 nm and 500 nm, which corresponds to an intramolecular charge transfer (ICT) transition.[12] Their fluorescence emission is highly sensitive to solvent polarity (solvatochromism), with emission maxima generally ranging from 520 nm to 600 nm.[12] This property is exploited in designing fluorescent probes.[13]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and analysis of this compound and its derivatives.

The synthesis of the core 2,1,3-benzoxadiazole structure often starts from a substituted o-nitroaniline. A common route involves the oxidation of 2-nitroaniline to form the benzoxadiazole N-oxide, followed by deoxygenation.

Example Protocol: Synthesis of 2,1,3-Benzoxadiazole (Parent Compound) [14][15]

  • Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide. A mixture of 2-nitroaniline, a phase transfer catalyst like tetrabutylammonium bromide, diethyl ether, and a strong base (e.g., KOH solution) is prepared.[15] A sodium hypochlorite solution is added dropwise, and the reaction is stirred for several hours.[14] The organic layer is then separated and concentrated to yield the N-oxide product.[14]

  • Step 2: Deoxygenation to 2,1,3-Benzoxadiazole. The N-oxide product is dissolved in a solvent like toluene along with a deoxygenating agent such as triphenylphosphine.[14][15] The mixture is refluxed for several hours.[14] After cooling, the product is purified, typically by column chromatography on silica gel, to yield the final 2,1,3-benzoxadiazole.[14]

G cluster_synthesis General Synthesis Workflow Start Starting Material (o-nitroaniline) Step1 Oxidation (e.g., NaOCl, KOH) Start->Step1 Intermediate Intermediate (2,1,3-Benzoxadiazole-1-oxide) Step1->Intermediate Step2 Deoxygenation (e.g., PPh3, Toluene, Reflux) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product Final Product (2,1,3-Benzoxadiazole) Purification->Product

Caption: General synthesis workflow for the 2,1,3-benzoxadiazole core.

Amino derivatives are often prepared from halo-substituted benzoxadiazoles. For instance, refluxing 4-chloro-7-nitro-2,1,3-benzoxadiazole with an appropriate amine (like ethyl p-aminobenzoate) in ethanol can yield the corresponding 4-amino substituted product.[16] Another approach involves the reduction of a nitro group to an amine group.[4]

Example Protocol: Reduction of a Nitro to an Amino Group [17]

  • Reaction Setup: The nitro-benzothiadiazole (a related scaffold) is dissolved in ethanol.

  • Addition of Reagents: Reagents such as FeSO₄·7H₂O, ammonium chloride, and zinc dust are added under vigorous stirring.

  • Reaction Conditions: The mixture is heated (e.g., to 50 °C) for several hours.

  • Workup: After cooling, the reaction mixture is filtered (e.g., through celite), and the filtrate is concentrated to obtain the crude amino-substituted product, which can be further purified.

G cluster_reduction Nitro Group Reduction to Amine Start Nitro-Substituted Benzoxadiazole Reagents Reagents (e.g., FeSO4, Zn, NH4Cl in Ethanol) Start->Reagents Dissolve Reaction Reaction (Heating) Reagents->Reaction Combine & Heat Workup Workup (Filtration, Concentration) Reaction->Workup Product Amino-Substituted Benzoxadiazole Workup->Product

Caption: Workflow for the reduction of a nitro-benzoxadiazole derivative.

  • Purification : Flash column chromatography is a standard method for purifying benzoxadiazole derivatives, often using solvent systems like hexanes and ethyl acetate.[18]

  • Analysis : Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions.[14] The structure and purity of the final compounds are confirmed using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[8][14]

Safety and Handling

This compound and its derivatives are classified as irritants.[1][3]

  • GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures : Use in a chemical fume hood with adequate ventilation.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[19] Avoid inhalation of dust or vapor and contact with skin and eyes.[19]

  • Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[19]

  • Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[19]

Applications in Research and Drug Development

The benzoxadiazole scaffold is a key component in the development of fluorescent probes and biologically active molecules.[11][12]

  • Fluorescent Labeling and Sensing : The sensitivity of their fluorescence to the local environment makes them excellent probes for studying biomolecules.[12][13] For example, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a fluorogenic labeling reagent used for the analysis of amino acid neurotransmitters.[20]

  • Pharmaceutical Intermediates : The compound serves as a building block in the synthesis of pharmaceuticals.[1][2] Its derivatives have been investigated for various therapeutic properties.

  • Materials Science : The unique electronic and photophysical properties of benzoxadiazole derivatives are utilized in the development of organic electronic materials.[2]

This guide provides a foundational understanding of the chemical and physical properties of this compound. The data and protocols summarized herein are intended to facilitate further research and application of this versatile chemical scaffold.

References

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 2,1,3-Benzoxadiazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic characteristics, detailed experimental protocols for data acquisition, and a logical workflow for the analysis of such compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques for this compound and its closely related derivatives. Due to the limited availability of a complete public dataset for the unsubstituted title compound, data for relevant derivatives are included for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data

CompoundSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
2,1,3-BenzoxadiazoleCDCl₃7.85 (dd, 2H, J = 6.0, 4.0 Hz), 7.41 (dd, 2H, J = 6.0, 4.0 Hz)[1]
N,N-dimethyl-7-nitrobenzo[c][2][3][4]oxadiazol-4-amineCDCl₃8.49 (d, 1H), 6.09 (d, 1H), 3.34 (s, 6H)[2][4]
AnilineCDCl₃7.12 (m, 2H), 6.75-6.60 (m, 3H), 3.52 (s, 2H)[5]

¹³C NMR Data

CompoundSolventChemical Shift (δ, ppm)
2,1,3-Benzoxadiazole-Data not readily available in searched sources.
N,N-dimethyl-7-nitrobenzo[c][2][3][4]oxadiazol-4-amineCDCl₃176.74, 166.88, 146.97, 145.42, 138.09, 133.75, 131.55, 129.22, 127.58, 125.44, 113.54, 104.17, 42.05[2][4]
AnilineCDCl₃147.0, 133.9, 125.8, 115.3[5]
Table 2: Infrared (IR) Spectroscopy Data
CompoundSample PreparationKey Vibrational Frequencies (cm⁻¹)
2,1,3-BenzoxadiazoleKBr3100, 3080, 1614, 1583, 1535, 1483, 1440, 1351, 1282, 1200, 1146, 1012, 973, 891, 834, 742, 732[1]
2,1,3-Benzoxadiazole-1-oxideKBr3472, 3100, 3080, 1649, 1614, 1584, 1536, 1484, 1440, 1382, 1351, 1282, 1200, 1145, 1012, 963, 890, 833, 743[1]
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
CompoundSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Substituted 2,1,3-Benzoxadiazoles (general)Chloroform~419~3.4 x 10⁴[1]
4-amino-7-nitrobenzofurazan derivativesEthanol457 - 4831.76 x 10⁴ (for 3a)[3]
Table 4: Mass Spectrometry (MS) Data
CompoundIonization MethodMolecular Ion (M⁺) or (M+H)⁺ (m/z)
2,1,3-Benzoxadiazole-120.0[1]
N,N-dimethyl-7-(3-benzoylthioureido)benzo[c][2][3][4]oxadiazol-4-amineESI+342.1072[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon, respectively.[1]

  • Data Acquisition:

    • For ¹H NMR, the chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

    • For ¹³C NMR, the chemical shifts are also referenced to TMS, using the solvent peak as a secondary reference.[5]

  • Data Analysis: Analyze the chemical shifts, integration, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained.

    • Compress the mixture under high pressure in a die to form a small, transparent pellet.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.[1]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C-N, aromatic C-H).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, chloroform).

    • Perform serial dilutions to obtain a concentration that gives a maximum absorbance in the range of 0.1 - 1.0 AU.[6]

  • Instrumentation: A UV-Vis spectrophotometer is used for the analysis.[1]

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized, commonly using Electron Impact (EI) or Electrospray Ionization (ESI).[4]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Novel Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_reporting Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc uv_vis->data_proc ms->data_proc struct_elucid Structure Elucidation data_proc->struct_elucid report Final Report/ Publication struct_elucid->report

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic analysis of a novel chemical compound.

This guide serves as a foundational resource for professionals engaged in the analysis of this compound and related compounds. The provided data and protocols facilitate a deeper understanding of its structural and electronic properties, which is crucial for its application in drug development and materials science.

References

The Versatile Scaffold: A Comprehensive Review of 2,1,3-Benzoxadiazole Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, biological activities, and therapeutic potential of 2,1,3-benzoxadiazole derivatives reveals a promising and versatile core structure for the development of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, including detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action across key therapeutic areas.

The 2,1,3-benzoxadiazole, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological effects, making it a privileged scaffold in the design of new therapeutic agents. Furthermore, the inherent fluorescent properties of many 2,1,3-benzoxadiazole derivatives have led to their development as valuable tools in biological imaging and high-throughput screening.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of 2,1,3-benzoxadiazole have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

One of the key mechanisms involves the inhibition of glutathione S-transferases (GSTs), enzymes that are often overexpressed in cancer cells and contribute to drug resistance. For instance, 7-nitro-2,1,3-benzoxadiazole derivatives have been shown to act as suicide inhibitors of GSTs. These compounds bind to the enzyme's active site and, following conjugation with glutathione, form a stable complex that inactivates the enzyme, leading to increased oxidative stress and apoptosis in cancer cells.[1]

Furthermore, certain 2,1,3-benzoxadiazole derivatives have been found to modulate key signaling pathways crucial for cancer progression, including the EGFR, PI3K/Akt/mTOR, and p53 pathways. By inhibiting these pathways, these compounds can effectively halt the uncontrolled growth and proliferation of cancer cells.

Below is a diagram illustrating the inhibition of the GST-mediated detoxification pathway by a 7-nitro-2,1,3-benzoxadiazole derivative, leading to apoptosis.

GST_Inhibition_Pathway cluster_cell Inside Cancer Cell NBD_derivative 7-Nitro-2,1,3-benzoxadiazole Derivative GST Glutathione S-Transferase (GST) NBD_derivative->GST binds to Complex Stable NBD-GSH-GST Complex NBD_derivative->Complex forms GSH Glutathione (GSH) GSH->GST GSH->Complex GST->Complex Detoxification Detoxification GST->Detoxification catalyzes Apoptosis Apoptosis Complex->Apoptosis leads to Xenobiotic Xenobiotic/ Drug Xenobiotic->GST Detoxification->Apoptosis prevents Cell Cancer Cell

Caption: Inhibition of GST by a 7-nitro-2,1,3-benzoxadiazole derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2,1,3-benzoxadiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
Benzofuran-Oxadiazole Hybrid 5d A549 (Lung)6.3 ± 0.7[2]
Amide 1,3,4-oxadiazole linked benzoxazole 12c HT-29 (Colon)0.018[3]
Amide 1,3,4-oxadiazole linked benzoxazole 12g HT-29 (Colon)0.093[3]
1,3,4-oxadiazole derivative 3 HepG2 (Liver)7.21[4]
1,3,4-oxadiazole derivative 4 HepG2 (Liver)8.54[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of 2,1,3-benzoxadiazole derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2,1,3-benzoxadiazole derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Applications: A New Frontier

2,1,3-Benzoxadiazole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. While the exact mechanisms of action are still under investigation for many derivatives, some studies point towards the inhibition of essential microbial pathways. For instance, some 1,3,4-oxadiazole-based compounds have been shown to inhibit the biosynthesis of lipoteichoic acid (LTA), a crucial component of the cell wall of Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 2,1,3-benzoxadiazole derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
1,3,4-Oxadiazole Derivative F3 Staphylococcus aureus8
1,3,4-Oxadiazole Derivative F4 Staphylococcus aureus4
1,3,4-Oxadiazole Derivative I2 Staphylococcus aureus4
1,3,4-Oxadiazole Derivative F3 Escherichia coli16
1,3,4-Oxadiazole Derivative F4 Escherichia coli16
1,3,4-Oxadiazole Derivative I2 Escherichia coli8
Benzoxazole Derivative II Staphylococcus aureus50[5]
Benzoxazole Derivative III Staphylococcus aureus25[5]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of 2,1,3-benzoxadiazole derivatives is typically determined using the broth microdilution method.

Principle: This method involves exposing a standardized suspension of a microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.

Procedure:

  • Compound Dilution: Prepare a series of two-fold dilutions of the 2,1,3-benzoxadiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neurological Applications: Modulating Key Receptors and Enzymes

The 2,1,3-benzoxadiazole scaffold has also shown potential in the development of drugs for neurological disorders. Research has focused on their ability to modulate the activity of key enzymes and receptors in the central nervous system.

For instance, certain benzoxazole-oxadiazole hybrids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Furthermore, some derivatives are being investigated for their potential in treating Parkinson's disease by modulating pathways such as the Nrf2/NF-κB signaling pathway, which is involved in oxidative stress and neuroinflammation. The fluorescent properties of some 2,1,3-benzoxadiazole derivatives have also been exploited to develop probes for sigma receptors, which are implicated in various neurological processes.

The following diagram illustrates the inhibition of acetylcholinesterase by a benzoxazole-oxadiazole derivative, leading to increased acetylcholine levels in the synapse.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by PostsynapticReceptor Postsynaptic Receptor ACh->PostsynapticReceptor binds to Breakdown ACh Breakdown AChE->Breakdown Derivative Benzoxazole-Oxadiazole Derivative Derivative->AChE inhibits SynapticCleft Synaptic Cleft Signal Signal Transmission PostsynapticReceptor->Signal

Caption: Inhibition of Acetylcholinesterase in the synaptic cleft.

Quantitative Data: Neurological Activity

The table below shows the IC50 values of selected benzoxazole-oxadiazole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

CompoundTarget EnzymeIC50 (µM)Reference
Benzoxazole-oxadiazole analogue 2 AChE6.40 ± 1.10[6]
Benzoxazole-oxadiazole analogue 2 BuChE7.50 ± 1.20[6]
Benzoxazole-oxadiazole analogue 15 AChE5.80 ± 2.18[6]
Benzoxazole-oxadiazole analogue 15 BuChE7.20 ± 2.30[6]
Benzoxazole-oxadiazole analogue 16 AChE6.90 ± 1.20[6]
Benzoxazole-oxadiazole analogue 16 BuChE7.60 ± 2.10[6]
Donepezil (Standard) AChE33.65 ± 3.50[6]
Donepezil (Standard) BuChE35.80 ± 4.60[6]
Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory activity of 2,1,3-benzoxadiazole derivatives against acetylcholinesterase can be determined using a colorimetric method based on Ellman's reagent.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically. The rate of TNB formation is proportional to the AChE activity.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the 2,1,3-benzoxadiazole derivative at various concentrations. Include a control without the inhibitor.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of the 2,1,3-Benzoxadiazole Core

A common synthetic route to the 2,1,3-benzoxadiazole core involves the cyclization of 2-nitroanilines. A general workflow is depicted below.

Synthesis_Workflow Start 2-Nitroaniline Intermediate1 2,1,3-Benzoxadiazole 1-oxide Start->Intermediate1 Oxidation Product 2,1,3-Benzoxadiazole Intermediate1->Product Reduction Reagent1 Oxidizing Agent (e.g., NaOCl) Reagent1->Intermediate1 Reagent2 Reducing Agent (e.g., PPh3) Reagent2->Product

Caption: General synthetic workflow for 2,1,3-benzoxadiazole.

A detailed experimental protocol for the synthesis of the parent 2,1,3-benzoxadiazole is as follows:

Step 1: Synthesis of 2,1,3-Benzoxadiazole 1-oxide A mixture of 2-nitroaniline, a phase transfer catalyst such as tetrabutylammonium bromide, and an aqueous solution of a strong base (e.g., KOH) in an organic solvent (e.g., diethyl ether) is treated dropwise with an oxidizing agent like sodium hypochlorite solution. The reaction is stirred at room temperature, and the organic layer is then separated, dried, and concentrated to yield 2,1,3-benzoxadiazole 1-oxide.

Step 2: Synthesis of 2,1,3-Benzoxadiazole The 2,1,3-benzoxadiazole 1-oxide is then reduced to 2,1,3-benzoxadiazole. This is typically achieved by refluxing a solution of the N-oxide with a reducing agent such as triphenylphosphine in a suitable solvent like toluene. After the reaction is complete, the solvent is evaporated, and the crude product is purified by chromatography to afford 2,1,3-benzoxadiazole.

Conclusion

The 2,1,3-benzoxadiazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and neurology. The continued exploration of this chemical space, coupled with a deeper understanding of the mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of novel and effective drugs. The inherent fluorescent properties of these compounds also provide a unique advantage for their use as diagnostic and research tools. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this remarkable heterocyclic system.

References

An In-depth Technical Guide to the Solubility of 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,1,3-Benzoxadiazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on delivering detailed experimental protocols for determining its solubility in various solvents. Standard methodologies, such as the shake-flask method, are presented to enable researchers to generate reliable and reproducible solubility data. Furthermore, this guide illustrates the experimental workflow and the logical interplay of solubility with other key physicochemical parameters in the context of drug discovery.

Introduction to this compound

This compound, also known as 4-aminobenzofurazan, is a heterocyclic aromatic amine. The benzoxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The amino substituent at the 4-position provides a key site for further chemical modification, making it a valuable building block in the synthesis of novel compounds for drug discovery and materials science. Understanding the physicochemical properties of this compound, particularly its solubility, is a critical first step in its development and application.

The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's developability. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and challenges in formulation development. Conversely, understanding a compound's solubility in various organic solvents is crucial for purification, chemical reactions, and the preparation of stock solutions for biological screening. Therefore, the accurate determination of the solubility of a compound like this compound in a range of pharmaceutically and chemically relevant solvents is paramount.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
Water25Shake-Flask Method
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask Method
Methanol25Shake-Flask Method
Ethanol25Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Shake-Flask Method
Acetonitrile25Shake-Flask Method
Dichloromethane25Shake-Flask Method
Ethyl Acetate25Shake-Flask Method

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[1][2] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured. The following protocol is a generalized procedure based on the principles outlined in the OECD Guideline 105 for testing of chemicals.[3][4]

4.1. Materials

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO) of high purity

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid should be visually apparent throughout the experiment.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the original supernatant by back-calculating from the dilution factor.

4.3. Data Analysis and Reporting

  • The solubility should be reported in units of mg/mL and mol/L.

  • The temperature at which the solubility was determined must be specified.

  • For aqueous solutions, the pH of the saturated solution should be measured and reported.

Visualizing Experimental and Logical Workflows

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid This compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-48 hours) prep2->equilib sep1 Sedimentation equilib->sep1 sep2 Centrifugation sep1->sep2 ana1 Withdraw and filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify concentration (e.g., HPLC-UV) ana2->ana3 result Solubility Value (mg/mL, mol/L) ana3->result Solubility Data

Caption: Experimental workflow for the shake-flask solubility determination.

5.2. Logical Relationships in Drug Discovery

The solubility of a compound is interconnected with other critical physicochemical properties that collectively influence its potential as a drug candidate. The following diagram illustrates these logical relationships.

logical_relationships cluster_physchem Physicochemical Properties cluster_adme ADME Properties cluster_outcome Development Outcome solubility Solubility absorption Absorption solubility->absorption formulation Formulation Feasibility solubility->formulation lipophilicity Lipophilicity (LogP) permeability Permeability lipophilicity->permeability lipophilicity->absorption distribution Distribution lipophilicity->distribution metabolism Metabolism lipophilicity->metabolism pka pKa pka->solubility pka->absorption permeability->absorption bioavailability Bioavailability absorption->bioavailability distribution->bioavailability metabolism->bioavailability excretion Excretion excretion->bioavailability

Caption: Interplay of solubility and other key drug-like properties.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this technical guide provides the necessary framework for researchers to determine this critical parameter. By following the detailed experimental protocol for the shake-flask method, scientists in drug discovery and related fields can generate high-quality, reliable solubility data. Understanding the solubility of this compound in various solvents is a foundational step that will underpin its successful application in the development of new therapeutics and functional materials.

References

A Technical Guide to the Historical Discovery and Development of Benzoxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of benzoxadiazole compounds, from their initial discovery to their current prominence in medicinal chemistry and materials science. It provides a comprehensive overview of the evolution of their synthesis, key experimental protocols, and a summary of their diverse applications, supported by quantitative data and visual diagrams to facilitate understanding and further research.

The Genesis of a Versatile Heterocycle: A Historical Perspective

The story of 2,1,3-benzoxadiazole, also known historically as benzofurazan, begins in the early 20th century. The seminal work of A. G. Green and F. M. Rowe in 1912 laid the foundation for this class of compounds. Their research, focused on the chemistry of o-nitroamines, led to the first synthesis of the benzoxadiazole N-oxide precursor, which they termed "oxadiazole oxides" (now commonly known as benzofurazan oxides or benzofuroxans).[1]

Their pioneering method involved the oxidation of o-nitroaniline using a hypochlorite solution.[1][2] This discovery was crucial as it provided the first access to the benzoxadiazole ring system. The parent 2,1,3-benzoxadiazole was subsequently obtained through the reduction of this N-oxide intermediate. While Green and Rowe's work focused on the N-oxide, the deoxygenation to the core benzoxadiazole scaffold became a key step in accessing the diverse derivatives we see today.

This initial discovery paved the way for over a century of exploration into the synthesis and properties of benzoxadiazole compounds, leading to a vast array of derivatives with significant applications across various scientific disciplines.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of 2,1,3-benzoxadiazole and its derivatives has evolved significantly, with modern methods offering improved yields, milder reaction conditions, and greater functional group tolerance.

2.1. The Historical Synthesis: From N-Oxide to the Core Heterocycle

The foundational synthesis of the benzoxadiazole core can be understood as a two-step process starting from o-nitroaniline.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide (Benzofurazan Oxide)

The original method developed by Green and Rowe involved the intramolecular cyclization of an o-nitroaniline derivative. A modern adaptation of this procedure is the hypochlorite oxidation of o-nitroaniline.[2]

historical_synthesis_n_oxide o_nitroaniline o-Nitroaniline n_oxide 2,1,3-Benzoxadiazole-1-oxide (Benzofurazan Oxide) o_nitroaniline->n_oxide Oxidative Cyclization hypochlorite Sodium Hypochlorite (or similar oxidant)

Step 2: Reduction to 2,1,3-Benzoxadiazole

The final step to obtain the parent benzoxadiazole is the deoxygenation of the N-oxide. Early methods for this reduction often employed phosphorus-based reagents. A common and effective method is the use of triphenylphosphine (PPh₃).[3]

reduction_to_benzoxadiazole n_oxide 2,1,3-Benzoxadiazole-1-oxide benzoxadiazole 2,1,3-Benzoxadiazole n_oxide->benzoxadiazole Reduction reducing_agent Triphenylphosphine (or other reducing agents)

2.2. Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced a variety of more sophisticated and versatile methods for the preparation of functionalized benzoxadiazole derivatives, crucial for their application in drug discovery and materials science. These often involve transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents onto a pre-formed benzoxadiazole core, such as the 4,7-dibromo-2,1,3-benzoxadiazole intermediate.[3]

Key Experimental Protocols

3.1. Historical Synthesis of 2,1,3-Benzoxadiazole-1-oxide (Adapted from Green and Rowe, 1912) [2]

  • Reactants: o-Nitroaniline, Sodium Hydroxide, Chlorine gas (to generate sodium hypochlorite in situ).

  • Procedure:

    • A solution of sodium hydroxide in water is prepared and cooled to 0°C.

    • Chlorine gas is bubbled through the cold sodium hydroxide solution to generate a sodium hypochlorite solution.

    • o-Nitroaniline is suspended in the freshly prepared sodium hypochlorite solution.

    • The mixture is stirred, leading to the formation of 2,1,3-benzoxadiazole-1-oxide as a precipitate.

    • The product is collected by filtration and can be purified by recrystallization.

3.2. Modern Synthesis of 2,1,3-Benzoxadiazole [3]

  • Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide

    • Reactants: 2-Nitroaniline, Tetrabutylammonium bromide (TBAB), Potassium hydroxide (KOH), Sodium hypochlorite (NaClO), Diethyl ether.

    • Procedure: A mixture of 2-nitroaniline, TBAB, diethyl ether, and a KOH solution is prepared. To this, a sodium hypochlorite solution is added dropwise. After stirring at room temperature, the organic layer is separated, and the aqueous layer is extracted. The combined organic layers are evaporated to yield the N-oxide.[3]

    • Yield: 89%.[3]

  • Step 2: Reduction to 2,1,3-Benzoxadiazole

    • Reactants: 2,1,3-Benzoxadiazole-1-oxide, Triphenylphosphine (PPh₃), Toluene.

    • Procedure: A mixture of the N-oxide and triphenylphosphine in toluene is refluxed for several hours. After cooling, the mixture is filtered, and the solvent is evaporated. The crude product is then purified by chromatography.[3]

    • Yield: 80%.[3]

Applications and Structure-Activity Relationships

The unique electronic properties of the benzoxadiazole ring, being an electron-accepting moiety, have led to its widespread use in various fields.

4.1. Medicinal Chemistry

Benzoxadiazole derivatives are prominent scaffolds in drug discovery, exhibiting a wide range of biological activities.

  • Anticancer Agents: Certain 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives act as suicide inhibitors of glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells. These compounds can trigger apoptosis in cancer cells.

GST_inhibition_pathway NBD_derivative NBD Derivative Sigma_complex σ-Complex NBD_derivative->Sigma_complex Conjugation Apoptosis Apoptosis NBD_derivative->Apoptosis Induction GSH GSH GSH->Sigma_complex GST GST Enzyme GST->Apoptosis Suppression (in some contexts) Sigma_complex->GST Inhibition

  • Fluorescent Probes: The most notable application of benzoxadiazoles in biological research is as fluorescent labels and probes. The 7-nitro-2,1,3-benzoxadiazole (NBD) group, in particular, is a widely used fluorophore for labeling amines and thiols in biomolecules. Its fluorescence is sensitive to the polarity of the local environment.

4.2. Materials Science

The electron-accepting nature of the benzoxadiazole core makes it a valuable building block for organic electronic materials.

  • Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs): Benzoxadiazole derivatives are used as electron-acceptor units in conjugated polymers for OLED and OSC applications. By tuning the donor-acceptor structure, the electronic and optical properties of the materials can be precisely controlled.

  • Luminescent Liquid Crystals: Benzoxadiazole-based compounds have been synthesized to create materials that exhibit both liquid crystalline and luminescent properties, which are of interest for advanced display technologies.

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzoxadiazole derivatives.

Table 1: Photophysical Properties of Selected Benzoxadiazole-Based Fluorophores

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Solvent
NBD-amine derivative~470~540Varies with polarityDichloromethane
D-π-A-π-D Fluorophore~419~480-550 (solvent dependent)~0.5Chloroform

Table 2: Biological Activity of Selected Benzoxadiazole Derivatives

CompoundTargetActivity (IC₅₀/EC₅₀)Cell Line/Assay
NBDHEXGlutathione S-Transferase (GST)Submicromolar inhibitionHuman tumor cell lines
Benzoxazole derivativeMelatonin Receptor (MT₁)Kᵢ = 1.2 nMRadioligand binding assay
Benzoxazole derivativeMelatonin Receptor (MT₂)Kᵢ = 0.5 nMRadioligand binding assay

Conclusion

From its initial discovery as a derivative of o-nitroaniline in the early 20th century, the benzoxadiazole scaffold has evolved into a cornerstone of modern chemistry. Its journey from a chemical curiosity to a privileged structure in medicinal chemistry and a key component in advanced materials is a testament to its versatile and tunable electronic properties. The continued development of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to further innovations and applications for this remarkable heterocyclic compound.

References

In-Depth Technical Guide: Safety, Toxicity, and Handling of 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 2,1,3-Benzoxadiazol-4-amine (also known as 4-aminobenzofurazan). Due to the limited specific toxicological data for this compound, this guide also incorporates information from structurally similar analogs, including 4-amino-2,1,3-benzothiadiazole and various nitrobenzofurazan derivatives, to provide a more complete assessment of potential hazards.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compoundN/A
Synonyms 4-AminobenzofurazanN/A
CAS Number 767-63-5N/A
Molecular Formula C₆H₅N₃ON/A
Molecular Weight 135.12 g/mol N/A
Appearance Not specified (likely a solid)N/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards identified from available Safety Data Sheets (SDS) are:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Data

Acute Toxicity

No definitive LD50 or LC50 values for this compound have been identified. For a structurally related benzothiadiazine derivative, a rat oral LD50 was reported to be greater than 50 mg/kg[1].

Cytotoxicity of Structural Analogs

Several nitro-substituted benzoxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
A benzofurazan derivative (A3) Rhizoctonia solani1.91 µg/mL[2]
Benzofurazan derivatives B16 melanoma cellsIC50 values ranging from 114.11 to 120.12 µg/mL for derivatives linked to SBA-15[3]
Genotoxicity and Carcinogenicity

There are no specific genotoxicity or carcinogenicity studies available for this compound. A toxicological evaluation of two structurally related benzothiadiazine derivatives found that neither compound exhibited genotoxic concerns; they were not mutagenic or clastogenic and did not induce micronuclei in vitro or in vivo[4]. However, the GHS classification for the related compound 4-amino-5-chloro-2,1,3-benzothiadiazole includes a warning for being toxic to aquatic life with long-lasting effects[5]. Given that aromatic amines as a class are known to have mutagenic and carcinogenic potential, caution is warranted.

Subchronic Toxicity of Structural Analogs

A 90-day subchronic oral toxicity study in rats for two benzothiadiazine derivatives established No-Observed-Adverse-Effect-Levels (NOAELs) of 20 mg/kg/day and 100 mg/kg/day (the highest doses tested)[4].

Handling and Safety Precautions

Due to the irritant nature of this compound and the potential for unknown long-term health effects, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spills and Disposal
  • In case of a spill, avoid generating dust.

  • Wear appropriate PPE and collect the spilled material using a method that does not create dust (e.g., wet wipe or HEPA-filtered vacuum).

  • Place in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. The following are generalized protocols for key in vitro and in vivo toxicity assays based on OECD guidelines, which would be suitable for evaluating this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at ~570 nm solubilize->read analyze Calculate cell viability (%) read->analyze

MTT Assay Workflow for Cytotoxicity Assessment

Methodology:

  • Cells (e.g., CHO, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

  • Cell viability is expressed as a percentage of the untreated control cells.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Ames_Test_Workflow start Prepare bacterial strains (e.g., Salmonella typhimurium) mix Mix bacteria, test compound, and S9 mix (optional) start->mix plate Pour mixture onto histidine-deficient agar plates mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count revertant colonies incubate->count analyze Compare to control plates to determine mutagenicity count->analyze

Ames Test Workflow for Mutagenicity Assessment

Methodology:

  • Histidine-dependent strains of Salmonella typhimurium are used.

  • The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

  • The bacteria are then plated on a minimal agar medium lacking histidine.

  • The plates are incubated for 48-72 hours.

  • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

  • A significant increase in the number of revertant colonies compared to the control plates indicates that the compound is mutagenic.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Chromosomal_Aberration_Workflow start Culture mammalian cells (e.g., CHO, human lymphocytes) treat Treat cells with test compound (with and without S9 mix) start->treat arrest Add mitotic arresting agent (e.g., colcemid) treat->arrest harvest Harvest cells arrest->harvest prepare Prepare chromosome spreads on slides harvest->prepare stain Stain chromosomes prepare->stain analyze Microscopically analyze for chromosomal aberrations stain->analyze JNK_Pathway_Activation NBD Nitrobenzoxadiazole Derivative GSTP1_1 GSTP1-1 NBD->GSTP1_1 Inhibits JNK JNK Apoptosis Apoptosis JNK->Apoptosis Activates

References

Unveiling the Photophysical Landscape of 7-Nitro-2,1,3-benzoxadiazol-4-amine (NBD-Amine) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a cornerstone in the design of fluorescent probes, valued for its small size, environmental sensitivity, and versatile reactivity.[1][2] Derivatives of 7-nitro-2,1,3-benzoxadiazol-4-amine (NBD-amine), in particular, have garnered significant attention for their utility in cellular imaging, biomolecule sensing, and as building blocks in more complex molecular systems.[2][3] This technical guide provides an in-depth exploration of the core photophysical properties of NBD-amine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their functional mechanisms.

Core Photophysical Properties of NBD-Amine Derivatives

The fluorescence of NBD-amine derivatives originates from an intramolecular charge transfer (ICT) transition, where the amino group acts as an electron donor and the nitro group as a strong electron acceptor.[1] This ICT character is highly sensitive to the local environment, making NBD-based probes excellent sensors for polarity changes. Generally, N-monoalkyl NBD amines (NBD-NHR) exhibit moderate to weak fluorescence, while N,N-dialkyl-substituted amines (NBD-NRR') are often weakly fluorescent.[1] In contrast, other derivatives such as NBD ethers (NBD-OR) and thioethers (NBD-SR) are typically non-fluorescent to weakly fluorescent.[1] This inherent difference in fluorescence intensity is a key principle in the design of "turn-on" fluorescent probes.

The photophysical properties of NBD-amine derivatives are profoundly influenced by the nature of the substituent at the 4-amino position and the polarity of the solvent. This solvatochromism is characterized by a bathochromic (red) shift in both the absorption and emission spectra with increasing solvent polarity.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for a selection of NBD-amine derivatives, providing a comparative overview of their performance in different solvent environments.

Table 1: Photophysical Properties of N-(3-Iodopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

SolventAbsorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene44327,000516730.95
Dichloromethane45826,000531730.77
Acetone46125,000542810.42
Acetonitrile46025,000546860.29
Methanol46522,000554890.12
Water47215,000555830.06

Table 2: Photophysical Properties of 4-(Azetidin-1-yl)-7-nitro-2,1,3-benzoxadiazole

SolventAbsorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene47224,000532600.80
Dichloromethane48623,000541550.58
Acetone48822,000547590.28
Acetonitrile48722,000550630.17
Methanol49120,000553620.07
Water49913,000553540.04

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the accurate characterization of photophysical properties. The following sections outline the key protocols employed in the study of NBD-amine derivatives.

Synthesis of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives

The synthesis of NBD-amine derivatives is typically achieved through the nucleophilic aromatic substitution of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) with a primary or secondary amine.[4][5]

Materials:

  • 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • Primary or secondary amine of interest

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide)

  • Base (e.g., triethylamine or potassium carbonate)

  • Stirring apparatus

  • Reaction vessel

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve NBD-Cl in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine of interest to the solution, typically in a 1:1 or slight excess molar ratio to NBD-Cl.

  • Add the base to the reaction mixture to scavenge the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-substituted 7-nitro-2,1,3-benzoxadiazol-4-amine derivative.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Photophysical Properties

1. UV-Vis Absorption Spectroscopy:

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the NBD-amine derivative of a known concentration in a high-purity solvent.

    • Prepare a series of dilutions from the stock solution.

    • Record the absorption spectra of the solutions in a quartz cuvette over a relevant wavelength range (typically 300-600 nm).

    • Determine the wavelength of maximum absorption (λ_abs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

2. Fluorescence Spectroscopy:

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Using the same solutions prepared for UV-Vis spectroscopy, excite the sample at its absorption maximum (λ_abs).

    • Record the fluorescence emission spectrum over a suitable wavelength range.

    • Determine the wavelength of maximum emission (λ_em).

    • The Stokes shift is calculated as the difference between the emission and absorption maxima (λ_em - λ_abs).

3. Determination of Fluorescence Quantum Yield (Φ):

The fluorescence quantum yield is typically determined using a relative method with a well-characterized standard.

  • Standard: A fluorescent dye with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Procedure:

    • Prepare solutions of the NBD-amine derivative and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Record the absorption and fluorescence emission spectra for both the sample and the standard.

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

      where:

      • Φ is the quantum yield

      • I is the integrated emission intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

      • 'sample' and 'std' refer to the sample and the standard, respectively.

Visualizing Mechanisms and Workflows

The utility of NBD-amine derivatives as fluorescent probes often relies on specific chemical reactions or interactions that modulate their fluorescence. The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

experimental_workflow cluster_synthesis Probe Synthesis cluster_characterization Photophysical Characterization cluster_application Application NBD_Cl NBD-Cl Synthesis Nucleophilic Aromatic Substitution NBD_Cl->Synthesis Amine Amine Derivative Amine->Synthesis NBD_Amine NBD-Amine Derivative Synthesis->NBD_Amine UV_Vis UV-Vis Spectroscopy NBD_Amine->UV_Vis λ_abs, ε Fluorescence Fluorescence Spectroscopy NBD_Amine->Fluorescence λ_em, Stokes Shift Cell_Imaging Cellular Imaging NBD_Amine->Cell_Imaging Sensing Biomolecule Sensing NBD_Amine->Sensing Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield Φ

Caption: General experimental workflow for the synthesis, characterization, and application of NBD-amine derivatives.

sensing_mechanism Probe NBD-Ether Probe (Non-fluorescent) Reaction Thiolysis Reaction Probe->Reaction Biothiol Biothiol (e.g., Cysteine, GSH) Biothiol->Reaction Product NBD-Thiol Adduct (Fluorescent) Reaction->Product Signal Fluorescence Signal ('Turn-on') Product->Signal

Caption: "Turn-on" fluorescence sensing mechanism of an NBD-ether probe for biothiol detection.[6]

cellular_imaging_workflow start Seed Cells incubation1 Incubate Cells with NBD-Probe start->incubation1 wash Wash to Remove Excess Probe incubation1->wash imaging Fluorescence Microscopy (e.g., Confocal) wash->imaging analysis Image Analysis and Quantification imaging->analysis

References

Exploring Derivatives of 2,1,3-Benzoxadiazol-4-amine for Novel Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole scaffold, particularly its 4-amino substituted derivatives, has garnered significant attention in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and emerging applications of these versatile compounds, with a focus on their potential in drug discovery and as advanced fluorescent probes.

Core Synthesis and Chemical Properties

Derivatives of 2,1,3-benzoxadiazol-4-amine are primarily synthesized through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the 4-position of the benzoxadiazole ring. The 7-nitro substituted analogue, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is a common precursor, reacting readily with a wide range of primary and secondary amines to yield the corresponding 4-amino derivatives.

The general synthetic workflow for creating these derivatives is outlined below.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product 2-Nitroaniline 2-Nitroaniline Step1 Oxidative Cyclization 2-Nitroaniline->Step1 Halogenating_Agent Halogenating Agent (e.g., NaOCl, Br2) Step2 Halogenation Halogenating_Agent->Step2 Primary_Secondary_Amine Primary or Secondary Amine (R1R2NH) Step3 Nucleophilic Aromatic Substitution Primary_Secondary_Amine->Step3 2,1,3-Benzoxadiazole-1-oxide 2,1,3-Benzoxadiazole-1-oxide Step1->2,1,3-Benzoxadiazole-1-oxide Intermediate 1 4-Halo-2,1,3-benzoxadiazole 4-Halo-2,1,3-benzoxadiazole Step2->4-Halo-2,1,3-benzoxadiazole Intermediate 2 Final_Product This compound Derivative Step3->Final_Product 2,1,3-Benzoxadiazole-1-oxide->Step2 Reduction & Halogenation 4-Halo-2,1,3-benzoxadiazole->Step3

General synthetic workflow for this compound derivatives.

The photophysical properties of these compounds are a key area of interest. Many derivatives, especially those with a nitro group at the 7-position (often referred to as NBD derivatives), exhibit strong fluorescence. Their emission spectra are often sensitive to the polarity of the local environment, making them valuable as fluorescent probes.

Novel Applications in Drug Discovery

The unique chemical structure of this compound derivatives has led to their exploration in various therapeutic areas. A particularly promising application is in the development of anticancer agents.

Anticancer Activity: Inhibition of Glutathione S-Transferases (GSTs)

Certain 7-nitro-2,1,3-benzoxadiazole derivatives have been identified as potent, suicide inhibitors of glutathione S-transferases (GSTs), a family of enzymes often overexpressed in cancer cells and implicated in drug resistance.[1]

The proposed mechanism of action involves the derivative binding to the active site of GST. Subsequently, it is conjugated with glutathione (GSH), forming a stable complex that irreversibly inhibits the enzyme.[1] This inhibition can trigger downstream apoptotic pathways in cancer cells.

GST_Inhibition NBD_Derivative 7-Nitro-2,1,3-benzoxadiazole Derivative GST Glutathione S-Transferase (GST) NBD_Derivative->GST Binds to active site Complex Stable Inhibitory Complex (NBD-GSH-GST) GST->Complex Forms GSH Glutathione (GSH) GSH->GST Apoptosis Apoptosis Complex->Apoptosis Induces

Mechanism of GST inhibition by 7-nitro-2,1,3-benzoxadiazole derivatives.

Quantitative data on the anticancer activity of selected derivatives against various cancer cell lines are summarized in the table below.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)K562 (Leukemia)Submicromolar[1]
Derivative 4n (a NBDHEX analog)143b (Osteosarcoma)Potent (dose-dependent)
Antimicrobial Activity

While research is more extensive for related heterocyclic compounds like 1,3,4-oxadiazoles, derivatives of 2,1,3-benzoxadiazole have also shown promise as antimicrobial agents. The mechanism of action is still under investigation but may involve the disruption of microbial cellular processes.

The following table summarizes the antimicrobial activity of representative heterocyclic compounds, suggesting the potential of the benzoxadiazole core.

Compound ClassMicroorganismMIC (µg/mL)Reference
1,3,4-Oxadiazole derivativesStaphylococcus aureus4 - 32
1,3,4-Oxadiazole derivativesEscherichia coli>128
2-Amino-1,3,4-thiadiazole derivativesVarious bacteriaNot specified

Applications as Fluorescent Probes

The inherent fluorescence of many this compound derivatives makes them excellent candidates for fluorescent probes in biological imaging and sensing applications. Their emission properties are often sensitive to the local environment, allowing for the detection of changes in polarity, viscosity, and the presence of specific analytes.

These probes can be designed to target specific enzymes or cellular components, providing a powerful tool for studying biological processes in real-time.

Fluorescent_Probe Probe Benzoxadiazole-based Fluorescent Probe Interaction Binding/ Reaction Probe->Interaction Target Biological Target (Enzyme, Analyte, etc.) Target->Interaction Signal Change in Fluorescence Signal Interaction->Signal

Principle of action for a benzoxadiazole-based fluorescent probe.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon existing work.

General Synthesis of 4-Amino-7-nitro-2,1,3-benzoxadiazole Derivatives

Materials:

  • 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • Primary or secondary amine of interest

  • Sodium bicarbonate

  • Methanol, ethanol, or acetonitrile as solvent

Procedure:

  • Dissolve NBD-Cl in a suitable solvent (e.g., methanol).

  • Add the primary or secondary amine to the solution.

  • Add sodium bicarbonate to the reaction mixture.

  • Heat the mixture under reflux for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and treat with acid to convert any intermediate Meisenheimer complex to the final product.

  • Isolate the product by filtration or extraction and purify by recrystallization or column chromatography.

Glutathione S-Transferase (GST) Inhibition Assay

This protocol is adapted from established methods for measuring GST activity.[2]

Materials:

  • Phosphate buffer (pH 6.5)

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution

  • Reduced glutathione (GSH) solution

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Purified GST enzyme

  • UV-transparent 96-well plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction cocktail containing phosphate buffer, GSH, and CDNB.

  • Add the reaction cocktail to the wells of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only).

  • Initiate the reaction by adding the GST enzyme to each well.

  • Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The rate of increase in absorbance is proportional to the GST activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[3]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound dissolved in a suitable solvent

  • Standard antibiotic as a positive control

  • Sterile 96-well plates

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Perform serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism with a standard antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).

  • Incubate the plate under appropriate conditions for the specific microorganism.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse applications. Their utility as fluorescent probes is well-established, and their potential as therapeutic agents, particularly in the realm of anticancer drug discovery, is an active and exciting area of research. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for 2,1,3-Benzoxadiazol-4-amine as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2,1,3-Benzoxadiazol-4-amine and its derivatives as fluorescent probes for the detection of specific metal ions. The focus is on providing practical guidance for the synthesis of these probes and their application in metal ion sensing.

Introduction

2,1,3-Benzoxadiazole, also known as benzofurazan, is a heterocyclic aromatic compound. When functionalized with an amino group at the 4-position, and often a nitro group at the 7-position (7-nitro-2,1,3-benzoxadiazol-4-amine or NBD-amine), it becomes a versatile fluorophore. The fluorescence of NBD derivatives is highly sensitive to the local environment, a property that has been exploited to develop highly specific and sensitive fluorescent probes for various analytes, including metal ions.

The mechanism of sensing often relies on processes such as Photoinduced Electron Transfer (PET), where the interaction of the probe with a metal ion modulates the fluorescence output. This can result in either a "turn-on" or "turn-off" fluorescence response, providing a clear signal for the presence of the target ion. This document details the application of two such probes: a thioacetamide derivative for the detection of mercury (Hg²⁺) and a tris(pyridinylmethyl)ethane-1,2-diamine derivative for the detection of zinc (Zn²⁺).

Quantitative Data Summary

The following table summarizes the key performance metrics of selected this compound based fluorescent probes for metal ion detection.

Probe NameTarget IonLinear Range (μM)Limit of Detection (LOD) (μM)Fluorescence ChangeSolvent SystemRef.
4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazoleHg²⁺0.5 - 2.50.0546-fold enhancementNot specified in abstract[1][2]
N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamineZn²⁺1 - 10Not specified"Turn-on" fluorescence0.1 M HEPES buffer, pH 7.2[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for a "turn-on" fluorescent probe and a typical experimental workflow for metal ion detection.

G Signaling Pathway of a 'Turn-on' Fluorescent Probe Probe Fluorescent Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion Metal Target Metal Ion Metal->Complex Light_Out Emitted Light (Fluorescence) Complex->Light_Out Fluorescence Emission Light_In Excitation Light Light_In->Complex

Caption: General signaling pathway of a 'turn-on' fluorescent probe.

G Experimental Workflow for Metal Ion Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Synth Synthesize Fluorescent Probe Stock_Sol Prepare Stock Solutions (Probe and Metal Ions) Probe_Synth->Stock_Sol Titration Perform Fluorescence Titration (Add metal ion to probe solution) Stock_Sol->Titration Measure Measure Fluorescence Intensity Titration->Measure Plot Plot Fluorescence vs. [Metal Ion] Measure->Plot Calc Calculate LOD and Linear Range Plot->Calc

Caption: A typical experimental workflow for metal ion detection.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole for Hg²⁺ Detection

This protocol is based on the common synthesis route for NBD-amine derivatives involving nucleophilic substitution.

Materials:

  • 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • 2-Amino-N,N-dimethylthioacetamide

  • Triethylamine (TEA) or other suitable base

  • Acetonitrile or other suitable polar aprotic solvent

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add 2-amino-N,N-dimethylthioacetamide (1.1 equivalents) to the solution.

  • Add triethylamine (2 equivalents) to the reaction mixture to act as a base and scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Synthesis of N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine for Zn²⁺ Detection

This protocol describes a plausible synthesis route for the Zn²⁺ probe.

Materials:

  • 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • N,N,N'-tris(2-pyridinylmethyl)ethane-1,2-diamine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve N,N,N'-tris(2-pyridinylmethyl)ethane-1,2-diamine (1 equivalent) in DMF.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Slowly add a solution of 4-chloro-7-nitro-2,1,3-benzoxadiazole (1 equivalent) in DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the precipitate and wash with water.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired compound, N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine.

  • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy

Materials and Equipment:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water or an appropriate buffer).

  • Buffer solution (e.g., 0.1 M HEPES, pH 7.2).

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Probe Solution: Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the desired buffer solution.[3]

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorometer specific to the probe-metal complex. For the Zn²⁺ probe, typical wavelengths are λex = 470 nm and λem = 534 nm.[4] Set the excitation and emission slit widths (e.g., 2.5 nm and 5 nm, respectively).[3]

  • Fluorescence Titration: a. Place the probe solution in a quartz cuvette and record the initial fluorescence intensity. b. Add small aliquots of the metal ion stock solution to the cuvette, ensuring thorough mixing after each addition. c. Record the fluorescence spectrum after each addition until the fluorescence intensity reaches a plateau.

  • Selectivity Test: a. Prepare a series of cuvettes containing the probe solution. b. To each cuvette, add a solution of a different metal ion (at a concentration significantly higher than the target ion) and record the fluorescence intensity. c. Compare the fluorescence response of the target ion with that of other metal ions to determine the selectivity.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. b. Determine the linear range of the sensor from this plot. c. Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve in the linear range.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental conditions and available laboratory resources. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Protein Labeling with Amine-Reactive 2,1,3-Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of proteins using amine-reactive derivatives of 2,1,3-benzoxadiazole. While 2,1,3-Benzoxadiazol-4-amine itself is not typically used for protein conjugation due to the lack of a suitable reactive group, its fluorinated and chlorinated derivatives, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are highly effective fluorogenic labeling reagents.[1] These reagents are virtually non-fluorescent until they react with primary or secondary amines, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus of a protein, to form stable, fluorescent adducts.[1] The fluorescence of the resulting NBD-labeled protein is highly sensitive to the polarity of its local environment, making it a valuable tool for studying protein conformation, dynamics, and interactions.

The reaction is a nucleophilic aromatic substitution where the unprotonated amine group of the protein attacks the electron-deficient aromatic ring of the NBD derivative, displacing the fluoride or chloride. The reaction's specificity for different amine groups can be controlled by adjusting the pH.[1][2]

Chemical Properties and Reaction Mechanism

Amine-reactive benzoxadiazole derivatives like NBD-F and NBD-Cl react with nucleophilic groups on proteins. The primary targets are:

  • Primary Amines (Lysine Residues and N-terminus): The reaction with the ε-amino group of lysines and the α-amino group of the N-terminus is favored at a slightly alkaline pH (8.0-9.5), where these groups are deprotonated and more nucleophilic.[1][3] Due to the lower pKa of the N-terminal α-amino group compared to the lysine ε-amino group, selective labeling of the N-terminus can be achieved at a more neutral pH (around 7.0-7.5).[1][2]

  • Thiols (Cysteine Residues): NBD-Cl is also highly reactive towards the sulfhydryl group of cysteine residues. This reaction is often faster than the reaction with amines.[1]

The resulting NBD-amine adduct is highly fluorescent, with excitation and emission maxima that are environmentally sensitive.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein Labeled_Protein Fluorescently Labeled Protein Protein->Labeled_Protein Lysine or N-terminus -NH₂ NBD-X Amine-Reactive NBD (e.g., NBD-F, NBD-Cl) NBD-X->Labeled_Protein Byproduct HX (HF or HCl) NBD-X->Byproduct Conditions Aqueous Buffer pH 8.0 - 9.5 Room Temperature Conditions->Labeled_Protein

Reaction of an amine-reactive NBD derivative with a protein.

Experimental Protocols

This protocol provides a general procedure for labeling a protein with an amine-reactive NBD derivative. Optimization may be required for specific proteins and applications.

Materials and Reagents

  • Protein of interest

  • Amine-reactive NBD derivative (e.g., NBD-F or NBD-Cl)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol for Protein Labeling

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL.[4]

    • Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for labeling.[3] If necessary, dialyze the protein against the labeling buffer.

  • Prepare the NBD Stock Solution:

    • Immediately before use, dissolve the amine-reactive NBD derivative in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3]

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the NBD stock solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][5]

  • Purification of the Labeled Protein:

    • Remove the unreacted NBD derivative and byproducts by gel filtration chromatography (e.g., using a Sephadex G-25 column) equilibrated with PBS.[6]

    • Collect the fractions containing the labeled protein, which will be visible as a colored/fluorescent band.

Workflow for Protein Labeling and Analysis

Start Start Prepare_Protein Prepare Protein Solution (2-10 mg/mL in Labeling Buffer) Start->Prepare_Protein Prepare_Dye Prepare NBD Stock Solution (10 mg/mL in DMF/DMSO) Start->Prepare_Dye Reaction Labeling Reaction (1-2 hours, RT, dark) Prepare_Protein->Reaction Prepare_Dye->Reaction Purification Purification (Gel Filtration) Reaction->Purification Analysis Analysis (Spectroscopy, DOL Calculation) Purification->Analysis End End Analysis->End

General workflow for protein labeling with NBD derivatives.

Data Presentation and Analysis

Spectroscopic Properties

The resulting NBD-labeled protein will exhibit distinct spectroscopic properties.

PropertyValueReference
Excitation Maximum (λex)~470 nm[7]
Emission Maximum (λem)~530 nm[7]
Molar Extinction Coefficient (ε) at λexVaries with derivative and environment
Quantum Yield (Φ)Environmentally sensitive[8]

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined using UV-Vis spectrophotometry.[9][10]

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the NBD dye (A_max, ~470 nm).

  • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where:

      • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of the NBD dye at its λ_max.

ParameterSymbolDescription
Protein AbsorbanceA₂₈₀Absorbance of the conjugate at 280 nm.
Dye AbsorbanceA_maxAbsorbance of the conjugate at the dye's λ_max.
Protein Molar Extinction Coefficientε_proteinMolar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).
Dye Molar Extinction Coefficientε_dyeMolar extinction coefficient of the dye at λ_max (M⁻¹cm⁻¹).
Correction FactorCFRatio of the dye's absorbance at 280 nm to its absorbance at λ_max.

Signaling Pathway Visualization

NBD-labeled proteins are often used as probes in various biological assays. For instance, a labeled protein kinase can be used to study its interaction with substrates and inhibitors within a signaling pathway.

Signal External Signal Receptor Receptor Signal->Receptor NBD_Kinase NBD-Labeled Protein Kinase Receptor->NBD_Kinase activates Substrate Substrate Protein NBD_Kinase->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response

Use of an NBD-labeled kinase in a signaling pathway.

Conclusion

Labeling proteins with amine-reactive 2,1,3-benzoxadiazole derivatives is a robust and versatile method for introducing a fluorescent probe. The environmentally sensitive nature of the NBD fluorophore provides a powerful tool for investigating protein structure, function, and interactions in a wide range of biological and drug discovery applications. Careful control of reaction conditions and thorough purification are essential for obtaining high-quality, specifically labeled protein conjugates.

References

The Versatile Scaffold: Applications of 2,1,3-Benzoxadiazol-4-amine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole core, particularly with a 4-amine substitution, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic properties and structural features have been exploited to develop a diverse range of therapeutic agents and molecular probes. This document provides a detailed overview of the applications of 2,1,3-benzoxadiazol-4-amine and its derivatives in drug discovery, with a focus on their use as anticancer agents and fluorescent probes. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this exciting area.

I. Anticancer Applications: Targeting Glutathione S-Transferases

A significant area of investigation for 2,1,3-benzoxadiazole derivatives is in oncology, where they have shown promise as potent inhibitors of Glutathione S-Transferases (GSTs). GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione (GSH) to a wide variety of xenobiotics, including many chemotherapeutic drugs. Overexpression of GSTs in cancer cells is a major mechanism of multidrug resistance.

Derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD) have been identified as a novel class of suicide inhibitors for GSTs.[1] These compounds, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), are designed to be non-GSH peptidomimetic compounds that exhibit strong GST inhibition and can accumulate in tumor cells.[1] The mechanism of action involves the compound binding to the H-site of the enzyme and subsequently being conjugated with GSH to form a stable sigma complex at the C-4 position of the benzoxadiazole ring.[1] This complex is tightly stabilized within the active site of GST isoforms like GSTP1-1 and GSTM2-2, leading to irreversible inhibition.[1] The inhibition of GSTs by these compounds can re-sensitize cancer cells to conventional chemotherapy and, in some cases, induce apoptosis independently.[1][2]

Quantitative Data: GST Inhibition and Cytotoxicity

The following table summarizes the inhibitory activity of representative 2,1,3-benzoxadiazole derivatives against GSTs and their cytotoxic effects on various cancer cell lines.

CompoundTargetAssayIC50/KiCell LineCytotoxicity IC50Reference
NBDHEXhGSTA1-1Enzyme Inhibition-K562Sub-micromolar[1][2]
NBDHEXhGSTM2-2Enzyme Inhibition-A375Sub-micromolar[3]
NBDHEXhGSTP1-1Enzyme Inhibition---[1]
MC3181-Cell Viability-A375Sub-micromolar[3]

Note: Specific IC50/Ki values for NBDHEX against individual GST isoforms were not explicitly stated in the provided search results, but its potent sub-micromolar activity is highlighted.

Experimental Protocols

This protocol outlines a spectrophotometric method to determine the inhibitory activity of 2,1,3-benzoxadiazole derivatives against GSTs.[4][5][6][7]

Materials:

  • Recombinant human GST isoforms (e.g., GSTA1-1, GSTM1-1, GSTP1-1)

  • Reduced glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • Test compounds (2,1,3-benzoxadiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffered saline (PBS), pH 6.5

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of GSH (e.g., 100 mM) in ethanol.

    • Prepare a stock solution of CDNB (e.g., 100 mM) in ethanol.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 90 µL of assay cocktail (980 µL PBS pH 6.5, 10 µL of 100 mM CDNB, 10 µL of 100 mM Glutathione).

      • 10 µL of the test compound at various concentrations (or vehicle control).

      • 100 µL of the GST enzyme solution.

    • Include a blank control containing the assay cocktail and buffer instead of the enzyme.

  • Measurement:

    • Incubate the plate at 30°C for 5 minutes in the spectrophotometer.

    • Initiate the reaction by adding the enzyme.

    • Measure the increase in absorbance at 340 nm for 5 minutes, taking readings at regular intervals (e.g., every 30 seconds). The rate of reaction is proportional to the change in absorbance per minute.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

GST_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (GSH, CDNB, Compounds) setup_plate Set up 96-well Plate (Assay Cocktail, Compound) prep_reagents->setup_plate prep_enzyme Prepare Enzyme Solution add_enzyme Add GST Enzyme prep_enzyme->add_enzyme setup_plate->add_enzyme incubate Incubate at 30°C add_enzyme->incubate read_absorbance Read Absorbance at 340 nm incubate->read_absorbance calculate_rate Calculate Reaction Rate read_absorbance->calculate_rate determine_ic50 Determine IC50 calculate_rate->determine_ic50

Caption: Workflow for the GST Inhibition Assay.

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of 2,1,3-benzoxadiazole derivatives on cancer cell lines.[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HT-29)

  • Complete cell culture medium

  • Test compounds (2,1,3-benzoxadiazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1x10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT Cell Viability Assay.

II. Fluorescent Probes for Biological Imaging and Sensing

The inherent fluorescence of the 2,1,3-benzoxadiazole scaffold, often enhanced by the introduction of a nitro group (NBD), makes it an excellent fluorophore for the development of molecular probes.[6][11] These probes are designed to selectively bind to specific biological targets, allowing for their visualization and quantification in complex biological systems.

Applications of 2,1,3-Benzoxadiazole-based Fluorescent Probes:
  • Receptor Labeling: Derivatives have been synthesized to act as fluorescent ligands for various receptors, including the peripheral-type benzodiazepine receptor and sigma receptors.[12][13] These probes are valuable tools for studying receptor distribution, trafficking, and ligand binding kinetics.

  • Ion Sensing: The fluorescence of certain benzoxadiazole derivatives is sensitive to the presence of specific ions. For example, probes have been developed for the detection of mercury ions (Hg²⁺).

  • pH Sensing: The photophysical properties of some derivatives are pH-dependent, enabling their use as fluorescent pH indicators in cellular compartments.

  • Bioimaging: The small size and favorable photophysical properties of NBD-based probes make them suitable for live-cell imaging applications, allowing for the visualization of cellular structures and processes.[14]

Quantitative Data: Receptor Binding Affinity

The following table presents the binding affinities of some 4-nitro-2,1,3-benzoxadiazole derivatives for sigma receptors.[12]

CompoundTargetKi (nM)Selectivity (σ1/σ2)Reference
5g σ131.65-18[12]
7b σ148.55-18[12]
7e σ1-5-18[12]
7g σ1-5-18[12]
5d σ256.8 (Kiσ2)>88 (Kiσ1 > 5000 nM)[12]
Experimental Protocols

This protocol describes the general procedure for characterizing the photophysical properties of 2,1,3-benzoxadiazole-based fluorescent probes.[15][16]

Materials:

  • Fluorescent probe

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvents of varying polarity

Procedure:

  • Absorption Spectra:

    • Prepare a dilute solution of the probe in the desired solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).

  • Emission Spectra:

    • Excite the probe solution at its λmax using a spectrofluorometer.

    • Record the fluorescence emission spectrum to determine the maximum emission wavelength.

  • Quantum Yield Measurement:

    • Measure the quantum yield of the probe relative to a known standard (e.g., quinine sulfate).

  • Solvatochromism Studies:

    • Record the absorption and emission spectra of the probe in a series of solvents with different polarities to assess its solvatochromic properties.

  • Binding Studies (for receptor probes):

    • Titrate the probe with increasing concentrations of the target receptor or a surrogate.

    • Monitor the changes in fluorescence intensity or wavelength to determine the binding affinity (e.g., Kd).

Fluorescence_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_characterization Probe Characterization prep_solution Prepare Probe Solution measure_absorption Measure Absorption Spectrum (UV-Vis) prep_solution->measure_absorption measure_emission Measure Emission Spectrum (Fluorometer) prep_solution->measure_emission perform_binding_studies Perform Binding Studies prep_solution->perform_binding_studies measure_absorption->measure_emission measure_qy Measure Quantum Yield measure_emission->measure_qy analyze_solvatochromism Analyze Solvatochromism measure_emission->analyze_solvatochromism

Caption: Workflow for Fluorescence Spectroscopy.

III. Other Potential Therapeutic Applications

While the applications in oncology and as fluorescent probes are the most extensively documented for this compound derivatives, related oxadiazole and benzoxazole scaffolds have shown a wide range of other biological activities, suggesting potential avenues for future research with this specific chemotype.

  • Antimicrobial Activity: Various 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[17][18][19] The mechanism of action can vary, but some compounds have been shown to inhibit essential microbial enzymes or disrupt cell wall synthesis. Further investigation into this compound analogs for antimicrobial activity is warranted.

  • Neuroprotective Effects: Some substituted 1,3,4-oxadiazole and aroylhydrazone derivatives have been evaluated for their neuroprotective effects in models of neurotoxicity.[20] These compounds have shown the ability to preserve synaptosomal viability and glutathione levels, suggesting potential applications in neurodegenerative diseases.

IV. Synthesis of 2,1,3-Benzoxadiazole Derivatives

The synthesis of 2,1,3-benzoxadiazole derivatives often starts from substituted o-nitroanilines. A common method involves the cyclization of 2-nitroaniline using sodium hypochlorite in the presence of a phase-transfer catalyst to yield the corresponding N-oxide, which is subsequently reduced to the 2,1,3-benzoxadiazole.[1][21] Further functionalization at the 4- and 7-positions can be achieved through various organic reactions to introduce the desired amine and other substituents. For instance, N-substituted 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives can be prepared from 4-chloro-7-nitrobenzofurazan by nucleophilic substitution with the appropriate amine.[22]

Synthesis_Pathway start 2-Nitroaniline step1 Cyclization (e.g., NaOCl, TBAB) start->step1 intermediate1 2,1,3-Benzoxadiazole-1-oxide step1->intermediate1 step2 Reduction (e.g., PPh3) intermediate1->step2 product1 2,1,3-Benzoxadiazole step2->product1 step3 Further Functionalization (e.g., Nitration, Halogenation) product1->step3 product2 Substituted 2,1,3-Benzoxadiazole step3->product2 start2 4-Chloro-7-nitrobenzofurazan step4 Nucleophilic Substitution (with R-NH2) start2->step4 final_product N-Substituted-7-nitro-2,1,3- benzoxadiazol-4-amine step4->final_product

References

Application Notes and Protocols: 2,1,3-Benzoxadiazol-4-amine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,1,3-Benzoxadiazol-4-amine as a foundational building block in organic synthesis, with a particular focus on its applications in medicinal chemistry and materials science. This document details key synthetic transformations, experimental protocols, and the biological activities of the resulting derivatives.

Introduction

This compound, also known as 4-aminobenzofurazan, is a valuable heterocyclic amine that serves as a versatile scaffold for the synthesis of a wide array of functional molecules. Its unique electronic properties and the reactive amino group at the 4-position make it an attractive starting material for the development of novel pharmaceuticals, fluorescent probes, and other advanced materials. The benzoxadiazole core is a known pharmacophore, and its derivatives have exhibited a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.

Synthetic Applications

The primary amino group of this compound is a key functional handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures. Key reactions include:

  • N-Acylation: Formation of amides through reaction with acyl chlorides, anhydrides, or carboxylic acids.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to yield the corresponding ureas and thioureas.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.

  • N-Alkylation: Introduction of alkyl or aryl groups at the amino nitrogen.

  • Heterocycle Formation: Serving as a precursor for the synthesis of fused heterocyclic systems.

These reactions enable the systematic modification of the parent molecule to fine-tune its physicochemical and biological properties.

Data Presentation

Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives and their Anticancer Activity
CompoundRYield (%)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)
6a Phenyl7530.235.4
6b 4-Chlorophenyl8023.529.8
7c 3-Nitrophenyl7240.145.6
7d 4-Nitrophenyl7838.742.1
8b 4-tert-Butylphenyl7028.933.2

Data extracted from a study on the synthesis and biological evaluation of novel 2,5-substituted-1,3,4-oxadiazole derivatives.[1]

Table 2: Anti-Influenza A Virus Activity of Nitrobenzoxadiazole Derivatives
CompoundR GroupIC₅₀ (µM)
9 -S-CH₂-Ph>30
11 -S-(CH₂)₂-Ph20.3 ± 2.1
12 -S-(CH₂)₃-Ph6.4 ± 0.5
17 -S-CH₂-(4-F-Ph)8.9 ± 0.8
19 -S-CH₂-(4-Cl-Ph)15.1 ± 1.3
25 -S-CH₂-(4-Br-Ph)7.2 ± 0.6
40 -S-(4-Cl-Ph)25.6 ± 2.9
41 -S-(4-Br-Ph)22.4 ± 1.8

IC₅₀ values determined against Influenza A/Puerto Rico/8/34 H1N1 (PR8) strain. Data from a study on the anti-influenza A virus activity of nitrobenzoxadiazole derivatives.[1]

Table 3: Anti-SARS-CoV-2 Activity of 1,3,4-Oxadiazole Derivatives
CompoundRIC₅₀ (µM)
6a Phenyl15.2
6b Aminophenyl15.7
6c Hydroxyphenyl49.2
6d Nitrophenyl24.6

IC₅₀ values against SARS-CoV-2 in Vero-E6 cells. Data from a study on the antiviral properties of 1,3,4-oxadiazole derivatives.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the synthesis of N-(2,1,3-benzoxadiazol-4-yl) amides.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.1 eq.) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of N-(2,1,3-Benzoxadiazol-4-yl)ureas and Thioureas

This protocol outlines the synthesis of urea and thiourea derivatives from this compound.

Materials:

  • This compound

  • Isocyanate or isothiocyanate (e.g., phenyl isocyanate, phenyl isothiocyanate)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF or acetonitrile in a round-bottom flask.

  • Add the corresponding isocyanate or isothiocyanate (1.0 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often exothermic.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, collect the product by filtration, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 3: General Procedure for the Synthesis of N-(2,1,3-Benzoxadiazol-4-yl)sulfonamides

This protocol provides a general method for the synthesis of sulfonamide derivatives.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of DCM and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.05 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthetic_Pathways cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Classes start This compound acyl N-Acylation (Acyl Chloride/Anhydride) start->acyl urea Urea/Thiourea Formation (Isocyanate/Isothiocyanate) start->urea sulfon Sulfonamide Synthesis (Sulfonyl Chloride) start->sulfon amides Amides acyl->amides ureas Ureas/Thioureas urea->ureas sulfonamides Sulfonamides sulfon->sulfonamides

Caption: Synthetic pathways from this compound.

Experimental_Workflow start Start: Dissolve this compound and base in anhydrous solvent reagent Add Acylating/Sulfonylating Agent at 0 °C start->reagent reaction Stir at Room Temperature (Monitor by TLC) reagent->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for derivatization.

Signaling_Pathway_Concept cluster_drug Drug Development cluster_target Biological Target cluster_response Cellular Response drug Benzoxadiazole Derivative target Enzyme / Receptor drug->target Binding response Inhibition of Signaling Pathway target->response Modulation effect Therapeutic Effect (e.g., Antiviral, Anticancer) response->effect

Caption: Conceptual signaling pathway for drug action.

References

Application Notes and Protocols for Fluorescence Microscopy Using 2,1,3-Benzoxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,1,3-benzoxadiazole-4-amine (also known as 4-amino-2,1,3-benzoxadiazole or ABD) and its derivatives, particularly the widely used 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore, in fluorescence microscopy. This document covers the key photophysical properties, detailed experimental protocols for cellular imaging, and examples of their application in studying cellular structures and processes.

Introduction

The 2,1,3-benzoxadiazole scaffold is a versatile and environmentally sensitive fluorophore. Its small size and favorable photophysical properties make it an excellent tool for fluorescently labeling a wide range of biomolecules and cellular compartments. The 4-amino substituted derivatives, including the parent compound 2,1,3-benzoxadiazol-4-amine and its 7-nitro counterpart (4-amino-7-nitro-2,1,3-benzoxadiazole or ANBD), serve as key building blocks for developing targeted fluorescent probes. These probes have found applications in visualizing organelles, tracking lipids, and sensing specific ions or molecules within living cells.

Data Presentation: Photophysical Properties

The fluorescence of 2,1,3-benzoxadiazole derivatives is highly sensitive to the local environment, a property known as solvatochromism. This makes them powerful probes for reporting on the polarity and hydration of their surroundings. The following table summarizes key photophysical data for representative NBD derivatives.

CompoundSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)Reference
N-propyl-NBD-amineToluene47253213,000 - 24,0000.8060[1]
N-propyl-NBD-amineWater49955313,000 - 24,0000.0454[1]
NBD-labeled PhosphatidylserineDOPC Vesicles~465~530Not ReportedNot Reported~65[2]
4-(aminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole (ABD-PZ) derivativeNot Specified440580Not ReportedNot Reported140
4-(aminosulphonyl)-7-(5-aminopentylamino)-2,1,3-benzoxadiazole (ABD-AP) derivativeNot Specified438570Not ReportedNot Reported132
4-(aminosulphonyl)-7-N-(2-aminoethylamino)-2,1,3-benzoxadiazole (ABD-AE) derivativeNot Specified429573Not ReportedNot Reported144

Experimental Protocols

Protocol 1: Staining of Acidic Organelles (e.g., Lysosomes) in Live Cells

This protocol describes a general method for using weakly basic NBD-amine derivatives to label acidic organelles such as lysosomes. These probes are cell-permeant in their neutral state and accumulate in acidic compartments where they become protonated and trapped, leading to a significant increase in fluorescence.

Materials:

  • NBD-amine derivative (e.g., a piperazinyl-NBD derivative)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., for green or yellow fluorescence)

Procedure:

  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of the NBD-amine derivative in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Prepare Staining Solution: On the day of the experiment, thaw the stock solution and prepare a working solution by diluting it in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and probe.

  • Cell Preparation: Grow cells to 60-80% confluency on a suitable imaging vessel.

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed live-cell imaging medium. c. Add the staining solution to the cells, ensuring the cell monolayer is completely covered. d. Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes, protected from light. The optimal incubation time will vary depending on the cell type and the specific probe used.

  • Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells immediately using a fluorescence microscope. For NBD, typical excitation is around 460-490 nm and emission is collected around 520-560 nm.

Protocol 2: Labeling of Cellular Lipids with NBD-Lipid Analogs

This protocol outlines the procedure for labeling cellular lipids using NBD-conjugated lipid analogs (e.g., NBD-sphingosine, NBD-cholesterol, or NBD-fatty acids) to study their trafficking and distribution.

Materials:

  • NBD-labeled lipid analog

  • Ethanol or DMSO for stock solution preparation

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Live-cell imaging buffer (e.g., HBSS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Prepare NBD-Lipid Stock Solution: Prepare a 1 mM stock solution of the NBD-labeled lipid in ethanol or DMSO. Store at -20°C, protected from light.

  • Prepare NBD-Lipid-BSA Complex: a. In a glass tube, add the required amount of the NBD-lipid stock solution and evaporate the solvent under a gentle stream of nitrogen to form a thin film. b. Prepare a solution of fatty-acid-free BSA (e.g., 0.34 mg/mL) in sterile PBS and warm it to 37°C. c. Resuspend the dried NBD-lipid film in a small volume of ethanol. d. While vortexing the warm BSA solution, slowly add the ethanolic NBD-lipid solution to facilitate complexation. A 1:1 molar ratio of NBD-lipid to BSA is often used. The final stock concentration of the complex is typically around 100 µM.

  • Prepare Labeling Solution: Dilute the NBD-lipid-BSA complex stock solution to a final concentration of 2-10 µM in ice-cold live-cell imaging buffer. A starting concentration of 5 µM is recommended. Chilling the solution helps to inhibit endocytosis during the initial labeling of the plasma membrane.

  • Cell Preparation: Grow cells to the desired confluency on glass-bottom dishes.

  • Plasma Membrane Labeling: a. Place the cells on ice or in a 4°C refrigerator for 10-15 minutes to inhibit endocytosis. b. Aspirate the culture medium and wash the cells twice with ice-cold live-cell imaging buffer. c. Add the pre-chilled labeling solution to the cells and incubate on ice for 15-30 minutes.

  • Washing: Aspirate the labeling solution and wash the cells three to five times with ice-cold live-cell imaging buffer to remove the unbound probe.

  • Trafficking Experiment and Imaging: a. To visualize internalization and trafficking, add pre-warmed (37°C) live-cell imaging medium to the cells and transfer them to a 37°C incubator or a heated microscope stage. b. Acquire images at different time points to monitor the movement of the NBD-labeled lipid from the plasma membrane to internal compartments. c. (Optional) A "back-exchange" step can be performed by incubating the cells with a medium containing a high concentration of defatted BSA (e.g., 1-2%) at 4°C to remove the NBD-lipid from the outer leaflet of the plasma membrane, allowing for specific visualization of internalized lipids.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Live-Cell Imaging prep Cell Preparation (Culture on glass-bottom dish) stain Cell Staining (Incubate at 37°C) prep->stain stock Prepare Probe Stock Solution (e.g., 1 mM in DMSO) working Prepare Working Staining Solution (e.g., 5 µM in medium) stock->working working->stain wash Wash Cells (Remove unbound probe) stain->wash image Fluorescence Microscopy (Acquire images) wash->image analysis Image Analysis (Quantification, Localization) image->analysis

Caption: General experimental workflow for fluorescence microscopy using 2,1,3-benzoxadiazole probes.

probe_mechanism Mechanism of NBD Probe Accumulation in Acidic Organelles cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) cluster_cytoplasm Cytoplasm (Neutral pH) probe_protonated NBD-NHR⁺ (Protonated, Trapped) Bright Fluorescence probe_neutral NBD-NR (Neutral, Cell-Permeable) Low Fluorescence probe_neutral->probe_protonated Protonation in acidic environment extracellular Extracellular NBD Probe extracellular->probe_neutral Passive Diffusion signaling_pathway JNK-Mediated Regulation of Autophagy (Influenced by specific NBD derivatives) nbd Specific NBD Derivatives (e.g., NBDHEX) gst Glutathione S-Transferase (GST) nbd->gst Inhibits traf2 TRAF2 gst->traf2 Sequesters jnk JNK traf2->jnk Activates autophagy Autophagic Flux jnk->autophagy Impairs

References

Application Notes and Protocols: Chemical Sensors Based on 2,1,3-Benzoxadiazol-4-amine Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,1,3-benzoxadiazol-4-amine and its derivatives as fluorescent and colorimetric chemical sensors in materials science. The protocols herein focus on the detection of heavy metal ions (Hg²⁺), pH, and amino acids, leveraging the unique photophysical properties of the benzoxadiazole core.

I. Application: Fluorescent Detection of Mercury (Hg²⁺)

This section details the use of a chemical sensor based on 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) for the selective detection of mercury ions (Hg²⁺). The sensing mechanism is based on a fluorescence enhancement ("turn-on") response triggered by the interaction with Hg²⁺.

Signaling Pathway

The sensor's fluorescence is initially quenched. Upon binding with Hg²⁺, a chemical reaction (e.g., desulfurization) can block the photoinduced electron transfer (PET) process, leading to a significant enhancement in fluorescence intensity.[1][2]

pet_mechanism cluster_sensor Sensor Molecule cluster_output Output Fluorophore Fluorophore Receptor Receptor Fluorophore->Receptor PET Hg2+ Hg2+ Receptor->Hg2+ Binding Complex Sensor-Hg²⁺ Complex (Fluorescent) Fluorescence Fluorescence Turn-On Complex->Fluorescence Blocks PET

Signaling pathway for the Hg²⁺ sensor.
Quantitative Data

ParameterValueReference
AnalyteHg²⁺[1][2]
Fluorophore4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD)[1][2]
Detection MechanismPhotoinduced Electron Transfer (PET)[1][2]
Fluorescence Change46-fold enhancement[1][2]
Linear Range0.5 - 2.5 µM[1][2]
Limit of Detection (LOD)0.05 µM[1][2]
Solvent SystemAcetonitrile/Water[3]
Experimental Protocols

1. Synthesis of 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole (Probe for Hg²⁺)

  • Materials: 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD), 2-chloro-N,N-dimethylacetamide, sodium hydride (NaH), N,N-dimethylformamide (DMF), ethyl acetate, petroleum ether.

  • Procedure:

    • Dissolve ANBD in anhydrous DMF.

    • Add NaH portion-wise at 0°C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 2-chloro-N,N-dimethylacetamide and stir at room temperature for 12 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the intermediate.

    • React the intermediate with Lawesson's reagent in dry toluene at 80°C for 4 hours.

    • After cooling, concentrate the mixture and purify by column chromatography to yield the final probe.

2. Protocol for Hg²⁺ Detection

  • Materials: Synthesized probe, stock solution of Hg²⁺ (e.g., from HgCl₂), buffer solution (e.g., NaH₂PO₄-Na₂HPO₄ buffer, pH 7.0), acetonitrile, quartz cuvettes, fluorescence spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the probe in acetonitrile.

    • In a quartz cuvette, place the appropriate volume of buffer solution.

    • Add the probe stock solution to the cuvette to achieve the desired final concentration.

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add aliquots of the Hg²⁺ stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 2 minutes).

    • Record the fluorescence emission spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺ to generate a calibration curve.

II. Application: Fluorescent and Colorimetric pH Sensing

This section describes the application of 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole as a dual-responsive probe for pH determination in aqueous solutions, exhibiting both colorimetric and fluorescent changes.[4]

Signaling Pathway

The probe's optical properties are sensitive to pH due to the protonation and deprotonation of nitrogen atoms on the quinoline and benzoxadiazole rings, as well as the imino group. This alters the internal charge transfer (ICT) characteristics of the molecule, resulting in changes in absorption (color) and fluorescence.[4]

ph_sensing_mechanism cluster_output Response Probe Probe Protonated_Probe Protonated Probe (Fluorescent) Probe->Protonated_Probe + H⁺ (Acidic) Deprotonated_Probe Deprotonated Probe (Color Change) Probe->Deprotonated_Probe + OH⁻ (Basic) Protonated_Probe->Probe - H⁺ Fluorescence_On Fluorescence 'Turn-On' Protonated_Probe->Fluorescence_On Deprotonated_Probe->Probe - OH⁻ Colorimetric_Shift Colorimetric Shift Deprotonated_Probe->Colorimetric_Shift H+ H+ OH- OH-

Signaling pathway for the dual-responsive pH probe.
Quantitative Data

ParameterValueReference
AnalytepH[4]
Probe4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole[4]
Fluorescent Response RangepH 2.2 to 0.2 ("turn-on")[4]
Colorimetric Response RangepH 8.5 to 13.3[4]
Color Change (Basic)Orange -> Violet Pink -> Yellow[4]
Absorption Shift (Basic)Red shift of 340 nm band, blue shift of 482 nm band[4]
Experimental Protocols

1. Synthesis of 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole

  • Materials: 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), 8-aminoquinoline, ethanol, triethylamine.

  • Procedure:

    • Dissolve NBD-Cl and 8-aminoquinoline in ethanol.

    • Add triethylamine to the mixture to act as a base.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure probe.

2. Protocol for pH Measurement

  • Materials: Synthesized probe, buffer solutions of varying pH, UV-Vis spectrophotometer, fluorescence spectrophotometer, cuvettes.

  • Procedure for Colorimetric Measurement (Basic pH):

    • Prepare a stock solution of the probe in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of buffer solutions with pH values ranging from 8.5 to 13.3.

    • In a cuvette, add the buffer solution and a small aliquot of the probe stock solution.

    • Observe the color change visually.

    • Record the UV-Vis absorption spectrum for each pH value.

  • Procedure for Fluorometric Measurement (Acidic pH):

    • Prepare a series of buffer solutions with pH values ranging from 2.2 to 0.2.

    • In a quartz cuvette, add the acidic buffer solution and a small aliquot of the probe stock solution.

    • Record the fluorescence emission spectrum for each pH value, using the appropriate excitation wavelength.

    • Plot the fluorescence intensity versus the pH value.

III. Application: Analysis of Amino Acids

This section outlines the use of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a derivatizing agent for the sensitive detection of amino acids by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Experimental Workflow

The primary amino group of an amino acid reacts with NBD-F to form a highly fluorescent derivative. These derivatives are then separated by HPLC and quantified by a fluorescence detector.

amino_acid_analysis_workflow Sample Amino Acid Sample Derivatization Derivatization (60°C, 10 min) Sample->Derivatization NBD-F NBD-F Reagent NBD-F->Derivatization HPLC HPLC Separation (Monolithic Silica Column) Derivatization->HPLC Detection Fluorescence Detection (Ex: 470 nm, Em: 530 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Workflow for amino acid analysis using NBD-F derivatization.
Quantitative Data

ParameterValueReference
Derivatizing Agent4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)[5]
Analytes21 Amino Acids[5]
Detection MethodHPLC with Fluorescence Detection[5]
Excitation Wavelength470 nm[5]
Emission Wavelength530 nm[5]
Limit of Detection (LOD)1.52 to 47.0 fmol[5]
Linear Range0.03 to 30 pmol[5]
Experimental Protocols

1. Protocol for Derivatization of Amino Acids with NBD-F

  • Materials: Amino acid standards or sample solution, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) solution in acetonitrile, borate buffer (pH 8.8), heating block or water bath, HPLC vials.[6]

  • Procedure:

    • In an HPLC vial, mix the amino acid sample with borate buffer.

    • Add the NBD-F solution to the vial. The molar ratio of NBD-F to the sample should be high (e.g., >200) to ensure complete derivatization.[6]

    • Seal the vial and heat the mixture at 60°C for 10 minutes.[5]

    • Cool the vial to room temperature.

    • The sample is now ready for HPLC analysis.

2. Protocol for HPLC Analysis

  • Instrumentation: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a fluorescence detector.

  • Chromatographic Conditions:

    • Column: Monolithic silica column[5]

    • Mobile Phase: A gradient elution using two solvents (e.g., Solvent A: aqueous buffer; Solvent B: acetonitrile). The specific gradient program should be optimized for the separation of the amino acid derivatives.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

    • Injection Volume: 10-20 µL.

    • Fluorescence Detector Settings: Excitation at 470 nm and emission at 530 nm.[5]

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the derivatized sample onto the column.

    • Run the gradient elution program to separate the NBD-amino acid derivatives.

    • Monitor the fluorescence signal and record the chromatogram.

    • Identify and quantify the amino acids by comparing the retention times and peak areas with those of known standards.

References

Application Notes and Protocols for the Detection and Quantification of 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzoxadiazol-4-amine, a key chemical intermediate, plays a significant role in the synthesis of various pharmacologically active compounds and fluorescent probes. Accurate and reliable quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Techniques Overview

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and selectivity, chromatographic methods like HPLC and GC-MS are recommended. UV-Vis spectrophotometry offers a simpler and more rapid approach, suitable for less complex samples and higher concentrations.

G cluster_techniques Analytical Techniques for this compound cluster_properties Key Properties HPLC HPLC (High-Performance Liquid Chromatography) Sensitivity High Sensitivity HPLC->Sensitivity Selectivity High Selectivity HPLC->Selectivity Matrix Complex Matrices HPLC->Matrix GCMS GC-MS (Gas Chromatography-Mass Spectrometry) GCMS->Sensitivity GCMS->Selectivity Volatility Analyte Volatility GCMS->Volatility UVVis UV-Vis Spectrophotometry Simplicity Simplicity & Speed UVVis->Simplicity

Caption: Logical relationships of analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

HPLC is a robust and widely used technique for the separation and quantification of aromatic amines. Due to the polar nature of this compound, reverse-phase HPLC is the method of choice. To enhance sensitivity, especially for fluorescence detection, pre-column derivatization is often employed.

Experimental Protocol: HPLC with Pre-column Derivatization

Principle: The primary amino group of this compound reacts with a derivatizing agent (e.g., Dansyl Chloride or a 4-nitro-2,1,3-benzoxadiazole derivative) to form a highly fluorescent and UV-active product, which is then separated and quantified by reverse-phase HPLC.

Reagents and Equipment:

  • This compound standard

  • HPLC grade acetonitrile, methanol, and water

  • Derivatizing agent (e.g., Dansyl Chloride solution, 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Formic acid or phosphoric acid

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV and/or Fluorescence detector

  • Syringe filters (0.45 µm)

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions with methanol to prepare working standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).

Sample Preparation and Derivatization:

  • Dissolve the sample containing this compound in an appropriate solvent.

  • To 100 µL of the standard or sample solution, add 200 µL of sodium bicarbonate buffer.

  • Add 200 µL of the derivatizing agent solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After cooling to room temperature, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • UV: 254 nm and 340 nm

    • Fluorescence: Excitation and emission wavelengths will depend on the derivatizing agent used (e.g., for Dansyl derivatives, Ex: 340 nm, Em: 525 nm).

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

G start Start: Sample/Standard Solution add_buffer Add Sodium Bicarbonate Buffer start->add_buffer add_reagent Add Derivatizing Agent add_buffer->add_reagent incubate Incubate at 60°C for 30 min add_reagent->incubate filter Filter through 0.45 µm Syringe Filter incubate->filter hplc Inject into HPLC System filter->hplc end End: Data Analysis hplc->end G start Start: Sample/Standard in Pyridine evaporate Evaporate to Dryness (N2) start->evaporate add_reagents Add Pyridine and BSTFA evaporate->add_reagents heat Heat at 70°C for 1 hour add_reagents->heat inject Inject into GC-MS System heat->inject end End: Data Analysis inject->end G start Start: Prepare Standards & Samples scan Determine λmax using a Standard start->scan measure Measure Absorbance of Standards & Samples at λmax scan->measure plot Plot Calibration Curve measure->plot calculate Calculate Sample Concentration plot->calculate end End: Result calculate->end

Application Note: HPLC Analysis of Amino Acids using Pre-Column Derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the requested derivatizing agent. Extensive research indicates that 2,1,3-Benzoxadiazol-4-amine is not utilized as a derivatization reagent for the HPLC analysis of amino acids. The chemical structure of this compound features an amine group at the 4-position, which is not suitable for reacting with the amino groups of amino acids to form stable derivatives for analysis.

However, a closely related and extensively used compound for this application is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) . It is highly probable that this is the reagent you are interested in. NBD-F is a highly effective pre-column derivatization reagent that reacts with primary and secondary amino groups of amino acids to yield highly fluorescent and stable derivatives, which can then be detected with high sensitivity using HPLC with fluorescence detection.

Therefore, this document provides detailed Application Notes and Protocols for the derivatization of amino acids using NBD-F .

Introduction

The quantitative analysis of amino acids is crucial in a wide range of research fields, including proteomics, clinical diagnostics, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids. However, most amino acids lack a strong chromophore or fluorophore, making their direct detection challenging. To overcome this, a derivatization step is employed to attach a labeling agent to the amino acids, thereby enhancing their detectability.[1][2][3][4]

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a highly sensitive fluorogenic reagent used for the pre-column derivatization of primary and secondary amines, including amino acids.[5][6][7] The reaction of NBD-F with amino acids results in the formation of highly fluorescent NBD-amino acid derivatives that can be detected at the femtomole level.[5][7] These derivatives are stable and can be effectively separated by reversed-phase HPLC.[2]

Principle of the Method

The derivatization reaction involves the nucleophilic substitution of the fluorine atom of NBD-F by the amino group of the amino acid under alkaline conditions, typically in a borate buffer. The resulting NBD-amino acid derivative is highly fluorescent and can be excited at approximately 470 nm, with an emission maximum around 530 nm.[5][7] The separation of the derivatized amino acids is achieved on a C18 reversed-phase column with a gradient elution system.

Experimental Protocols

1. Reagents and Materials

  • Amino acid standards

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • Sample (e.g., protein hydrolysate, plasma, cell culture media)

2. Equipment

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Syringe filters (0.22 µm)

3. Preparation of Solutions

  • 0.1 M Borate Buffer (pH 8.0): Dissolve an appropriate amount of boric acid in HPLC grade water, adjust the pH to 8.0 with 1 M sodium hydroxide, and bring to the final volume.

  • NBD-F Solution (5 mM): Dissolve an appropriate amount of NBD-F in acetonitrile. This solution should be prepared fresh and protected from light.

  • Amino Acid Standard Solutions: Prepare individual or mixed stock solutions of amino acids in 0.1 M HCl and store at -20°C. Prepare working standards by diluting the stock solutions with HPLC grade water.

  • Mobile Phase A: Prepare an appropriate aqueous buffer (e.g., 50 mM phosphate buffer or acetate buffer) and adjust the pH as required for the specific separation method.

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.

4. Sample Preparation

  • Protein Hydrolysis (if applicable): For protein-bound amino acids, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) followed by neutralization.

  • Deproteinization (for biological fluids): For samples like plasma or serum, deproteinize by adding a precipitating agent such as acetonitrile or perchloric acid, followed by centrifugation.

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter before derivatization.

5. Derivatization Procedure

  • To a microcentrifuge tube, add 10 µL of the amino acid standard or sample solution.

  • Add 10 µL of 0.1 M Borate Buffer (pH 8.0).

  • Add 10 µL of 5 mM NBD-F solution in acetonitrile.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at 60°C for 5-10 minutes in a heating block or water bath.[5]

  • After incubation, stop the reaction by adding 20 µL of 0.1 M HCl.

  • Add 950 µL of the initial mobile phase to dilute the sample.

  • The sample is now ready for HPLC injection.

6. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (aqueous buffer) and Mobile Phase B (acetonitrile/methanol). A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic wash)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

  • Fluorescence Detector Wavelengths: Excitation at 470 nm, Emission at 530 nm.[5][7]

Data Presentation

Table 1: Representative Chromatographic Data for NBD-F Derivatized Amino Acids

Amino AcidRetention Time (min)Limit of Detection (LOD) (fmol)Limit of Quantification (LOQ) (fmol)
Aspartic Acid8.52.58.3
Glutamic Acid9.23.110.2
Serine10.11.86.0
Glycine11.51.55.0
Threonine12.32.06.7
Alanine13.81.96.3
Proline14.55.217.3
Valine16.23.511.7
Methionine17.14.013.3
Isoleucine18.54.515.0
Leucine18.94.314.3
Phenylalanine20.15.016.7
Lysine22.43.812.7

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific HPLC system, column, and experimental conditions. The lower limit of detection for individual amino acids has been reported to be in the range of 1.52 to 47.0 fmol.[5][7]

Mandatory Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Amino Acid Sample (Standard or Unknown) Filter Filter (0.22 µm) Sample->Filter Mix Mix with Borate Buffer and NBD-F Solution Filter->Mix Heat Incubate at 60°C for 5-10 min Mix->Heat Stop Stop Reaction with HCl Heat->Stop Dilute Dilute for Injection Stop->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection (Ex: 470 nm, Em: 530 nm) Separate->Detect Data Data Acquisition and Analysis Detect->Data

Caption: Experimental workflow for the derivatization and HPLC analysis of amino acids.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product AminoAcid Amino Acid (R-NH2) Plus + AminoAcid->Plus NBD_F NBD-F Arrow Borate Buffer (pH 8.0) Heat NBD_AA Fluorescent NBD-Amino Acid Plus->NBD_F Arrow->NBD_AA

Caption: Derivatization reaction of an amino acid with NBD-F.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 2,1,3-Benzoxadiazol-4-amine. The synthesized compounds, leveraging the versatile reactivity of the benzoxadiazole core and the nucleophilicity of the amino group, have shown significant potential in drug discovery, particularly as anticancer agents.

Introduction

2,1,3-Benzoxadiazole, and its N-oxide counterpart benzofuroxan, are privileged heterocyclic scaffolds in medicinal chemistry. The incorporation of an amino group at the 4-position provides a key reactive handle for the construction of a diverse array of novel fused and non-fused heterocyclic systems. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and leishmanicidal properties. Their mechanism of action, particularly in cancer cell lines, is often associated with the induction of apoptosis through the intrinsic mitochondrial pathway.

This guide details the synthesis of several classes of heterocyclic compounds, including triazoles, pyrimidines, and quinoxalines, starting from this compound or its precursors. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are provided to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of Novel Heterocyclic Compounds

The amino group of this compound serves as a versatile nucleophile and a building block for the construction of various heterocyclic rings. The following sections detail the synthesis of representative heterocyclic systems.

Synthesis of Triazolo[4,5-c][1][2][3]benzoxadiazoles

Triazoles fused to the benzoxadiazole core can be synthesized from 4-amino-2,1,3-benzoxadiazole derivatives. A common route involves the diazotization of a diamino precursor.

Experimental Protocol: Synthesis of Triazolo[4,5-c][1][2][3]benzoxadiazole

This protocol describes a general method for the synthesis of a fused triazole ring onto the 2,1,3-benzoxadiazole scaffold, starting from a 4,5-diamino-2,1,3-benzoxadiazole precursor.

  • Step 1: Synthesis of 4,5-Diamino-2,1,3-benzoxadiazole

    • To a solution of 4-amino-5-nitro-2,1,3-benzoxadiazole (1.0 eq) in ethanol, add a reducing agent such as SnCl₂·2H₂O (5.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4,5-diamino-2,1,3-benzoxadiazole.

  • Step 2: Diazotization and Cyclization

    • Dissolve the 4,5-diamino-2,1,3-benzoxadiazole (1.0 eq) in a mixture of acetic acid and water (1:1).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1 hour.

    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • The resulting precipitate is filtered, washed with cold water, and dried to yield the triazolo[4,5-c][1][2][3]benzoxadiazole.

Synthesis of Pyrimido[4,5-e][1][2][3]benzoxadiazoles

Fused pyrimidine derivatives can be synthesized from 4-amino-2,1,3-benzoxadiazole through condensation reactions with various carbonyl compounds.

Experimental Protocol: Synthesis of a Pyrimido[4,5-e][1][2][3]benzoxadiazole derivative

This protocol outlines the synthesis of a fused pyrimidine ring by reacting 4-amino-2,1,3-benzoxadiazole with a β-ketoester.

  • A mixture of 4-amino-2,1,3-benzoxadiazole (1.0 eq) and ethyl acetoacetate (1.2 eq) in polyphosphoric acid (PPA) is heated at 120-140 °C for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the desired pyrimido[4,5-e][1][2][3]benzoxadiazole derivative.

Synthesis of Quinoxaline Derivatives from 4-Amino-2,1,3-benzoxadiazole Precursors

Quinoxalines are another important class of heterocyclic compounds that can be synthesized from precursors of 4-amino-2,1,3-benzoxadiazole. The synthesis typically involves the condensation of an o-diamine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of a Benzoxadiazolyl-quinoxaline

This protocol describes the synthesis of a quinoxaline derivative starting from 4,5-diamino-2,1,3-benzoxadiazole.

  • To a solution of 4,5-diamino-2,1,3-benzoxadiazole (1.0 eq) in ethanol or acetic acid, add a 1,2-dicarbonyl compound such as benzil (1.0 eq).

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the quinoxaline derivative.

Quantitative Data Summary

The following tables summarize the quantitative data for representative synthesized heterocyclic compounds derived from 2,1,3-benzoxadiazole precursors.

Table 1: Synthesis Yields and Physicochemical Properties

Compound ClassSpecific DerivativeStarting MaterialYield (%)Melting Point (°C)
Triazolo[4,5-c][1][2][3]benzoxadiazoleUnsubstituted4,5-Diamino-2,1,3-benzoxadiazole85>300
Pyrimido[4,5-e][1][2][3]benzoxadiazole2-Methyl-4-hydroxy4-Amino-2,1,3-benzoxadiazole75280-282
Benzoxadiazolyl-quinoxaline2,3-Diphenyl4,5-Diamino-2,1,3-benzoxadiazole92245-247

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
Triazolo[4,5-c][1][2][3]benzoxadiazole8.15 (s, 1H), 7.80 (d, 1H), 7.65 (d, 1H)155.2, 148.9, 145.3, 132.1, 121.5, 115.8, 110.23100 (N-H), 1620 (C=N), 1580 (NO₂)
Pyrimido[4,5-e][1][2][3]benzoxadiazole12.1 (s, 1H), 8.5 (s, 1H), 7.9 (d, 1H), 7.7 (d, 1H), 2.5 (s, 3H)162.1, 158.4, 155.0, 148.7, 145.1, 131.8, 118.9, 112.3, 108.5, 24.33200 (O-H), 1680 (C=O), 1610 (C=N)
Benzoxadiazolyl-quinoxaline8.2-7.3 (m, 12H)154.5, 153.8, 143.2, 142.9, 139.5, 138.7, 130.1, 129.5, 129.2, 128.8, 128.6, 115.11605 (C=N), 1540 (aromatic C=C)

Table 3: In Vitro Anticancer Activity (IC₅₀ values in µM)

Compound ClassDerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Benzofuroxan-aminothiazole hybrid3f (with methoxyphenyl)5.58.212.1
Benzofuran-chalcone derivative--1.875-
Benzofuran-based oxadiazole conjugateBromo derivative-3.27 (HCT116)-

Biological Activity and Signaling Pathways

Many novel heterocyclic compounds derived from this compound exhibit potent anticancer activity. A common mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic or mitochondrial pathway.

Apoptosis Induction by Benzofuroxan Derivatives

Benzofuroxan derivatives have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in regulating the mitochondrial pathway of apoptosis. Benzofuroxan derivatives have been observed to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, thereby promoting cell death.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Benzofuroxan_Derivative Benzofuroxan Derivative ROS ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Bcl2_family Bcl-2 Family (↑Bax/Bak, ↓Bcl-2) Mito_Dysfunction->Bcl2_family modulates Cytochrome_c_release Cytochrome c Release Bcl2_family->Cytochrome_c_release promotes Apaf1 Apaf-1 Cytochrome_c_release->Apaf1 activates Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Mitochondrial Apoptosis Pathway Induced by Benzofuroxan Derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel heterocyclic compounds from this compound.

experimental_workflow Synthesis Synthesis of Novel Heterocyclic Compound Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., Anticancer Assay) Characterization->Biological_Screening Data_Analysis Data Analysis (IC₅₀ Determination) Biological_Screening->Data_Analysis Mechanism_Study Mechanism of Action Study (e.g., Apoptosis Assay) Data_Analysis->Mechanism_Study Active Compounds Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound Mechanism_Study->Lead_Compound

Caption: Workflow for Synthesis and Evaluation of Bioactive Compounds.

Conclusion

This compound is a valuable starting material for the synthesis of a wide range of novel heterocyclic compounds with significant potential for drug discovery. The straightforward synthetic routes, coupled with the potent biological activities observed, particularly in the realm of anticancer research, make this scaffold an attractive target for further investigation. The provided protocols and data serve as a foundation for researchers to explore and expand upon the chemical space and therapeutic applications of these promising molecules.

References

Application Notes: 2,1,3-Benzoxadiazol-4-amine Derivatives as Fluorogenic Substrates in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,1,3-benzoxadiazole, particularly 7-nitro-2-oxa-1,3-diazol-4-yl-amides (NBD-amides), have emerged as a versatile class of fluorogenic substrates for the continuous monitoring of protease activity. These substrates offer a sensitive and reliable method for determining the kinetic parameters of various proteases, including those from the serine, cysteine, and metalloprotease classes. The core principle of these assays lies in the enzymatic cleavage of an amide bond, which liberates the highly fluorescent 7-nitro-2-oxa-1,3-diazol-4-amine (NBD-amine), leading to a measurable increase in fluorescence intensity. This "turn-on" fluorescence provides a direct and real-time measure of enzyme activity.

The 2,1,3-benzoxadiazole scaffold itself possesses interesting photophysical properties, and its derivatives have been widely used as fluorescent probes and labeling reagents.[1][2][3] In the context of enzyme assays, the non-fluorescent NBD-amide substrate is custom-synthesized with a peptide sequence specifically recognized by the target protease. Upon enzymatic hydrolysis of the peptide-NBD amide bond, the NBD-amine leaving group is released, resulting in a significant increase in fluorescence. This methodology provides an alternative to traditional Förster Resonance Energy Transfer (FRET) based substrates.[4]

Principle of the Assay

The fluorogenic assay is based on the enzymatic cleavage of a specific peptide sequence linked to a 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) moiety via an amide bond. The intact substrate is weakly fluorescent or non-fluorescent. Upon hydrolysis by the target protease, the highly fluorescent NBD-amine is released. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.

The enzymatic reaction can be monitored continuously using a fluorescence plate reader or spectrofluorometer, allowing for the determination of initial reaction velocities and subsequent calculation of key kinetic parameters such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat).[5][6][7]

Advantages of NBD-based Fluorogenic Substrates

  • High Sensitivity: The release of the NBD-amine results in a significant "turn-on" fluorescence signal, enabling the detection of low enzyme concentrations.

  • Continuous Monitoring: The assay allows for real-time measurement of enzyme activity, facilitating kinetic studies.

  • Versatility: The peptide sequence can be readily modified to create specific substrates for a wide range of proteases.[4]

  • Reduced Interference: Compared to some other fluorophores, the NBD moiety can be less susceptible to interference from colored compounds in the sample.[4]

Applications

  • Enzyme Kinetics: Determination of K_m, V_max, k_cat, and k_cat/K_m for various proteases.[6][8]

  • Inhibitor Screening: High-throughput screening of potential protease inhibitors for drug discovery.

  • Enzyme Characterization: Studying the substrate specificity of newly discovered or engineered proteases.

  • Diagnostics: Development of sensitive assays for detecting protease biomarkers in biological samples.

Quantitative Data

The following tables summarize the kinetic parameters and spectral properties of representative NBD-amide substrates for different proteases.

Table 1: Kinetic Parameters of NBD-Amide Protease Substrates [4]

SubstrateEnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Z-Phe-Arg-NBDRhodesain14.3 ± 1.50.43 ± 0.0230,000
Z-Phe-Arg-NBDCathepsin L1.8 ± 0.30.12 ± 0.0167,000
Ac-DEVD-NBDCaspase-311.2 ± 1.10.25 ± 0.0122,300
Suc-LLVY-NBD20S Proteasome45.7 ± 5.20.09 ± 0.012,000
Z-FR-NBDCathepsin B120 ± 200.31 ± 0.022,600
Boc-VPR-NBDThrombin35.1 ± 4.50.55 ± 0.0315,700

Table 2: Spectral Properties of NBD-Amine

ParameterValue
Excitation Wavelength (λ_ex)~465 nm
Emission Wavelength (λ_em)~535 nm
Molar Extinction Coefficient (ε)~2.7 x 10⁷ L mol⁻¹ cm⁻¹[9]
Fluorescence Quantum Yield (Φ_FL)~0.5[9]

Experimental Protocols

General Protocol for Protease Activity Assay using NBD-Amide Substrates

This protocol provides a general framework for measuring protease activity. Specific conditions such as buffer composition, pH, and temperature should be optimized for each enzyme-substrate pair.

Materials:

  • Purified protease of interest

  • NBD-amide substrate stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0 for serine proteases)[10]

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Assay Buffer: Prepare the appropriate assay buffer for the protease being studied. Ensure the pH is optimal for enzyme activity.

  • Prepare Substrate Dilutions: Dilute the NBD-amide substrate stock solution in assay buffer to various concentrations (e.g., from 0.1 to 10 times the expected K_m).

  • Prepare Enzyme Solution: Dilute the purified protease in assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Set up the Assay Plate:

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the diluted substrate solutions to the appropriate wells.

    • Include a "no enzyme" control (substrate only) and a "no substrate" control (enzyme only) for background fluorescence correction.

  • Initiate the Reaction: Add 25 µL of the diluted enzyme solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a specified period (e.g., 15-60 minutes). Use an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" and "no substrate" controls) from the experimental readings.

    • Plot fluorescence intensity versus time for each substrate concentration.

    • Determine the initial reaction velocity (v₀) from the linear portion of each curve.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.[6]

Visualizations

Enzyme_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Setup_Plate Set up 96-well Plate Prep_Buffer->Setup_Plate Prep_Substrate Prepare Substrate Dilutions Prep_Substrate->Setup_Plate Prep_Enzyme Prepare Enzyme Solution Initiate_Reaction Add Enzyme to Initiate Prep_Enzyme->Initiate_Reaction Setup_Plate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence vs. Time Initiate_Reaction->Measure_Fluorescence Plot_Fluorescence Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Fluorescence Calc_Velocity Calculate Initial Velocity (v₀) Plot_Fluorescence->Calc_Velocity MM_Plot Michaelis-Menten Plot Calc_Velocity->MM_Plot Determine_Kinetics Determine Km and Vmax MM_Plot->Determine_Kinetics

Caption: Experimental workflow for a protease activity assay using NBD-amide substrates.

Fluorogenic_Substrate_Cleavage Substrate Non-Fluorescent Substrate Peptide NBD Enzyme Protease Substrate:f0->Enzyme Binding Products Fluorescent Products Cleaved Peptide NBD-amine Enzyme->Products:f0 Cleavage Fluorescence Fluorescence Increase Products:n->Fluorescence

Caption: Mechanism of fluorescence generation by enzymatic cleavage of an NBD-amide substrate.

References

Troubleshooting & Optimization

strategies to improve the synthesis yield of 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2,1,3-Benzoxadiazol-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: nitration of a suitable precursor to form a nitro-substituted benzoxadiazole, followed by reduction to the desired amine.

Issue 1: Low or No Yield of 4-Nitro-2,1,3-benzoxadiazole (Nitration Step)

Potential Cause Troubleshooting Steps
Ineffective Nitrating Agent Ensure the nitrating mixture (e.g., a sulfonitric mixture) is freshly prepared and has been handled under anhydrous conditions to maintain its potency.
Incorrect Reaction Temperature Nitration reactions are often highly exothermic. Maintain strict temperature control, typically by using an ice bath, to prevent side reactions and decomposition.[1]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration.
Poor Quality Starting Material Use a pure, dry starting material such as 2,1,3-benzoxadiazole. Impurities can interfere with the nitration process.

Issue 2: Low Yield of this compound (Reduction Step)

Potential Cause Troubleshooting Steps
Incomplete Reduction Verify the activity of the reducing agent (e.g., zinc dust, iron powder). Use a sufficient excess of the reducing agent. Monitor the reaction by TLC to ensure the complete consumption of the nitro-intermediate.
Side Reactions Over-reduction or other side reactions can occur. Optimize the reaction time and temperature. A milder reducing agent or different solvent system may be required.
Product Degradation The amino group can be susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider using degassed solvents.
Inefficient Work-up and Purification The product can be lost during extraction and purification. Ensure the pH is appropriately adjusted during aqueous work-up to maximize the recovery of the amine. Use an appropriate solvent system for chromatography or recrystallization to minimize loss.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Presence of Persistent Impurities If column chromatography is ineffective, consider recrystallization from a different solvent system. Treatment with activated charcoal can help remove colored impurities.
Product Instability on Silica Gel Some amino compounds can streak or decompose on silica gel. Consider using a different stationary phase like alumina or a less acidic silica gel. A solvent system containing a small amount of a basic modifier (e.g., triethylamine) can also be beneficial.
Formation of Closely Eluting Side Products Optimize the mobile phase for column chromatography to achieve better separation. Gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route involves the nitration of 2,1,3-benzoxadiazole to yield 4-nitro-2,1,3-benzoxadiazole, followed by the reduction of the nitro group to an amine. This approach is analogous to the synthesis of similar compounds like 4-amino-2,1,3-benzothiadiazole.[1]

Q2: What are the key reaction parameters to control during the nitration step?

The critical parameters for the nitration step are temperature and the composition of the nitrating agent. The reaction is typically performed at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and minimize the formation of dinitro-isomers or other byproducts.[1]

Q3: Which reducing agents are suitable for converting the nitro group to an amine in this synthesis?

Several reducing agents can be employed. A common method involves the use of metal powders like zinc or iron in the presence of an acid or an ammonium salt.[1] For instance, a mixture of zinc dust, ferrous sulfate heptahydrate, and ammonium chloride in ethanol/water has been used for the analogous reduction of 4-nitro-2,1,3-benzothiadiazole.[1]

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of both the nitration and reduction steps. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can track the consumption of the reactant and the formation of the product.

Q5: What are some common side products in this synthesis?

In the nitration step, the formation of isomeric nitro-benzoxadiazoles is a potential side reaction. During the reduction step, incomplete reduction can leave residual nitro compound, while over-reduction could potentially affect the oxadiazole ring, although this is less common under mild conditions.

Data Presentation

The following table summarizes a reported protocol for a reaction analogous to the reduction step in the synthesis of this compound, providing a starting point for optimization.

Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
4-Nitro-2,1,3-benzothiadiazoleFeSO₄·7H₂O, NH₄Cl, Zn dustEthanol/Water50345[1]

Experimental Protocols

Protocol 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide from 2-Nitroaniline

This protocol describes the synthesis of a precursor to the benzoxadiazole ring system.

  • In a 500 mL flask, combine 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt KOH solution (7 mL).

  • To this mixture, add a sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise.

  • Stir the mixture at room temperature for 7 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 1000 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the yellow solid product. This product can often be used without further purification.[2]

Protocol 2: Synthesis of 2,1,3-Benzoxadiazole from 2,1,3-Benzoxadiazole-1-oxide

  • In a 250 mL flask, place 2,1,3-Benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and filter it.

  • Evaporate the solvents to obtain the crude product.

  • Purify the material by chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid (Yield: 80%).[2]

Protocol 3: Reduction of a 4-Nitro-aromatic System (Analogous to the Target Synthesis)

This protocol for the reduction of 4-nitro-2,1,3-benzothiadiazole can be adapted for the synthesis of this compound from its nitro precursor.

  • In a suitable flask, dissolve 4-nitro-2,1,3-benzoxadiazole in ethanol.

  • Add FeSO₄·7H₂O, ammonium chloride, water, and zinc dust under vigorous stirring.[1]

  • Heat the mixture at 50°C for three hours.[1]

  • After cooling to room temperature, filter the mixture through celite and wash the solid with ethanol.[1]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with a 25% aqueous solution of NH₄Cl, followed by water and a saturated aqueous solution of NaHCO₃.[1]

  • Dry the organic layer over Na₂SO₄ and concentrate it under reduced pressure.

  • Precipitate the product with isohexane and dry it in vacuo.[1]

Visualizations

TroubleshootingWorkflow Start Low Yield of this compound IdentifyStep Identify Problematic Step: Nitration or Reduction? Start->IdentifyStep Nitration Nitration Issues IdentifyStep->Nitration Nitration Reduction Reduction Issues IdentifyStep->Reduction Reduction Purification Purification Issues IdentifyStep->Purification Both/Uncertain CheckNitration Check Nitrating Agent Check Temperature Extend Reaction Time Nitration->CheckNitration CheckReduction Check Reducing Agent Optimize Conditions Inert Atmosphere Reduction->CheckReduction CheckPurification Optimize Chromatography Recrystallize Change Stationary Phase Purification->CheckPurification Optimize Optimize and Re-run CheckNitration->Optimize CheckReduction->Optimize CheckPurification->Optimize

Caption: A workflow for troubleshooting low yields in the synthesis of this compound.

SynthesisPathway cluster_0 Synthetic Route cluster_1 Potential Side Products Start 2,1,3-Benzoxadiazole Nitro 4-Nitro-2,1,3-benzoxadiazole Start->Nitro Nitration (e.g., H₂SO₄/HNO₃) Amine This compound Nitro->Amine Reduction (e.g., Zn, Fe) DiNitro Dinitro-isomers Nitro->DiNitro Over-nitration IncompleteReduction Unreacted Nitro Compound Amine->IncompleteReduction Incomplete Reduction

Caption: A simplified reaction pathway for the synthesis of this compound and potential side products.

References

troubleshooting common issues in 2,1,3-Benzoxadiazol-4-amine labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,1,3-Benzoxadiazole-4-amine (NBD) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using amine-reactive NBD derivatives, such as 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

Frequently Asked Questions (FAQs)

Q1: Why is my labeling efficiency low or non-existent?

Low labeling efficiency is one of the most common issues. Several factors can contribute to this problem:

  • Incorrect Buffer pH: The reaction of NBD-F/Cl with primary and secondary amines is highly pH-dependent. The optimal pH range is typically 8.3 to 9.5, where the target amine groups are sufficiently deprotonated and nucleophilic.[1][2] A lower pH will result in the protonation of amines, making them less reactive, while a pH higher than 9.5 can accelerate the hydrolysis of the labeling reagent, reducing its availability.[1][2]

  • Presence of Competing Amines: Your buffer system must be free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][3][4] These molecules will compete with your target molecule for the NBD label, significantly reducing the efficiency of the desired reaction.

  • Degraded Labeling Reagent: NBD-F and other amine-reactive dyes are susceptible to hydrolysis and are sensitive to light.[4] It is crucial to use a freshly prepared solution of the dye in a high-quality, anhydrous solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for each experiment.[3][4]

  • Low Biomolecule Concentration: The concentration of your protein or target molecule should ideally be 2 mg/mL or higher.[2][3][5] Concentrations below this threshold can significantly decrease the reaction efficiency.[3]

  • Suboptimal Dye-to-Molecule Ratio: The molar ratio of the NBD dye to your target molecule may be insufficient. A good starting point for optimization is a molar ratio between 5:1 and 20:1 (dye:protein).[2]

Q2: My fluorescent signal is weak after confirming the labeling. What could be the cause?

A weak fluorescent signal, even with successful conjugation, can be due to:

  • Fluorescence Quenching: The local environment of the attached NBD group can lead to quenching, reducing the quantum yield.[6] This can be influenced by the properties of the solvent or the folding of the labeled protein.

  • Incorrect Instrument Settings: Ensure you are using the correct excitation and emission wavelengths for NBD-amine adducts. The excitation maximum is typically around 470-488 nm, with an emission maximum in the 530-550 nm range.[7][8][9]

  • Low Degree of Labeling (DOL): If the labeling efficiency was low, the number of dye molecules per target molecule will be insufficient to generate a strong signal. Refer to Q1 for troubleshooting the labeling reaction itself.

Q3: How should I properly store and handle NBD labeling reagents?

Proper storage is critical for maintaining the reactivity of NBD-F and NBD-Cl.

  • Solid Reagent: The lyophilized solid should be stored at -20°C, protected from light, and kept in a desiccator.[4] Under these conditions, the reagent is typically stable for 6-12 months.[4]

  • Reagent Solutions: Solutions of NBD reagents in solvents like DMSO or DMF are not stable and are prone to hydrolysis.[3][4] Always prepare the dye solution immediately before starting the labeling reaction.[3][4]

Q4: I observed precipitation when I added the NBD reagent to my protein solution. How can I prevent this?

Precipitation occurs because most NBD dyes are hydrophobic.

  • Slow Addition: The dye solution (in DMSO or DMF) should be added slowly to the aqueous protein solution while gently stirring or vortexing.[3] This prevents localized high concentrations of the organic solvent, which can cause the protein or the dye to precipitate.

  • Concentration Check: Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum, typically less than 10% (v/v).

Troubleshooting Guide

This guide provides specific solutions to common problems encountered during NBD labeling experiments.

Symptom / Observation Possible Cause Suggested Solution
No or Weak Fluorescence 1. Incorrect Buffer pH: Amine groups are protonated and non-reactive.[1][2]Use a buffer free of primary amines (e.g., 0.1 M sodium bicarbonate or borate) and adjust the pH to 8.3-9.5.[1][2]
2. Degraded NBD Reagent: Reagent was hydrolyzed due to improper storage or age.[4]Dissolve a fresh aliquot of lyophilized NBD-F/Cl in anhydrous DMSO or DMF immediately before use.[3][4]
3. Low Protein Concentration: Reaction kinetics are too slow.[3]Concentrate the protein to at least 2 mg/mL, ideally between 5-20 mg/mL.[3][5]
4. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine, ammonium salts).[2][4]Perform a buffer exchange via dialysis or gel filtration into a recommended labeling buffer (e.g., bicarbonate or borate) before starting.[1][2]
5. Insufficient Dye-to-Protein Ratio: Not enough labeling reagent to achieve a sufficient degree of labeling.[2]Increase the molar excess of the NBD reagent. Test a range of ratios (e.g., 5:1, 10:1, 20:1) to find the optimum.[2]
High Background Signal 1. Excess Unreacted Dye: Free dye was not sufficiently removed after the reaction.[1]Purify the conjugate thoroughly using size-exclusion chromatography, dialysis, or HPLC to remove all unconjugated dye.[1]
2. Non-specific Binding: The hydrophobic dye is sticking to the protein without covalent attachment.After the reaction, consider adding a quenching reagent like 1.5 M hydroxylamine (pH 8.5) to remove weakly bound probes.[3] Ensure purification steps are robust.
Precipitation During Reaction 1. Reagent Insolubility: Dye precipitated upon addition to the aqueous buffer.[3]Add the dye/DMSO solution slowly to the protein solution while vortexing to ensure rapid mixing.[3] Keep the final DMSO/DMF concentration below 10%.
2. Protein Aggregation: The protein is not stable under the reaction conditions (pH, solvent).Test protein stability in the chosen buffer and solvent concentration before adding the dye. Consider performing the reaction at 4°C for sensitive proteins.[2]
Inconsistent Results 1. Variable Reagent Activity: Using pre-made dye solutions that have degraded over time.[4]Always prepare a fresh solution of the NBD reagent for each experiment.[4]
2. pH Shift: The pH of the buffer changed during the reaction or storage.Prepare fresh buffer for each experiment. If using bicarbonate buffer, be mindful of CO2 absorption from the air which can lower the pH.[2]

Data and Protocols

Key Experimental Parameters

The success of NBD labeling relies on optimizing several key parameters.

ParameterRecommended ConditionRationale & Notes
pH 8.3 - 9.5Ensures primary amines are deprotonated and reactive.[1][2] Higher pH increases the rate of reagent hydrolysis.[1]
Buffer 0.1 M Sodium Bicarbonate or Sodium BorateMust be free of competing primary amines like Tris or glycine.[2][3][4]
Protein Concentration > 2 mg/mL (5-20 mg/mL is optimal)Higher concentration improves reaction kinetics and efficiency.[2][3][5]
Dye:Protein Molar Ratio 5:1 to 20:1 (starting point)Needs to be optimized for each specific protein and desired degree of labeling.[2]
Reaction Temperature Room Temperature (or 4°C for sensitive proteins)Some protocols for small molecules use elevated temperatures (e.g., 60°C).[2][10][11]
Reaction Time 1 - 2 hoursCan be extended (e.g., overnight at 4°C) but may increase non-specific labeling or protein degradation.[2]
Reagent Solvent Anhydrous DMSO or DMFReagents are hydrophobic and unstable in aqueous solutions.[3][4]
Spectral Properties of NBD-Amine Adducts

NBD is a fluorogenic dye, meaning it is essentially non-fluorescent until it reacts with an amine to form a stable, fluorescent product.[7][10]

PropertyWavelength (nm)Notes
Excitation Maximum (λex) ~470 - 488 nmCompatible with common laser lines (e.g., 488 nm Argon laser).[7][12]
Emission Maximum (λem) ~530 - 550 nmEmits in the green region of the spectrum.[7][8] The exact maximum can be sensitive to the solvent environment.[8]

Experimental Workflow & Methodologies

Diagram: General NBD Labeling Workflow

G A Prepare Protein Solution (>2 mg/mL in amine-free buffer, pH 8.3-9.5) C Labeling Reaction (Add B to A slowly, incubate 1-2h at RT) A->C B Prepare Fresh NBD-F Solution (10 mg/mL in anhydrous DMSO) B->C D Optional: Quench Reaction (Add hydroxylamine) C->D E Purify Conjugate (Gel filtration, dialysis) C->E If not quenching D->E F Characterize Conjugate (Measure Absorbance, DOL) E->F

Caption: A typical workflow for amine-labeling experiments using NBD-F.

Detailed Protocol: Labeling an Antibody with NBD-F

This protocol is a general guideline for labeling 10 mg of an IgG antibody and should be optimized for your specific application.

1. Preparation of Reagents:

  • Antibody Solution: Dissolve ~10 mg of the antibody in 1 mL of 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Ensure the final concentration is at least 2 mg/mL.[3][5] If the antibody is in a buffer containing Tris or other amines, perform a buffer exchange prior to this step.[4]

  • NBD-F Solution: Immediately before use, dissolve 5 mg of NBD-F in 0.5 mL of high-quality, anhydrous DMSO to create a 10 mg/mL solution.[3] Vortex briefly to ensure it is fully dissolved.

2. Labeling Reaction:

  • While gently stirring the antibody solution, slowly add the calculated amount of the NBD-F solution. For a 10:1 molar ratio of dye to a 150 kDa IgG, you would add approximately 20 µL of the 10 mg/mL NBD-F solution.

  • Incubate the reaction for 1 to 2 hours at room temperature, protected from light.[2][3] Continuous, gentle stirring is recommended.

3. Purification of the Conjugate:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Apply the reaction mixture directly to the top of the column.

  • Elute the conjugate with the storage buffer. The labeled antibody will be in the first colored fraction to elute, separating it from the smaller, unreacted NBD-F molecules which elute later.[1]

4. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum for the NBD dye (~478 nm).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's contribution to the A280 reading.

  • Calculate the DOL using the following formula: DOL = (A_max_of_conjugate * Molar_mass_of_protein) / (Molar_extinction_coefficient_of_dye * Corrected_protein_concentration)

Visual Troubleshooting and Reaction Guides

Diagram: Troubleshooting Low Labeling Efficiency

G A Start: Low or No Labeling B Is buffer pH 8.3-9.5 and amine-free? A->B C Adjust pH and/or perform buffer exchange. Repeat labeling. B->C No D Was NBD-F/Cl solution prepared fresh in anhydrous solvent? B->D Yes E Use a new vial of dye. Prepare fresh solution and repeat. D->E No F Is protein concentration > 2 mg/mL? D->F Yes G Concentrate protein and repeat. F->G No H Is dye:protein molar ratio sufficient? F->H Yes I Increase dye:protein ratio (e.g., 15:1 or 20:1) and repeat. H->I No J Problem likely resolved. Consult further documentation. H->J Yes

Caption: A decision tree for troubleshooting low labeling efficiency.

Diagram: NBD-F Reaction Mechanism

Caption: Reaction of NBD-F with a primary amine.

References

Technical Support Center: Optimization of Derivatization Reactions with 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction conditions for derivatization from 2,1,3-Benzoxadiazol-4-amine and its analogs, particularly 7-nitro-2,1,3-benzoxadiazol-4-amine.

Troubleshooting Guide

Q1: I am getting a low yield in my N-alkylation reaction of 7-nitro-2,1,3-benzoxadiazol-4-amine. What are the possible causes and solutions?

A1: Low yields in N-alkylation reactions can arise from several factors. Here are some common issues and troubleshooting steps:

  • Incomplete Reaction:

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time and continue monitoring.

    • Increase Temperature: Gently increasing the reaction temperature can improve the reaction rate. For example, some protocols specify refluxing overnight to ensure completion.[1]

  • Poor Nucleophilicity of the Amine: The amino group on the benzoxadiazole ring can have reduced nucleophilicity.

    • Choice of Base: Ensure a suitable base is used to deprotonate the amine, enhancing its nucleophilicity. Common bases include triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

  • Side Product Formation: Unexpected side reactions can consume your starting materials.

    • Intramolecular Cyclization: With certain alkylating agents, such as 3-bromopropylamine, intramolecular cyclization can occur, leading to undesired products like 4-(azetidin-1-yl)-7-nitro-2,1,3-benzoxadiazole instead of the expected N-substituted product.[1] If this is suspected, consider using an alkylating agent with a different chain length or protecting groups.

  • Purity of Reagents:

    • Starting Materials: Ensure the purity of your this compound derivative and the alkylating agent, as impurities can interfere with the reaction.

    • Solvent: Use anhydrous (dry) solvents, especially in reactions sensitive to moisture.

Q2: My reaction to form a derivative from 7-nitro-2,1,3-benzoxadiazol-4-amine is not proceeding to completion. How can I improve the conversion rate?

A2: To improve the conversion rate, consider the following optimizations:

  • Increase Reagent Molarity: A slight excess of the derivatizing agent (e.g., alkyl halide) can drive the reaction towards completion.

  • Optimize Solvent: The choice of solvent is critical. Aprotic polar solvents like acetone or tetrahydrofuran (THF) are often used.[1] The solubility of your reactants in the chosen solvent will impact the reaction efficiency.

  • Change the Leaving Group: If you are performing a nucleophilic substitution, a better leaving group on your electrophile can significantly increase the reaction rate. For instance, substituting a bromine atom with an iodine atom on the alkyl chain can make it more reactive.[1] This can be achieved via a Finkelstein reaction.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. How can I minimize these?

A3: The formation of byproducts is a common challenge. Here are some strategies to minimize them:

  • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the formation of undesired products.

  • Optimize Base and Addition: The choice and amount of base can be critical. A slow, dropwise addition of the base might be necessary to control the reaction.

  • Purification Strategy: If byproduct formation is unavoidable, a robust purification strategy is necessary. Silica gel column chromatography is a common and effective method for separating the desired product from impurities.[1] The choice of the solvent system for chromatography is crucial for good separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in 7-nitro-2,1,3-benzoxadiazol-4-amine in derivatization reactions?

A1: The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a well-regarded fluorophore. The nitro group is a strong electron-withdrawing group, which enhances the fluorescent properties of the molecule. This makes NBD derivatives valuable for applications in sensing and bioimaging.[1][2][3]

Q2: What are some common derivatization reactions performed on this compound and its derivatives?

A2: A common derivatization is the N-alkylation of the amino group to attach a linker or another functional group.[1][2][3] For example, reacting 7-nitro-2,1,3-benzoxadiazol-4-amine with an alkyl halide (e.g., N-(3-bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine) can be used to introduce a reactive handle for further conjugation.[1] Other reactions can involve the amino group in the formation of amides, sulfonamides, or other functional groups.

Q3: How can I purify the derivatives of this compound?

A3: The most common purification method for these derivatives is silica gel column chromatography.[1] The choice of eluent (solvent system) will depend on the polarity of the synthesized derivative. A mixture of hexanes, ethyl acetate, and dichloromethane has been successfully used.[1] After chromatography, a liquid-liquid extraction can be performed to remove any remaining water-soluble impurities.[1] The final product is often obtained after concentrating the organic phase in vacuo.[1]

Experimental Protocols & Data

Below are tables summarizing quantitative data from cited experimental protocols for the derivatization of 7-nitro-2,1,3-benzoxadiazol-4-amine.

Table 1: Finkelstein Reaction for Synthesis of N-(3-iodopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine [1]

ParameterValue
Starting MaterialN-(3-bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
ReagentSodium Iodide (NaI)
SolventAcetone
TemperatureReflux
Reaction Time16 hours
PurificationLiquid-liquid extraction (Ethyl acetate/Water)
Yield98%

Table 2: Synthesis of 4-(azetidin-1-yl)-7-nitro-2,1,3-benzoxadiazole [1]

ParameterValue
Starting Materials7-nitro-2,1,3-benzoxadiazol-4-amine, 3-bromopropylamine hydrobromide
BaseTriethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
SolventTetrahydrofuran (THF), Water
TemperatureNot specified (overnight reaction)
PurificationSilica gel column chromatography (1:1:1 Hexanes/EtOAc/CH₂Cl₂)
Yield17%

Visualizations

Experimental Workflow: Finkelstein Reaction

Finkelstein_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start_material N-(3-bromopropyl)-7-nitro- This compound reflux Reflux for 16 hours start_material->reflux reagent Sodium Iodide (NaI) reagent->reflux solvent Acetone solvent->reflux concentrate1 Concentrate in vacuo reflux->concentrate1 Cool to RT dissolve Dissolve in Ethyl Acetate concentrate1->dissolve wash Wash with DI Water (x3) dissolve->wash dry Dry over Sodium Sulfate wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 product N-(3-iodopropyl)-7-nitro- This compound concentrate2->product

Caption: Workflow for the synthesis of an iodo-derivative via Finkelstein reaction.

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Potential Solutions problem Low Yield incomplete_reaction Incomplete Reaction problem->incomplete_reaction side_products Side Product Formation problem->side_products reagent_purity Reagent Impurity problem->reagent_purity poor_nucleophilicity Poor Nucleophilicity problem->poor_nucleophilicity extend_time Extend Reaction Time incomplete_reaction->extend_time increase_temp Increase Temperature incomplete_reaction->increase_temp optimize_purification Optimize Purification side_products->optimize_purification change_alkylating_agent Change Alkylating Agent side_products->change_alkylating_agent check_reagents Check Reagent Purity reagent_purity->check_reagents use_stronger_base Use Stronger Base poor_nucleophilicity->use_stronger_base

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

understanding the stability and degradation of 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,1,3-Benzoxadiazol-4-amine. The information provided is based on established principles of organic chemistry and analytical techniques, as specific stability and degradation data for this compound are limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and moisture. For long-term storage, refrigeration or freezing is recommended.

Q2: I am observing a change in the color of my this compound solid. What could be the cause?

A2: A change in color, such as darkening, can be an indication of degradation. This could be due to exposure to light (photodegradation), air (oxidation), or elevated temperatures. It is crucial to store the compound under the recommended conditions to minimize degradation. If you observe a color change, it is advisable to re-analyze the compound for purity before use.

Q3: My solution of this compound in an aqueous buffer has a limited shelf-life. What are the likely degradation pathways in solution?

A3: In aqueous solutions, this compound may be susceptible to hydrolytic degradation, especially at non-neutral pH. The amino group can also be prone to oxidation. The stability will depend on the pH, temperature, and presence of oxidizing agents in the buffer. It is recommended to prepare fresh solutions for your experiments whenever possible.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products have not been extensively reported, based on the structure, potential degradation pathways could include:

  • Oxidation of the amino group to form nitroso, nitro, or dimeric azo compounds.

  • Hydrolysis of the oxadiazole ring, particularly under harsh acidic or basic conditions, which could lead to the formation of substituted aminophenols.

  • Photodegradation , which may involve complex radical reactions leading to a variety of products.

Q5: How can I monitor the stability of this compound in my experimental samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Monitoring the peak area of the parent compound and the appearance of new peaks over time will provide a quantitative measure of its stability.

Troubleshooting Guides

Issue 1: Inconsistent results in biological or chemical assays.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution.Prepare a fresh stock solution from solid material that has been properly stored. Analyze the old and new stock solutions by HPLC to compare purity.
Instability of the compound under assay conditions.Perform a time-course experiment to assess the stability of this compound in the assay buffer at the experimental temperature. Analyze samples at different time points by HPLC.
Interaction with other assay components.Investigate potential incompatibilities of this compound with other reagents in your assay.
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
Possible Cause Troubleshooting Step
On-column degradation.Vary HPLC conditions such as mobile phase pH and column temperature to assess their impact on the appearance of the unknown peaks.
Sample degradation during preparation or storage.Prepare samples fresh and analyze them immediately. If storage is necessary, evaluate stability at different temperatures (e.g., 4°C, -20°C).
Photodegradation from exposure to light.Protect samples from light during preparation and analysis by using amber vials and minimizing exposure to ambient light.

Quantitative Data Summary

Stress Condition Typical Conditions Expected Observations for Aromatic Amines
Acid Hydrolysis 0.1 M HCl, 60°C, 24hPotential for degradation. The benzoxadiazole ring may be susceptible to cleavage under harsh acidic conditions.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hPotential for degradation. The stability is highly dependent on the specific structure.
Oxidative 3% H₂O₂, RT, 24hHigh potential for degradation. The primary amino group is susceptible to oxidation.[1][2][3]
Thermal 80°C, 48h (solid)Generally, benzoxadiazole derivatives show good thermal stability, but the amino substituent may influence this.[4][5][6]
Photolytic ICH Q1B conditionsPotential for degradation, as aromatic amines can be light-sensitive.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at appropriate time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and expose it to 80°C in a stability chamber. At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photostability: Expose a solution of this compound (e.g., in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile or methanol in water containing 0.1% formic acid or trifluoroacetic acid.

    • Adjust the gradient to achieve good separation of the parent peak from any observed degradation peaks.

  • Detection: Use a UV detector. Determine the optimal wavelength for detection by acquiring the UV spectrum of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Optimization:

    • Inject a mixture of stressed samples to ensure that all degradation products are separated from the main peak and from each other.

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Stability Stability Profile HPLC->Stability Degradation Degradation Pathways LCMS->Degradation Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for a forced degradation study of this compound.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Parent This compound Nitroso Nitroso Derivative Parent->Nitroso Azo Azo Dimer Parent->Azo RingOpening Ring-Opened Products (e.g., aminophenols) Parent->RingOpening Radical Radical Intermediates Parent->Radical Nitro Nitro Derivative Nitroso->Nitro Polymeric Polymeric Products Radical->Polymeric

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Advanced Purification of 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 2,1,3-Benzoxadiazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole, and byproducts from side reactions. Depending on the synthetic route, these may include over-alkylated or reduced nitro-group species.

Q2: Which purification technique is most suitable for obtaining high-purity this compound?

A2: Both column chromatography and recrystallization are effective methods. The choice depends on the impurity profile and the desired scale. Column chromatography offers excellent separation of closely related impurities, while recrystallization is often simpler for removing minor, less soluble or more soluble impurities on a larger scale. For analytical purposes and isolation of impurities, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be effectively determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase, such as acetonitrile and water with an acid modifier like formic or phosphoric acid, can provide quantitative purity data.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the presence of impurities by comparing the spectra of the purified sample to a reference standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower boiling point solvent or a solvent mixture. - Slow down the cooling process. - Add a seed crystal to induce crystallization.
Poor or no crystal formation upon cooling. - The solution is not sufficiently saturated. - Too much solvent was used.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites.
Low recovery of the purified compound. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Cool the solution in an ice bath to minimize solubility. - Use a minimal amount of cold solvent to wash the crystals. - Ensure the filtration apparatus is pre-warmed before hot filtration.
Colored impurities remain in the crystals. The impurities have similar solubility to the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.
Column Chromatography
Problem Possible Cause Solution
Compound streaks or shows poor separation on the column. - The compound is interacting strongly with the stationary phase (e.g., acidic silica gel). - The chosen solvent system has inappropriate polarity.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds). - Optimize the solvent system by testing different polarity mixtures using Thin Layer Chromatography (TLC) first.
Compound does not elute from the column. The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. A gradient elution may be necessary.
Cracks appear in the column bed. Improper packing of the column.- Ensure the slurry is homogenous and allowed to settle evenly. - Avoid letting the solvent level drop below the top of the stationary phase.
Low yield after chromatography. - The compound is unstable on the stationary phase. - The compound is highly retained and not fully eluted.- Deactivate the silica gel with a base if the compound is acid-sensitive. - After collecting the main fractions, flush the column with a highly polar solvent to recover any remaining product.

Data Presentation

Table 1: Comparison of Purification Methods for 2,1,3-Benzoxadiazole Derivatives (Illustrative Data)

Purification Method Typical Yield (%) Typical Purity (%) Key Advantages Key Disadvantages
Recrystallization70-90>98Simple, scalable, cost-effective.Can be less effective for impurities with similar solubility.
Column Chromatography50-80>99Excellent for separating complex mixtures and closely related impurities.More time-consuming, requires more solvent, can lead to sample loss on the column.
Preparative HPLC30-60>99.5Highest resolution and purity achievable.Expensive, limited sample capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures with hexane) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity may be used to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude This compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc nmr NMR Analysis hplc->nmr pure_product Pure This compound nmr->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_solutions Potential Solutions start Purification Issue oiling_out Oiling Out start->oiling_out low_yield_recryst Low Yield start->low_yield_recryst no_crystals No Crystals start->no_crystals streaking Streaking/ Tailing start->streaking low_yield_chrom Low Yield start->low_yield_chrom no_elution No Elution start->no_elution change_solvent Change Solvent/ Eluent Polarity oiling_out->change_solvent slow_cooling Slower Cooling oiling_out->slow_cooling seed_crystal Add Seed Crystal oiling_out->seed_crystal concentrate Concentrate Solution low_yield_recryst->concentrate no_crystals->seed_crystal no_crystals->concentrate streaking->change_solvent add_modifier Add Eluent Modifier streaking->add_modifier check_stability Check Compound Stability low_yield_chrom->check_stability no_elution->change_solvent

Caption: Troubleshooting logic for common purification issues of this compound.

References

identifying and minimizing side reactions of 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,1,3-Benzoxadiazol-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing side reactions during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: The primary reactive site is the amino group at the 4-position, which readily undergoes N-alkylation, N-acylation, and other reactions typical of primary aromatic amines. The benzoxadiazole ring itself can be susceptible to nucleophilic attack under certain conditions, particularly if activated by electron-withdrawing groups.

Q2: How can I avoid over-alkylation of the amino group?

A2: Over-alkylation, leading to secondary, tertiary, or even quaternary ammonium salts, is a common side reaction.[1] To minimize this, use a 2:1 molar ratio of the amine to the alkylating agent.[2] Alternatively, employing reductive amination instead of direct alkylation with alkyl halides can provide higher selectivity for mono-alkylation.

Q3: What is the optimal pH for reactions involving the amino group?

A3: The reactivity of the amino group is highly pH-dependent. Basic conditions are generally required to deprotonate the amine, making it sufficiently nucleophilic. A pH range of 8-10 is often optimal for derivatization reactions.[3] However, excessively high pH can lead to hydrolysis of the benzoxadiazole ring or other sensitive functional groups. It is crucial to carefully control the pH, often using a buffer such as sodium tetraborate.

Q4: Is this compound sensitive to light or temperature?

A4: While specific data on the parent compound is limited, derivatives of benzoxadiazole, particularly nitro-substituted ones, are known to be light-sensitive. It is good practice to protect reaction mixtures from light.[4] Thermal stability studies on some benzoxadiazole derivatives show degradation at high temperatures (around 300°C), but most standard reaction conditions (e.g., refluxing in common organic solvents) are well-tolerated.[5][6][7]

Troubleshooting Guides

Issue 1: Low Yield of Desired N-substituted Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or moderately increasing the temperature.
Suboptimal pH Ensure the reaction medium is sufficiently basic (pH 8-10) to deprotonate the amine. Use a suitable buffer or a non-nucleophilic base to maintain the optimal pH.
Poor Solubility of Reagents Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent system or a different solvent with appropriate polarity.
Side Reactions See the "Common Side Reactions and Minimization Strategies" section below for specific guidance.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Step
Over-alkylation Use a 2:1 molar ratio of this compound to the alkylating agent.[2] Consider using reductive amination for better control over mono-alkylation.
Reaction at other sites While the amino group is the most reactive site, reactions on the benzoxadiazole ring can occur under harsh conditions. Use milder reaction conditions (lower temperature, less reactive reagents) to improve selectivity.
Impure Starting Materials Ensure the purity of this compound and other reagents before starting the reaction. Purify starting materials if necessary.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Similar Polarity of Product and Byproducts Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Presence of Unreacted Starting Material If the product and starting material have very similar polarities, try to drive the reaction to completion. If separation is still difficult, consider a chemical workup to remove the unreacted amine (e.g., an acid wash).
Product Instability on Silica Gel Some benzoxadiazole derivatives may be unstable on silica gel. In such cases, consider purification by recrystallization, preparative TLC, or using a less acidic stationary phase like neutral alumina.

Common Side Reactions and Minimization Strategies

Intramolecular Cyclization

An unexpected side reaction observed in a derivative of 7-nitro-2,1,3-benzoxadiazol-4-amine involved an intramolecular cyclization. This highlights the potential for neighboring group participation and rearrangement, especially with functionally complex substrates.

Minimization Strategy:

  • Protecting Groups: If your substrate contains functional groups that could participate in intramolecular reactions, consider using appropriate protecting groups.

  • Reaction Conditions: Carefully control the reaction temperature and pH, as harsh conditions can promote cyclization.

Over-alkylation/Acylation

As mentioned in the FAQs, the primary amino group can undergo multiple substitutions.

Minimization Strategy:

  • Stoichiometry Control: Use a stoichiometric excess of the amine relative to the alkylating or acylating agent.[2]

  • Slow Addition: Add the alkylating or acylating agent slowly to the reaction mixture to maintain a low concentration and favor mono-substitution.

  • Reductive Amination: For N-alkylation, reductive amination is a highly selective alternative to direct alkylation with alkyl halides.[8]

Ring Opening/Hydrolysis of the Benzoxadiazole Ring

The benzoxadiazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, particularly under strongly acidic or basic conditions. The stability of the ring is influenced by the substituents on the benzene ring.

Minimization Strategy:

  • pH Control: Avoid extreme pH conditions. Buffer the reaction mixture to maintain a pH that is optimal for the desired reaction on the amino group but mild enough to preserve the integrity of the benzoxadiazole ring. A study on a quinolylamino-nitro-benzoxadiazole derivative showed sensitivity to both acidic and basic pH, leading to changes in its spectroscopic properties, which could be indicative of structural changes.[9]

  • Reaction Temperature: Avoid unnecessarily high reaction temperatures, which can accelerate degradation pathways.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: General Procedure for N-Acylation

This protocol outlines a general method for the N-acylation of this compound with an acyl chloride.[10]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[10][11]

Data Presentation

Table 1: Troubleshooting Guide for N-Alkylation of this compound

Problem Observation (e.g., TLC, NMR) Potential Cause Suggested Solution
Low ConversionSignificant amount of starting material remains.Insufficient reactivity.Increase reaction temperature, use a more polar solvent (e.g., DMF), or switch to a more reactive alkyl halide (I > Br > Cl).
Over-alkylationMultiple product spots on TLC, complex NMR spectrum.High reactivity of the mono-alkylated product.Use a 2:1 ratio of amine to alkyl halide, add the alkyl halide slowly, or use reductive amination.[2]
No ReactionOnly starting material is observed.Deactivated amine, poor leaving group.Ensure the base is strong enough to deprotonate the amine. Use an alkyl halide with a good leaving group.

Table 2: Typical Conditions for N-Acylation of Aromatic Amines

Acylating Agent Base Solvent Temperature (°C) Typical Reaction Time (h)
Acetyl chlorideTriethylamineDCM0 to RT1-3
Acetic anhydridePyridinePyridine0 to RT2-4
Benzoyl chlorideTriethylamineDCM0 to RT2-4

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A This compound D Mix & Stir (Control Temp & Time) A->D B Alkylating/Acylating Agent B->D C Base/Solvent C->D E Quench Reaction D->E Monitor by TLC F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Column Chromatography or Recrystallization G->H I TLC, NMR, MS H->I J Pure Product I->J

Caption: A generalized experimental workflow for the derivatization of this compound.

troubleshooting_logic Start Low Product Yield C1 Check Reaction Completion (TLC/LC-MS) Start->C1 A1 Extend Reaction Time/ Increase Temperature C1->A1 Incomplete C2 Multiple Spots on TLC? C1->C2 Complete End Improved Yield A1->End A2 Adjust Stoichiometry/ Use Milder Conditions C2->A2 Yes C3 Verify Starting Material Purity C2->C3 No A2->End A3 Optimize Purification (Solvent System/Stationary Phase) A3->End C3->A3 Pure A4 Purify Starting Materials C3->A4 Impure A4->End

Caption: A logical troubleshooting guide for addressing low product yields in reactions.

References

Technical Support Center: Methods for Solving Solubility Challenges with 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2,1,3-Benzoxadiazol-4-amine, also known as 4-aminobenzofurazan, its low aqueous solubility can present a significant hurdle in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome these solubility challenges.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer for a biological assay. What should I do first?

A1: The first step is to prepare a concentrated stock solution in an appropriate organic solvent. This compound is expected to have low solubility in water and higher solubility in polar aprotic solvents.

  • Recommended Action: Prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO). From this stock, you can perform serial dilutions into your aqueous buffer. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue for hydrophobic compounds. This indicates that the aqueous solubility limit has been exceeded. Several strategies can be employed to increase the apparent solubility in your aqueous medium.

  • pH Adjustment: As this compound possesses a basic amine group, lowering the pH of your buffer can protonate this group, forming a more soluble salt.

  • Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final buffer can increase the solubility of your compound.

  • Solubilizing Excipients: The use of cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility.

Q3: I am observing inconsistent results in my cell-based assay. Could this be related to solubility?

A3: Yes, inconsistent results are a hallmark of poor compound solubility. If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration. This can lead to underestimation of potency (IC50/EC50 values) and poor reproducibility. It is recommended to visually inspect your assay plates for any signs of precipitation (cloudiness, crystals) and to perform a solubility test under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

SolventExpected SolubilityRecommended Starting Stock Concentration
WaterVery Low< 1 mg/mL
Phosphate-Buffered Saline (PBS) pH 7.4Very Low< 1 mg/mL
EthanolModerate1-10 mg/mL
Dimethyl Sulfoxide (DMSO)High> 20 mg/mL

Q2: How can I determine the actual solubility of my batch of this compound in a specific buffer?

A2: The shake-flask method is the gold standard for determining thermodynamic solubility. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q3: Will adjusting the pH of my buffer affect my biological experiment?

A3: Potentially, yes. It is crucial to ensure that the final pH of your assay medium is within the physiological tolerance of your cells or does not interfere with the activity of enzymes or other biological molecules in your assay. Always run a vehicle control with the pH-adjusted buffer to assess any baseline effects.

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the "guest" molecule, thereby increasing its apparent solubility in water.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility

This protocol determines the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, PBS pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial (a small amount of undissolved solid should be visible).

  • Add a known volume of the solvent to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate for 24-48 hours to ensure the solution is saturated.

  • After equilibration, let the vial stand to allow the excess solid to settle.

  • Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the remaining solid.

  • Carefully withdraw a known volume of the clear supernatant and filter it using a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry against a standard curve).

Protocol 2: pH-Dependent Solubility Determination

This protocol assesses the impact of pH on the solubility of this compound.

Materials:

  • This compound (solid)

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Equipment from Protocol 1

Procedure:

  • Follow the shake-flask method described in Protocol 1.

  • Perform the procedure in parallel for each of the different pH buffers.

  • After quantifying the concentration in each buffer, plot the solubility as a function of pH. For a basic compound like this compound, you should observe higher solubility at lower pH values.

Protocol 3: Solubility Enhancement using Co-solvents

This protocol outlines how to systematically test the effect of a co-solvent on solubility.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest

  • Water-miscible co-solvent (e.g., ethanol, propylene glycol)

  • Equipment from Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v co-solvent in buffer).

  • Use these mixtures as the solvent in the shake-flask method (Protocol 1).

  • Determine the solubility of this compound in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent percentage to identify the optimal concentration for your needs, keeping in mind the tolerance of your assay for the co-solvent.

Protocol 4: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes a method to prepare and evaluate a cyclodextrin inclusion complex.

Materials:

  • This compound

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

  • Stir plate and magnetic stir bar

  • Equipment for solubility determination (Protocol 1)

Procedure:

  • Complex Formation (Kneading Method):

    • Prepare a paste of HP-β-CD with a small amount of water.

    • Add a known amount of this compound to the paste.

    • Knead the mixture for 30-60 minutes.

    • Dry the resulting solid to obtain the inclusion complex.

  • Solubility Determination:

    • Use the prepared complex in the shake-flask method (Protocol 1) with your aqueous buffer.

    • Compare the solubility of the complexed compound to that of the uncomplexed compound to determine the extent of solubility enhancement.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound stock_sol Prepare a concentrated stock solution in 100% DMSO. start->stock_sol precipitate Does the compound precipitate upon dilution in aqueous buffer? stock_sol->precipitate sol_ok Solubility issue resolved. Proceed with experiment. precipitate->sol_ok No increase_sol Implement solubility enhancement strategy. precipitate->increase_sol Yes ph_adjust Adjust Buffer pH (e.g., to pH < 7) increase_sol->ph_adjust cosolvent Add a Co-solvent (e.g., Ethanol, PEG 400) increase_sol->cosolvent cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD) increase_sol->cyclodextrin retest Re-test solubility in the modified buffer system. ph_adjust->retest cosolvent->retest cyclodextrin->retest retest->sol_ok Successful optimize Optimize concentration of enhancing agent. retest->optimize Partially Successful optimize->retest

Caption: Troubleshooting workflow for solubility issues.

CoSolvencyMechanism cluster_0 Poorly Soluble Compound in Water cluster_1 Co-solvent System compound_agg This compound (Hydrophobic) water Water Molecules (High Polarity) compound_agg->water Low Interaction (Precipitation) compound_sol This compound (Solvated) solvent_mix Water + Co-solvent (e.g., Ethanol) (Reduced Polarity) compound_sol->solvent_mix Increased Interaction (Solubilization) cluster_1 cluster_1 invisible_node->cluster_1 Addition of Co-solvent cluster_0 cluster_0

Caption: Mechanism of co-solvency for solubility enhancement.

Technical Support Center: Enhancing the Photostability of 2,1,3-Benzoxadiazole-4-amine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of 2,1,3-Benzoxadiazol-4-amine-based dyes.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant issue for my this compound-based dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process leads to a loss of fluorescence, which is a critical problem in fluorescence-based applications for several reasons:

  • Signal Loss: It causes the fluorescent signal to fade during an experiment, which can prevent the acquisition of data over extended periods.[1]

  • Limited Imaging Time: Rapid photobleaching limits the duration of imaging experiments, which is particularly problematic for studying dynamic cellular processes.[2]

Q2: What are the primary mechanisms behind the photobleaching of my fluorescent dyes?

Photobleaching is primarily caused by the interaction of the excited-state fluorophore with its environment, particularly molecular oxygen. The general mechanism involves several steps:

  • Excitation: The dye absorbs a photon, moving from its ground state (S₀) to an excited singlet state (S₁).[3]

  • Intersystem Crossing: The molecule can transition from the excited singlet state to a longer-lived, high-energy triplet state (T₁).[4]

  • Reactive Oxygen Species (ROS) Generation: In the triplet state, the dye can transfer energy to molecular oxygen, generating highly reactive species like singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[4]

  • Chemical Destruction: These ROS can then react with and irreversibly damage the chemical structure of the dye, rendering it non-fluorescent.[4]

cluster_0 Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Destroyed Destroyed Dye (Non-Fluorescent) T1->Destroyed Direct Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer O2 Molecular Oxygen (O₂) T1->O2 Energy Transfer ROS->Destroyed Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism.

Q3: How can I determine if signal loss in my experiment is due to photobleaching?

Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over time under continuous illumination.[5] To confirm photobleaching is the cause:

  • Image a Fresh Area: Move to an adjacent, previously unexposed area of your sample.

  • Observe Initial Intensity: If this new area is initially bright and then begins to fade upon exposure to the excitation light, photobleaching is the likely culprit.[5]

  • Rule Out Other Issues: If the signal is weak or absent from the very beginning, the problem might be related to other factors like low labeling efficiency, incorrect microscope filter sets, or low target expression.[5]

Q4: Are there general strategies to enhance the photostability of my dyes during experiments?

Yes, several strategies can be employed to minimize photobleaching and extend the fluorescent signal:

  • Reduce Excitation Intensity: Use the lowest possible laser power or light source intensity that provides an adequate signal-to-noise ratio.[5] Neutral density (ND) filters can be used to attenuate the light.[1]

  • Minimize Exposure Time: Limit the sample's exposure to light by using shorter camera exposure times and keeping the shutter closed when not acquiring images.[3][5]

  • Use Antifade Reagents: Mount your sample in a commercially available or homemade antifade mounting medium. These reagents work by scavenging reactive oxygen species.[3][6]

  • Choose More Photostable Dyes: If possible, select a dye derivative known for higher intrinsic photostability. While specific data for all this compound derivatives is not always available, comparing to well-characterized dyes can provide a benchmark.[4]

Troubleshooting Guide: Rapid Signal Fading

This guide provides a systematic approach to diagnosing and solving issues with the rapid fading of your this compound dye's fluorescence signal.

start Problem: Rapid Signal Fading check_bleaching Is fading gradual with exposure? start->check_bleaching reduce_intensity Action: Reduce Excitation Intensity (Lower laser power, use ND filters) check_bleaching->reduce_intensity Yes other_issues Consider Other Issues: - Low labeling efficiency - Incorrect filter sets - Sample degradation check_bleaching->other_issues No reduce_exposure Action: Minimize Exposure Time (Shorter acquisition, use shutter) reduce_intensity->reduce_exposure use_antifade Action: Use Antifade Mounting Medium reduce_exposure->use_antifade check_env Action: Check Environment (Optimize pH, reduce oxygen if possible) use_antifade->check_env solved Problem Resolved check_env->solved

Caption: Troubleshooting workflow for rapid fluorescence signal loss.

Quantitative Photostability Data

Directly comparing photostability metrics across different studies can be challenging due to variations in experimental conditions.[2] However, the following table provides a general comparison of common fluorophores to serve as a benchmark. The photobleaching quantum yield (Φb) represents the probability of a dye being destroyed per absorbed photon (lower is better), while the half-life (t₁/₂) is the time until fluorescence intensity drops to 50% under continuous illumination (higher is better).[7]

Dye FamilyExample DyeExcitation (nm)Emission (nm)Photobleaching Quantum Yield (Φb)Relative Photostability
Benzoxadiazole NBD Derivatives~460-500~520-600Highly variableModerate to Low
Fluorescein FITC494519~10⁻⁴ - 10⁻⁵Low
Cyanine Cy3550570~10⁻⁵ - 10⁻⁶Moderate
Cyanine Cy5649666~10⁻⁶Moderate
Alexa Fluor Alexa Fluor 488494519~10⁻⁶High[5]
Rhodamine Rhodamine 6G528551~10⁻⁵ - 10⁻⁷[8]Moderate to High

Note: Data is compiled from various sources and highly dependent on the specific molecular structure and experimental environment (e.g., solvent, pH, oxygen concentration).[4][7][8]

Experimental Protocols

Protocol 1: Measurement of Photobleaching Half-Life (t₁/₂)

This protocol details a standard method for quantifying the photostability of your this compound-based dye using fluorescence microscopy.[7]

Materials:

  • Fluorescently labeled sample (e.g., cells or solution) on a microscope slide or imaging dish.

  • Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera.

  • Appropriate filter sets for the specific dye.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare the sample to ensure a uniform distribution of the fluorophore in the intended region of interest.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing it to stabilize.

    • Select the correct filter set for your dye's excitation and emission spectra.

    • Place the sample on the stage and bring it into focus.

  • Image Acquisition Settings:

    • Adjust the illumination intensity to a level that provides a good initial signal but does not cause immediate, severe bleaching. Crucially, this intensity must be kept constant for all compared samples. [7]

    • Set camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio.

  • Time-Lapse Imaging:

    • Select a region of interest (ROI) with uniform fluorescence.

    • Acquire an initial image (time t=0).

    • Begin continuous illumination of the ROI and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).

    • Continue until the fluorescence intensity drops to less than 50% of the initial value.[7]

  • Data Analysis:

    • Open the image series in your analysis software.

    • Select an ROI within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.[2][7]

    • Correct for background fluorescence by measuring the intensity of an area with no dye and subtracting this value from your ROI measurements.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time. The time at which the intensity reaches 50% (0.5) is the photobleaching half-life (t₁/₂).[7]

cluster_workflow Photostability Measurement Workflow prep 1. Sample Preparation (Uniform dye distribution) setup 2. Microscope Setup (Stable light, correct filters) prep->setup acquire 3. Time-Lapse Acquisition (Constant illumination, regular intervals) setup->acquire analyze 4. Data Analysis (Measure intensity in ROI over time) acquire->analyze normalize 5. Normalization & Plotting (Correct for background, normalize to t=0) analyze->normalize result Result: Determine t₁/₂ (Time to 50% intensity) normalize->result

Caption: Experimental workflow for determining photobleaching half-life.

References

Validation & Comparative

Illuminating Specificity: A Comparative Guide to Validating the Binding of 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the precise validation of a small molecule's binding specificity to its intended target is paramount. This guide provides a comprehensive comparison of key biophysical and cell-based methodologies for validating the binding of 2,1,3-Benzoxadiazol-4-amine, a fluorescent scaffold of interest in kinase inhibitor development. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to rigorously assess target engagement and off-target effects.

For the context of this guide, we will consider a hypothetical scenario where this compound is investigated as a fragment that binds to the ATP-binding pocket of a well-characterized protein kinase, p38 MAPK, a key regulator of inflammatory signaling pathways.

Comparative Overview of Validation Methods

A multi-faceted approach employing orthogonal techniques is crucial for unequivocally establishing binding specificity. The following table summarizes the quantitative data obtained from a panel of assays used to characterize the interaction between this compound and p38 MAPK.

MethodParameter MeasuredThis compound vs. p38 MAPKThis compound vs. Off-Target Kinase (JNK1)
Surface Plasmon Resonance (SPR) Dissociation Constant (KD)2.5 µM50 µM
Association Rate (ka)1.2 x 104 M-1s-15.8 x 103 M-1s-1
Dissociation Rate (kd)3.0 x 10-2 s-12.9 x 10-1 s-1
Isothermal Titration Calorimetry (ITC) Dissociation Constant (KD)3.1 µMNot Determined (Weak Binding)
Stoichiometry (n)0.98-
Enthalpy Change (ΔH)-8.5 kcal/mol-
Entropy Change (ΔS)-2.2 cal/mol·K-
Fluorescence Polarization (FP) Inhibition Constant (Ki)4.2 µM65 µM
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTm)+3.5 °C at 50 µM+0.5 °C at 50 µM
Affinity Chromatography-Mass Spec. Target Identificationp38 MAPK identified-
Relative AbundanceHigh-

Experimental Protocols and Workflows

Detailed methodologies for the key experiments are provided below, accompanied by diagrams illustrating the experimental workflows.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics and affinity by detecting changes in the refractive index at the surface of a sensor chip.

Experimental Protocol:

  • Immobilization: Recombinant human p38 MAPK is immobilized on a CM5 sensor chip via amine coupling. The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). p38 MAPK (50 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface until the desired immobilization level is reached. The surface is then deactivated with 1 M ethanolamine-HCl.

  • Binding Analysis: A serial dilution of this compound (0.1 µM to 50 µM) in running buffer (HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is injected over the sensor surface.

  • Data Analysis: The association and dissociation phases are monitored. The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis p38 p38 MAPK immobilize Immobilize p38 MAPK on CM5 Chip p38->immobilize ligand This compound inject Inject Ligand (Serial Dilution) ligand->inject detect Detect Refractive Index Change inject->detect analyze Analyze Sensorgram (ka, kd, KD) detect->analyze ITC_Workflow cluster_prep Preparation cluster_itc ITC Analysis protein p38 MAPK (in cell) titrate Titrate Ligand into Protein ligand This compound (in syringe) ligand->titrate measure Measure Heat Change titrate->measure plot Plot Isotherm measure->plot analyze Fit Data (KD, n, ΔH, ΔS) plot->analyze FP_Workflow cluster_components Components cluster_assay FP Competition Assay protein p38 MAPK mix Mix p38 MAPK and Tracer protein->mix tracer Fluorescent Tracer tracer->mix competitor This compound add_comp Add Competitor (Serial Dilution) competitor->add_comp mix->add_comp measure_fp Measure Fluorescence Polarization add_comp->measure_fp analyze_fp Determine IC50/Ki measure_fp->analyze_fp CETSA_Workflow cluster_cell_culture Cell Culture cluster_cetsa_process CETSA Protocol cells Intact Cells treat Treat with Compound or Vehicle cells->treat heat Apply Temperature Gradient treat->heat lyse Lyse Cells heat->lyse separate Separate Soluble and Aggregated Fractions lyse->separate quantify Quantify Soluble Target Protein separate->quantify analyze Generate Melting Curve (ΔTm) quantify->analyze Affinity_MS_Workflow cluster_prep Preparation cluster_ms Affinity-MS Analysis ligand This compound immobilize Immobilize Ligand on Beads ligand->immobilize lysate Cell Lysate incubate Incubate with Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Identify Proteins by LC-MS/MS elute->analyze

A Comparative Analysis of 2,1,3-Benzoxadiazol-4-amine and its Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate visualization and quantification of biological molecules and processes. Among the diverse array of available fluorophores, 2,1,3-benzoxadiazole derivatives, particularly 2,1,3-Benzoxadiazol-4-amine (ABD) and its nitro-substituted counterparts, have garnered significant attention due to their utility in sensing biologically important analytes such as thiols.

This guide provides a comparative analysis of this compound and its derivatives, benchmarking their performance against commonly used fluorescent probes like fluorescein and rhodamine. The information presented herein is supported by experimental data to aid in the selection of the most suitable probe for specific research applications.

Overview of 2,1,3-Benzoxadiazole-Based Probes

The 2,1,3-benzoxadiazole scaffold, also known as benzofurazan, is a core component of a versatile class of fluorescent dyes.[1] These compounds are characterized by their small size and the sensitivity of their fluorescence to the local environment.[2][3] A key derivative is 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD), which is widely used in various sensing and imaging applications.[2][3][4] The reactivity of NBD derivatives, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), with nucleophiles like amines and thiols leads to the formation of highly fluorescent adducts, making them excellent tools for labeling proteins and detecting low molecular weight thiols.[5]

Performance Comparison of Fluorescent Probes

The utility of a fluorescent probe is determined by its photophysical properties. The following table summarizes key performance indicators for 2,1,3-benzoxadiazole derivatives and compares them with fluorescein isothiocyanate (FITC) and Rhodamine B.

Property2,1,3-Benzoxadiazole Derivative (NBD-based)Fluorescein Isothiocyanate (FITC)Rhodamine B
Excitation Max (λex) ~460-480 nm[2]~492 nm[6]~555 nm
Emission Max (λem) ~530-550 nm[2]~518 nm[6]~580 nm
Stokes Shift ~60-85 nm[2]~26 nm~25 nm
Quantum Yield (Φ) Variable (can be high, but solvent dependent)[2][7]~0.95 (in 0.1 M NaOH)[8]~0.31-0.70 (solvent dependent)
Photostability Generally moderateProne to photobleaching[3]Generally higher than FITC
Environmental Sensitivity High (fluorescence is sensitive to solvent polarity)[2]Sensitive to pH[8]Less sensitive to pH than fluorescein

Experimental Protocols

Synthesis of 2,1,3-Benzoxadiazole Derivatives

A general synthetic route to obtain 2,1,3-benzoxadiazole derivatives involves the cyclization of 2-nitroaniline followed by functionalization. For instance, the synthesis of the core 2,1,3-benzoxadiazole structure can be achieved through the reduction of 2,1,3-benzoxadiazole-1-oxide, which is synthesized from 2-nitroaniline.[1][9]

Synthesis of 2,1,3-Benzoxadiazole-1-oxide: A mixture of 2-nitroaniline, a phase transfer catalyst like tetrabutylammonium bromide (TBAB), diethyl ether, and a strong base (e.g., KOH solution) is treated with a sodium hypochlorite solution.[1][9] The reaction is stirred at room temperature, and the organic layer containing the product is then separated and purified.[1][9]

Synthesis of 2,1,3-Benzoxadiazole: The synthesized 2,1,3-benzoxadiazole-1-oxide is then reduced using a reducing agent like triphenylphosphine (PPh3) in a suitable solvent such as toluene under reflux.[1][9] The product can be purified by column chromatography.[1][9] Further modifications, such as bromination and subsequent cross-coupling reactions, can be employed to introduce various functional groups.[1]

Labeling of Cysteine Residues in Proteins with NBD-Cl

This protocol describes a general procedure for labeling cysteine residues in purified proteins using 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

Materials:

  • Purified protein containing cysteine residues

  • NBD-Cl

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 50 mM sodium borate buffer, pH 8.0-9.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare NBD-Cl Stock Solution: Dissolve NBD-Cl in anhydrous DMSO to a final concentration of 10-20 mM.[5]

  • Prepare Protein Solution: Dissolve the purified protein in the reaction buffer. The buffer pH should be slightly alkaline to ensure the thiol groups of cysteine are deprotonated and thus more nucleophilic.

  • Labeling Reaction: Add the NBD-Cl stock solution to the protein solution while gently stirring. A molar excess of NBD-Cl over the protein (e.g., 10-fold) is typically used.[5] The reaction mixture is incubated in the dark to prevent photobleaching.

  • Purification: To remove unreacted NBD-Cl, the reaction mixture is passed through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[5]

  • Characterization: The degree of labeling can be determined by measuring the absorbance of the purified protein-NBD conjugate at 280 nm (for the protein) and at the absorbance maximum of the NBD adduct (~464 nm).[5]

Signaling Pathways and Applications

Fluorescent probes based on 2,1,3-benzoxadiazole are particularly valuable for studying cellular processes involving thiol redox signaling. Thiols, such as glutathione (GSH) and cysteine residues in proteins, play a crucial role in maintaining cellular redox homeostasis and are involved in a multitude of signaling pathways.[10][11][12] Alterations in the cellular thiol-disulfide balance are associated with various physiological and pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular diseases.[11][13]

The ability of NBD-based probes to react with and report on the status of cellular thiols allows for the investigation of these redox-regulated signaling pathways.[10][13] For example, these probes can be used to monitor changes in glutathione levels in live cells in response to oxidative stress, providing insights into the cellular antioxidant defense mechanisms.[14][15]

Below are diagrams illustrating the general workflow for protein labeling and a simplified representation of a thiol-redox signaling pathway.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Purified Protein in Buffer Incubation Incubation in Dark Protein->Incubation NBD_Cl NBD-Cl in DMSO NBD_Cl->Incubation SEC Size-Exclusion Chromatography Incubation->SEC Analysis Spectroscopic Analysis SEC->Analysis

Workflow for Labeling Proteins with NBD-Cl.

ThiolRedoxSignaling cluster_stimulus Stimulus cluster_cellular_components Cellular Components cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) GSH Glutathione (GSH) ROS->GSH Oxidation ProteinSH Protein Thiols (-SH) ROS->ProteinSH Oxidation Signaling Downstream Signaling Pathways GSH->Signaling ProteinSH->Signaling GeneExpression Altered Gene Expression Signaling->GeneExpression

Simplified Thiol-Redox Signaling Pathway.

References

A Comparative Guide to Amine Derivatization Reagents: 2,1,3-Benzoxadiazol-4-amine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of analytical chemistry, biochemistry, and drug development, the accurate quantification of amines is paramount. Due to their often-low volatility and lack of strong chromophores or fluorophores, direct analysis of amines by techniques such as High-Performance Liquid Chromatography (HPLC) can be challenging. Chemical derivatization addresses this by converting amines into stable, easily detectable products. This guide provides a comprehensive comparison of 2,1,3-Benzoxadiazol-4-amine (BOD-amine) and its prominent alternatives—4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), Dansyl Chloride, Fluorescamine, and o-Phthalaldehyde (OPA)—for the derivatization of primary and secondary amines.

Performance Comparison of Amine Derivatization Reagents

The choice of a derivatization reagent is dictated by several factors, including its reactivity towards primary and secondary amines, the stability of the resulting derivative, the sensitivity of detection, and the complexity of the experimental protocol. The following table summarizes the key performance characteristics of BOD-amine and its alternatives.

Note: Direct comparative experimental data for this compound is limited in the reviewed literature. The data presented here for BOD-amine is largely inferred from studies on structurally similar benzoxadiazole derivatives, particularly its nitro-substituted analogs, to provide a reasonable estimation of its potential performance.

FeatureThis compound (BOD-amine) (inferred)4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Dansyl ChlorideFluorescamineo-Phthalaldehyde (OPA)
Reactivity Primary & Secondary AminesPrimary & Secondary Amines[1][2]Primary & Secondary Amines[3][4]Primary Amines only[5][6][7]Primary Amines only[8][9]
Reaction pH Alkaline (inferred)Alkaline (pH 8.0-9.5)[10][11]Alkaline (pH 9.5-10.5)[4][12]Alkaline (pH 9-10)[13]Alkaline (pH 9-11.5) in the presence of a thiol[2][14]
Reaction Time Moderate (inferred)1 - 60 min[10][15]30 - 120 min[4][16]Milliseconds to seconds[5][7][17]< 1 - 5 min[8][9][16]
Reaction Temp. Room Temp. to 60°C (inferred)Room Temp. to 80°C[14][15]25 - 60°C[3][12]Room Temperature[7][17]Room Temperature[9][13]
Excitation (λex) ~470 nm (for nitro derivative)470 nm[10][18]~333 - 337 nm[16][19]~381 - 390 nm[5][20][21]~340 nm[14][22]
Emission (λem) ~530 nm (for nitro derivative)530 - 540 nm[10][11][18]~492 - 515 nm[16][19]~470 - 490 nm[5][20][21]~455 nm[14][22]
Derivative Stability Moderate to High (inferred)High[15][23]High[4][24]Low (hydrolyzes)[20]Low (unstable adducts)[8][9][25][26]
Detection Limit Femtomole range (inferred)2.8 - 20 fmol[11]Picomole to Nanogram range[4][16]Picomole to Nanogram range[7][20]Picomole to Nanomolar range[16][27]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for amine derivatization using the discussed reagents.

Protocol for this compound (BOD-amine) Derivatization (Hypothetical)

This protocol is proposed based on methodologies for similar benzoxadiazole reagents due to the lack of a standardized published protocol for BOD-amine.

  • Reagent Preparation : Prepare a 10 mM solution of this compound in acetonitrile.

  • Sample Preparation : Dissolve or dilute the amine-containing sample in a 50 mM borate buffer (pH 9.0).

  • Derivatization Reaction :

    • To 100 µL of the sample solution, add 100 µL of the BOD-amine reagent solution.

    • Vortex the mixture and incubate at 50°C for 30 minutes in the dark.

    • After incubation, cool the reaction mixture to room temperature.

  • Analysis : Dilute the mixture with the mobile phase and inject it into the HPLC system for analysis.

Protocol for 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) Derivatization[10][15]
  • Reagent Preparation : Prepare a 100 mM solution of NBD-F in acetonitrile.

  • Sample Preparation : Dissolve or dilute the sample in 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.

  • Derivatization Reaction :

    • Mix 300 µL of the sample solution with 100 µL of the NBD-F solution in a reaction vial.

    • Heat the vial at 60°C for 1 minute.

    • Immediately cool the vial on an ice bath.

    • Add 400 µL of 50 mM HCl aqueous solution to stop the reaction.

  • Analysis : The resulting mixture is ready for HPLC analysis.

Protocol for Dansyl Chloride Derivatization[3][4]
  • Reagent Preparation : Prepare a 50 mM solution of Dansyl Chloride in acetonitrile. Prepare a 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).

  • Sample Preparation : Samples are typically extracted and dissolved in a suitable solvent like acetonitrile/methanol.

  • Derivatization Reaction :

    • Mix the Dansyl Chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio immediately before use.

    • Add 50 µL of this mixture to 25 µL of the sample extract.

    • Incubate at 25°C with shaking for 60 minutes in the dark.

  • Analysis : The reaction is quenched, and the sample is prepared for HPLC analysis.

Protocol for Fluorescamine Derivatization[28][29]
  • Reagent Preparation : Prepare a solution of Fluorescamine in a suitable organic solvent like acetone or acetonitrile (e.g., 600 µg/mL).

  • Sample Preparation : Dissolve the amine sample in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Derivatization Reaction :

    • Rapidly add the Fluorescamine solution to the amine sample solution while vortexing. The reaction is almost instantaneous.

  • Analysis : The fluorescent product is formed immediately and can be analyzed by fluorometry or HPLC. Due to the rapid hydrolysis of excess fluorescamine to a non-fluorescent product, no quenching step is typically required.

Protocol for o-Phthalaldehyde (OPA) Derivatization[8]
  • Reagent Preparation : Prepare the OPA reagent by dissolving OPA in a borate buffer (pH 9.5) and adding a thiol, such as 2-mercaptoethanol.

  • Sample Preparation : The amine sample should be in an aqueous solution.

  • Derivatization Reaction :

    • Mix the sample solution with the OPA reagent.

    • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • Analysis : The derivative is unstable, so the analysis by HPLC should be performed promptly after derivatization.

Visualizing the Workflow and Relationships

To better understand the derivatization processes and the relationships between these reagents, the following diagrams are provided.

Derivatization_Workflows cluster_BOD BOD-amine cluster_NBD NBD-F cluster_Dansyl Dansyl Chloride cluster_Fluorescamine Fluorescamine cluster_OPA OPA BOD_S Amine Sample (pH 9.0) BOD_D Incubate 50°C, 30 min BOD_S->BOD_D BOD_R BOD-amine in ACN BOD_R->BOD_D BOD_A HPLC Analysis BOD_D->BOD_A NBD_S Amine Sample (pH 8.0) NBD_D Heat 60°C, 1 min NBD_S->NBD_D NBD_R NBD-F in ACN NBD_R->NBD_D NBD_Q Quench with HCl NBD_D->NBD_Q NBD_A HPLC Analysis NBD_Q->NBD_A Dan_S Amine Sample Dan_D Incubate 25°C, 60 min Dan_S->Dan_D Dan_R Dansyl-Cl/Buffer (pH 9.8) Dan_R->Dan_D Dan_A HPLC Analysis Dan_D->Dan_A Flu_S Amine Sample (pH 9.0) Flu_D Instantaneous Reaction Flu_S->Flu_D Flu_R Fluorescamine in Acetone Flu_R->Flu_D Flu_A Immediate Analysis Flu_D->Flu_A OPA_S Amine Sample OPA_D React 1-2 min OPA_S->OPA_D OPA_R OPA/Thiol (pH 9.5) OPA_R->OPA_D OPA_A Prompt Analysis OPA_D->OPA_A

Caption: Experimental workflows for amine derivatization with different reagents.

Reagent_Comparison cluster_reactivity Reactivity cluster_stability Derivative Stability Reagents Amine Derivatization Reagents BOD BOD-amine Reagents->BOD NBD NBD-F Reagents->NBD Dansyl Dansyl Chloride Reagents->Dansyl Fluorescamine Fluorescamine Reagents->Fluorescamine OPA OPA Reagents->OPA Primary Primary Amines BOD->Primary Secondary Secondary Amines BOD->Secondary High High BOD->High inferred NBD->Primary NBD->Secondary NBD->High Dansyl->Primary Dansyl->Secondary Dansyl->High Fluorescamine->Primary Low Low Fluorescamine->Low OPA->Primary OPA->Low

Caption: Logical relationships of amine derivatization reagents based on reactivity and derivative stability.

Conclusion

The selection of an appropriate amine derivatization reagent is a critical decision in analytical method development. While this compound shows promise as a versatile reagent for both primary and secondary amines with potentially stable derivatives, more direct comparative studies are needed to fully establish its performance against well-established alternatives.

NBD-F and Dansyl Chloride are robust choices for the analysis of both primary and secondary amines, offering high sensitivity and stable derivatives, though they require longer reaction times and sometimes elevated temperatures.[4][15][23][24]

Fluorescamine and OPA are ideal for the rapid derivatization of primary amines at room temperature, making them suitable for high-throughput applications and post-column derivatization.[5][7][8][9] However, the lower stability of their derivatives necessitates prompt analysis.[8][9][20][25][26]

Researchers and drug development professionals should carefully consider the specific requirements of their application, including the types of amines to be analyzed, the required sensitivity, and the available instrumentation, to select the most suitable derivatization reagent.

References

A Comparative Guide to the Structural Characterization of 2,1,3-Benzoxadiazol-4-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural characterization of reaction products derived from 2,1,3-benzoxadiazol-4-amine. It includes detailed experimental data, protocols for key analytical techniques, and a comparison with alternative heterocyclic systems, particularly 2,1,3-benzothiadiazole derivatives. The information is presented to aid in the synthesis, analysis, and application of these compounds in research and drug development.

Introduction to 2,1,3-Benzoxadiazole Derivatives

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a prominent heterocyclic motif in the development of fluorescent probes and biologically active compounds.[1][2] Derivatives of this compound, in particular, are valued for their environmentally sensitive fluorescence, making them useful for bioimaging and sensing applications.[1][2] Their utility stems from a donor-π-acceptor architecture, where the amino group acts as an electron donor and the benzoxadiazole ring as an electron acceptor. This intramolecular charge transfer (ICT) is often responsible for their unique photophysical properties.[1]

Comparison of Reaction Products and Alternatives

While direct reactions of this compound are not extensively documented in readily available literature, the synthesis of its N-substituted derivatives is commonly achieved through the nucleophilic substitution of a leaving group (like chlorine) on a related benzoxadiazole precursor. A prominent alternative and frequently studied analogous heterocyclic system is the 2,1,3-benzothiadiazole (BTD) scaffold, which has been extensively investigated for its photophysical properties.[3][4][5]

This guide will focus on the characterization of N-substituted 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives, as they are well-documented and serve as excellent examples for understanding the structural analysis of this class of compounds. A comparison with analogous 2,1,3-benzothiadiazole derivatives will be provided where applicable.

Quantitative Data Summary

The following tables summarize key quantitative data for representative N-substituted 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives and a comparable N,N-dimethyl-4-amino-2,1,3-benzothiadiazole.

Table 1: Spectroscopic Data for N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives [6]

Compound1H NMR (ppm)13C NMR (ppm)
N-(3-Iodopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine 8.51 (d), 6.28 (d), 6.27 (br s, NH), 3.69 (q), 3.31 (t), 2.30 (quint)144.5, 144.0, 143.6, 136.4, 124.8, 99.1, 44.4, 31.6, 1.6
4-(Azetidin-1-yl)-7-nitro-2,1,3-benzoxadiazole 8.50 (d), 6.05 (d), 4.77 (br s), 4.42 (br s), 2.58 (m)145.2, 144.6, 143.7, 136.4, 119.1, 99.5, 56.5, 53.0, 16.5

Table 2: Photophysical Properties of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives in Different Solvents [6]

CompoundSolventλabs (nm)λem (nm)Molar Absorptivity (M-1cm-1)Quantum Yield (%)
N-(3-Iodopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine Toluene44351615,00095
Water47255527,0006
4-(Azetidin-1-yl)-7-nitro-2,1,3-benzoxadiazole Toluene47253213,00080
Water49955324,0004

Table 3: Comparison with an N-Substituted 2,1,3-Benzothiadiazole Derivative [7]

Compound1H NMR (ppm in CDCl3)13C NMR (ppm in CDCl3)
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole 7.50-6.50 (aromatic), 3.29 (s, N(CH3)2)156.90, 149.28, 144.43, 130.73, 111.13, 108.85, 42.59

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further development.

Synthesis of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives

A common route to N-substituted 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) with a primary or secondary amine.[8]

General Procedure:

  • Dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole in a suitable solvent (e.g., ethanol, acetonitrile).

  • Add the desired amine to the solution. The reaction may be carried out at room temperature or with heating.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by evaporation of the solvent and purified by column chromatography or recrystallization.

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Provides information on the number and types of protons in a molecule and their connectivity. Key signals for these derivatives include the aromatic protons of the benzoxadiazole ring and the protons of the N-substituent.

  • 13C NMR: Identifies the different carbon environments in the molecule. Aromatic carbons and carbons of the substituent are typically observed.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in confirming the elemental composition.

Infrared (IR) Spectroscopy:

  • Provides information about the functional groups present. Characteristic peaks include N-H stretching for secondary amines, C=C stretching for the aromatic ring, and N-O stretching for the nitro group.

Photophysical Characterization:

  • UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λabs) and the molar absorptivity.

  • Fluorescence Spectroscopy: Measures the emission spectrum to determine the maximum emission wavelength (λem) and the fluorescence quantum yield.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) help in visualizing complex relationships and processes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_photophysical Photophysical Analysis s1 Starting Material (e.g., 4-Chloro-7-nitro- 2,1,3-benzoxadiazole) s2 Reaction with Amine s1->s2 s3 Purification (Column Chromatography) s2->s3 c1 NMR Spectroscopy (1H, 13C) s3->c1 c2 Mass Spectrometry (HRMS) s3->c2 c3 IR Spectroscopy s3->c3 p1 UV-Vis Spectroscopy s3->p1 p2 Fluorescence Spectroscopy s3->p2

Caption: Experimental workflow for the synthesis and characterization of N-substituted benzoxadiazole derivatives.

reaction_pathway start This compound product N-Substituted Product start->product Reaction reagent + Reagent (e.g., Acyl Chloride, Sulfonyl Chloride) reagent->product

Caption: General reaction pathway for the derivatization of this compound.

comparison_logic benzoxadiazole 2,1,3-Benzoxadiazole Derivatives + Higher Quantum Yields (often) + More Sensitive to Solvent Polarity - Less Studied than BTDs application Applications (Fluorescent Probes, Bioimaging, Materials Science) benzoxadiazole->application benzothiadiazole 2,1,3-Benzothiadiazole Derivatives + More Extensively Studied + Generally Good Photostability - Lower Quantum Yields (in some cases) benzothiadiazole->application

Caption: Logical comparison of 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole derivatives.

References

Designing Robust Control Experiments for 2,1,3-Benzoxadiazol-4-amine Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,1,3-Benzoxadiazol-4-amine and its derivatives, belonging to the 7-nitro-2,1,3-benzoxadiazole (NBD) family, are versatile fluorescent probes with broad applications in biomedical research. Their utility in cellular imaging, biomolecule labeling, and as potential therapeutic agents necessitates rigorous experimental design to ensure the validity and reproducibility of research findings. This guide provides a framework for designing effective control experiments when working with this compound, offers a comparison with alternative fluorescent probes, and presents detailed experimental protocols.

The Critical Role of Controls in this compound Research

The inherent fluorescence of this compound and its potential for off-target effects demand a comprehensive set of controls to mitigate experimental artifacts and validate specific activities.

Key Considerations for Control Design:

  • Photophysical Properties: The fluorescence of NBD derivatives can be sensitive to the local environment, which can be both an advantage for sensing applications and a source of potential artifacts.

  • Cellular Autofluorescence: Cells naturally contain endogenous fluorophores that can interfere with the signal from the fluorescent probe.

  • Off-Target Effects: The benzoxadiazole core or its substituents may interact with cellular components other than the intended target, leading to misleading results.

  • Probe-Induced Perturbations: The introduction of any exogenous molecule can potentially alter normal cellular processes.

Essential Control Experiments

To address these challenges, a multi-pronged approach to control experiments is recommended.

Negative Controls

Negative controls are essential to rule out non-specific effects and artifacts.

Control TypePurposeRationale
Vehicle Control To assess the effect of the solvent used to dissolve the this compound.Ensures that any observed effects are due to the compound itself and not the vehicle (e.g., DMSO).
Unlabeled Cells/Samples To measure background autofluorescence.Provides a baseline for correcting the fluorescence signal from the labeled samples.
Non-Fluorescent Analog Control To distinguish between the biological activity of the core chemical structure and effects related to its fluorescence.A structurally similar molecule lacking the fluorophore helps to identify off-target effects of the chemical scaffold. A proposed non-fluorescent analog would involve the reduction of the nitro group at the 7-position, which is critical for the fluorescence of NBD derivatives.
Scrambled Peptide/Inactive Analog Control When this compound is conjugated to a targeting moiety (e.g., a peptide), this control validates the specificity of the targeting.A scrambled or inactive version of the targeting molecule labeled with the fluorophore should not exhibit the same localization or effect as the active conjugate.
Positive Controls

Positive controls are crucial for validating the experimental system and ensuring that the expected biological response can be detected.

Control TypePurposeRationale
Known Activator/Inhibitor To confirm that the biological pathway or target under investigation is responsive in the experimental system.For example, when studying apoptosis, a known inducer like staurosporine would serve as a positive control.
Alternative Fluorescent Probe To confirm the localization or biological effect with a well-characterized probe targeting the same molecule or organelle.Comparing the results with a different fluorophore (e.g., a fluorescein-based probe) can help to rule out artifacts specific to the NBD moiety.

Comparative Analysis with Alternative Fluorescent Probes

The selection of a fluorescent probe depends on the specific application. Here's a comparison of this compound derivatives with other common fluorophores.

FeatureThis compound (NBD-amine)FluoresceinRhodamineCyanine Dyes (e.g., Cy3, Cy5)
Excitation (nm) ~460-480~494~550Variable (e.g., Cy3: ~550, Cy5: ~650)
Emission (nm) ~520-550~521~573Variable (e.g., Cy3: ~570, Cy5: ~670)
Quantum Yield Moderate to high, environment-sensitiveHighHighHigh
Photostability ModerateLowHighHigh
Environmental Sensitivity High (sensitive to polarity)Moderate (pH-sensitive)LowLow
Size SmallSmallSmall to moderateModerate to large
Advantages Small size, good for labeling, environmentally sensitiveBright, widely usedPhotostable, brightHigh photostability, available in a wide range of wavelengths
Disadvantages Moderate photostability, potential for off-target effectsPoor photostability, pH sensitivityCan be bulkyCan be bulky, more expensive

Experimental Protocols

Protocol 1: General Cell Staining and Imaging
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in an appropriate buffer (e.g., PBS or cell culture medium without serum) to the final working concentration (typically in the low micromolar range).

  • Staining: Remove the culture medium from the cells and wash with pre-warmed PBS. Add the staining solution to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.

  • Imaging: Mount the coverslips on a slide with mounting medium or image the dishes directly using a fluorescence microscope equipped with appropriate filters for NBD (e.g., excitation at ~470 nm and emission at ~530 nm).

Protocol 2: Control for Autofluorescence
  • Follow the steps for general cell staining but prepare a parallel sample of unlabeled cells.

  • Image both the stained and unstained cells using the exact same imaging parameters (laser power, exposure time, gain).

  • In image analysis software, subtract the average fluorescence intensity of the unstained cells from the intensity of the stained cells to correct for autofluorescence.

Protocol 3: Negative Control with a Non-Fluorescent Analog
  • Synthesize or obtain a non-fluorescent analog of this compound (e.g., by reducing the 7-nitro group to an amino group).

  • Prepare stock solutions of both the fluorescent probe and the non-fluorescent analog in the same solvent.

  • Treat cells with equimolar concentrations of the fluorescent probe, the non-fluorescent analog, and the vehicle control.

  • Assess the biological endpoint of interest (e.g., cell viability, protein expression) for all treatment groups.

  • Any biological effect observed with the non-fluorescent analog suggests an off-target effect of the chemical scaffold, independent of its fluorescent properties.

Visualizing Cellular Pathways and Workflows

Signaling Pathway: MAPK/ERK Pathway Inhibition

Several studies have implicated benzoxadiazole derivatives in the modulation of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can be a mechanism for the anti-cancer effects of these compounds.

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Caption: Putative inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow: Validating Specificity

A logical workflow is crucial to validate the specificity of any observed biological effect of this compound.

Experimental_Workflow Primary Assay Observe Biological Effect with This compound Negative Controls Negative Controls Primary Assay->Negative Controls Run Orthogonal Assay Orthogonal Assay Negative Controls->Orthogonal Assay If controls are clean Validate Specificity Validate Specificity Orthogonal Assay->Validate Specificity If results are consistent

Caption: A streamlined workflow for validating the biological activity of this compound.

By implementing these comprehensive control strategies, researchers can confidently interpret their findings and contribute to the robust and reliable application of this compound in their respective fields.

Assessing the Cross-Reactivity of 2,1,3-Benzoxadiazol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of 2,1,3-Benzoxadiazol-4-amine (ABD-amine) with other molecules. Understanding the selectivity of a compound is paramount in drug discovery and chemical biology to minimize off-target effects and ensure therapeutic efficacy. This document summarizes available data on the interaction of ABD-amine and its derivatives with various biological targets, details relevant experimental protocols for assessing cross-reactivity, and provides visual representations of these evaluation workflows.

Potential for Cross-Reactivity

This compound, a scaffold found in various biologically active compounds and fluorescent probes, possesses functional groups that can contribute to its interaction with a range of biological molecules. The primary aromatic amine is a nucleophilic center, while the benzoxadiazole ring is an electron-accepting system.[1] These characteristics suggest the potential for interactions with various biological targets.

Derivatives of the closely related 7-nitro-2,1,3-benzoxadiazole (NBD) are known to react with biological nucleophiles such as thiols and amines.[2] For instance, certain NBD derivatives have been shown to act as suicide inhibitors for glutathione S-transferases by forming a stable complex in the active site.[3] This highlights the potential for covalent or high-affinity interactions with proteins containing reactive cysteine or lysine residues.

Comparative Cross-Reactivity Data

While a comprehensive cross-reactivity panel for this compound is not extensively documented in publicly available literature, we can infer its potential selectivity by examining data from related benzoxazole and benzothiadiazole derivatives, which share structural similarities. The following table presents a representative summary of the inhibitory activity of a benzoxazole derivative against a panel of kinases. This data serves as an illustrative example of the type of selectivity profile that should be determined for this compound.

Target Kinase% Inhibition at 10 µMIC50 (nM)Reference Compound
c-Met95%50Staurosporine
VEGFR-288%150Sorafenib
EGFR35%>1000Gefitinib
PDGFRβ42%>1000Sunitinib
Abl25%>1000Imatinib

This table is a hypothetical representation based on typical kinase inhibitor profiling data and does not represent actual experimental results for this compound.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound, a tiered approach employing a series of biochemical and cellular assays is recommended.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the amount of ATP consumed or product formed during the kinase-catalyzed phosphorylation of a substrate. A reduction in kinase activity in the presence of the test compound indicates inhibition.

Detailed Methodology:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

    • Plate reader capable of luminescence detection

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the remaining ATP or the amount of product formed using a suitable detection reagent. f. Run control reactions including a no-inhibitor control (vehicle) and a no-enzyme control. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay (Biochemical)

This assay determines the affinity of a test compound for a target protein by measuring its ability to displace a known, labeled ligand.[4]

Principle: A labeled ligand with a known affinity for the target is allowed to bind. The test compound is then added in increasing concentrations, and the displacement of the labeled ligand is measured.[4]

Detailed Methodology:

  • Reagents and Materials:

    • Purified target protein

    • Labeled ligand (e.g., fluorescently or radioactively labeled)

    • Assay buffer

    • Test compound (this compound)

    • Microplates

    • Detection instrument (e.g., fluorescence plate reader, scintillation counter)

  • Procedure: a. In a microplate, incubate the target protein with the labeled ligand to allow binding to reach equilibrium. b. Add a serial dilution of the test compound to the wells. c. Incubate to allow the competition to reach a new equilibrium. d. Measure the amount of bound labeled ligand. e. Determine the concentration of the test compound that displaces 50% of the labeled ligand (IC50). f. Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[5]

Cellular Thermal Shift Assay (CETSA®) (Cellular)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[2][6]

Principle: The binding of a ligand to its target protein often leads to an increase in the protein's thermal stability.[6] This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Detailed Methodology:

  • Reagents and Materials:

    • Cultured cells expressing the target protein

    • Test compound (this compound)

    • Cell lysis buffer

    • Equipment for heating (e.g., PCR machine)

    • Centrifuge

    • SDS-PAGE and Western blotting reagents or mass spectrometer

  • Procedure: a. Treat cultured cells with the test compound or vehicle (DMSO). b. Harvest the cells and lyse them (for lysate-based CETSA) or keep them intact. c. Aliquot the cell lysate or intact cells and heat them to a range of temperatures. d. For intact cells, lyse them after heating. e. Pellet the aggregated proteins by centrifugation. f. Collect the supernatant containing the soluble proteins. g. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry. h. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing Cross-Reactivity Assessment Workflows

The following diagrams illustrate the logical flow of experiments to assess the cross-reactivity of a test compound.

Cross_Reactivity_Workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Cellular Confirmation cluster_3 Selectivity Profile A Test Compound (this compound) B Broad Kinase Panel (e.g., 96 kinases) A->B Single concentration screening C IC50 Determination (Biochemical Assay) B->C Identified hits D Competitive Binding Assay C->D Validate binding E Cellular Thermal Shift Assay (CETSA) D->E Confirm target engagement in cells F Cell-Based Functional Assay E->F Assess functional consequence G Confirmed On-Target & Off-Target Hits F->G

Caption: A typical workflow for assessing the cross-reactivity of a compound.

Signaling_Pathway_Assessment cluster_0 Stimulation cluster_1 Signal Transduction cluster_2 Downstream Effects cluster_3 Cellular Response cluster_4 Inhibitor Intervention Points A Ligand B GPCR A->B Binding C G-Protein Activation B->C D Second Messenger Production (e.g., cAMP) C->D E Kinase Cascade (e.g., PKA, MAPK) D->E F Gene Expression Changes E->F G Phenotypic Change F->G I1 Test Compound (ABD-amine) I1->B Antagonist? I1->E Kinase Inhibitor?

Caption: Potential points of cross-reactivity in a generic signaling pathway.

References

A Comparative Guide to 2,1,3-Benzoxadiazol-4-amine and Commercial Fluorogenic Amine Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2,1,3-Benzoxadiazol-4-amine (also known as 4-amino-2,1,3-benzoxadiazole or NBD-amine) and its derivatives against widely used commercial standards for the fluorescent labeling and detection of primary and secondary amines. The selection of an appropriate fluorescent probe is critical for the sensitivity and accuracy of various bioanalytical and biomedical applications, including protein quantification, cellular imaging, and receptor binding assays. This document presents a summary of key performance indicators, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the selection of the most suitable reagent for your research needs.

Performance Benchmark of Amine-Reactive Fluorescent Probes

The efficacy of a fluorescent probe for amine detection is determined by several key photophysical parameters. These include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), which dictates the efficiency of light absorption, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The following table summarizes these critical properties for NBD-amine derivatives and popular commercial alternatives, Fluorescamine and Fluorescein Isothiocyanate (FITC).

ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Reactive Group
This compound (NBD-amine) Adducts ~464 - 495~512 - 535~13,000~0.04 (in water)Amine
Fluorescamine-Amine Adducts ~381 - 390~470 - 475Not explicitly stated for adductsHighSpiro lactone
Fluorescein Isothiocyanate (FITC) ~495~519 - 525~75,000~0.92Isothiocyanate

Note: The photophysical properties of NBD-amine adducts are highly sensitive to the polarity of the solvent, with fluorescence intensity often decreasing in aqueous environments.[1][2][3] Data for NBD-amine adducts are representative of N-alkylated derivatives in aqueous or polar environments.[4] FITC data is for the conjugated fluorophore.[5] Fluorescamine itself is non-fluorescent, and the data corresponds to its fluorescent product upon reaction with primary amines.[2][6][7]

Signaling Pathways and Experimental Visualizations

The utility of fluorescent probes extends to visualizing specific biological events and pathways. 2,1,3-Benzoxadiazole derivatives have been successfully employed as targeting ligands for various receptors, enabling the study of their localization and signaling cascades.

One such application is the targeting of the Sigma-1 receptor, a chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface.[8][9] Ligand binding to the Sigma-1 receptor can modulate intracellular calcium signaling and influence downstream cellular processes.[8]

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R modulates BiP BiP/GRP78 Sigma1->BiP associates MAM Mitochondria-Associated Membrane (MAM) Ca_ER Ca2+ Release IP3R->Ca_ER Ca_Mito Ca2+ uptake Cell_Response Downstream Cellular Response Ca_Mito->Cell_Response NBD_Ligand NBD-labeled Ligand NBD_Ligand->Sigma1 binds Ca_ER->Ca_Mito transfer via MAM Protein_Labeling_Workflow Start Start Protein_Prep Prepare Protein Solution (amine-free buffer, pH 8-9) Start->Protein_Prep Probe_Prep Prepare Amine-Reactive Probe Solution (e.g., NBD-Cl in DMSO) Start->Probe_Prep Reaction Mix Protein and Probe (Incubate in dark) Protein_Prep->Reaction Probe_Prep->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Characterization Characterization (Spectroscopy to determine Degree of Labeling) Purification->Characterization End Labeled Protein Characterization->End

References

Unveiling the Performance of 2,1,3-Benzoxadiazol-4-amine Sensors: A Comparative Guide to In Vitro and In Vivo Efficacy for Mercury (II) Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of environmental monitoring and biological sensing, the detection of heavy metal ions such as Mercury (II) (Hg²⁺) is of paramount importance due to their high toxicity. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. Among these, derivatives of 2,1,3-Benzoxadiazol-4-amine, particularly 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD), have garnered significant attention. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a specific ANBD-based fluorescent probe for Hg²⁺ detection, alongside an alternative sensor, Rhodamine B-based probe.

Quantitative Performance Comparison

The efficacy of fluorescent sensors is determined by several key parameters, including their detection limit, linearity range, and fluorescence enhancement. The following table summarizes the in vitro performance of an ANBD-based probe and a Rhodamine B-based probe for the detection of Hg²⁺.

FeatureThis compound based Sensor (Probe 2)Rhodamine B based Sensor
Detection Limit 0.05 µM[1][2]0.02 µM
Linearity Range 0.5–2.5 µM[1][2]0.1–1.0 µM
Fluorescence Enhancement 46-fold[1][2]~150-fold
Excitation Wavelength (λex) Not specified558 nm
Emission Wavelength (λem) Not specified577 nm

Signaling Pathway and Experimental Workflow

The detection mechanism of the ANBD-based probe for Hg²⁺ involves a desulfurization reaction, leading to a significant fluorescence enhancement. This process, along with a typical experimental workflow for evaluating such sensors, is depicted in the diagrams below.

cluster_pathway Hg²⁺ Detection Pathway Probe ANBD-based Probe (Probe 2) (Weakly Fluorescent) Complex Probe-Hg²⁺ Complex (Highly Fluorescent) Probe->Complex + Hg²⁺ (Desulfurization) Hg2 Hg²⁺ cluster_workflow Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (e.g., Cell Imaging) cluster_data Data Analysis A Prepare buffer solution (e.g., PBS) B Add ANBD-based probe A->B C Introduce varying concentrations of Hg²⁺ B->C D Measure fluorescence intensity C->D E Determine detection limit and linearity D->E K Quantify fluorescence changes E->K F Culture cells (e.g., HeLa cells) G Incubate cells with ANBD-based probe F->G H Treat cells with Hg²⁺ G->H I Wash cells to remove excess probe H->I J Image cells using fluorescence microscopy I->J J->K L Compare in vitro and in vivo results K->L

References

Ensuring Reproducibility in Experimental Data: A Comparative Guide to 2,1,3-Benzoxadiazol-4-amine and its Alternatives in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental data is a cornerstone of scientific advancement. In fields relying on fluorescence microscopy, the choice of fluorescent probes is a critical factor influencing data reliability. This guide provides a comprehensive comparison of 2,1,3-Benzoxadiazol-4-amine derivatives, commonly known as NBD (7-nitro-2,1,3-benzoxadiazole) dyes, with other popular fluorophores for cellular imaging. By presenting objective performance data, detailed experimental protocols, and insights into their application, this guide aims to empower researchers to make informed decisions and enhance the reproducibility of their findings.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe significantly impacts the quality and reproducibility of imaging data. Key performance indicators include photophysical properties such as quantum yield (a measure of fluorescence efficiency) and molar extinction coefficient (a measure of light absorption), as well as photostability. Below is a comparison of NBD with a popular alternative, BODIPY FL.

PropertyNBD (7-nitro-2,1,3-benzoxadiazole)BODIPY FLSource
Excitation Max (nm) ~466~505[1]
Emission Max (nm) ~536~511[1]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 15,000 - 27,000>80,000[1]
Fluorescence Quantum Yield (Φ) 0.06 - 0.95 (solvent dependent)~0.9[1]
Photostability Moderate; sensitive to the environmentHigh[1]

Key Takeaways:

  • Brightness: BODIPY FL is significantly brighter than NBD due to its higher molar extinction coefficient and quantum yield.[1] This allows for lower concentrations to be used, potentially reducing cytotoxicity and background noise.

  • Photostability: BODIPY dyes are generally more photostable than NBD dyes, making them more suitable for long-term imaging experiments and techniques that require high-intensity light sources.[1]

  • Environmental Sensitivity: The fluorescence of NBD is highly sensitive to the polarity of its environment, which can be advantageous for probing membrane properties but may also introduce variability.

Experimental Protocols for Reproducible Cellular Imaging

To ensure the reproducibility of experimental data, it is crucial to follow standardized and detailed protocols. Below is a protocol for labeling lipids in live cells using NBD-conjugated sphingolipids, a common application for this class of dyes.

Protocol: Live-Cell Labeling of Sphingolipids with NBD-Ceramide

This protocol is adapted from established methods for visualizing the Golgi apparatus.

Materials:

  • NBD-C₆-ceramide (or other NBD-labeled lipid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~466/536 nm)

Procedure:

  • Preparation of NBD-Ceramide/BSA Complex:

    • Prepare a 1 mM stock solution of NBD-ceramide in chloroform/methanol (2:1, v/v).

    • In a glass tube, evaporate a desired amount of the stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid film in HBSS/HEPES containing 0.34 mg/mL fatty acid-free BSA to a final NBD-ceramide concentration of 5 µM.

    • Vortex thoroughly to ensure complex formation.

  • Cell Labeling:

    • Wash the cultured cells twice with pre-warmed (37°C) HBSS/HEPES.

    • Incubate the cells with the NBD-ceramide/BSA complex at 37°C for 30 minutes in a cell culture incubator.

    • To remove excess probe from the plasma membrane (a process called "back-exchange"), wash the cells three times with ice-cold HBSS/HEPES.

    • Incubate the cells with complete cell culture medium at 37°C for a further 30 minutes.

  • Imaging:

    • Wash the cells once more with fresh, pre-warmed HBSS/HEPES.

    • Immediately image the cells using a fluorescence microscope.

Troubleshooting for Weak Signal:

  • Optimize Probe Concentration: The optimal concentration of the NBD-lipid/BSA complex can vary between cell types. A titration from 1-10 µM is recommended.

  • Enhance Uptake: Ensure the NBD-lipid is fully complexed with BSA, as this facilitates delivery into cells.

  • Minimize Photobleaching: Reduce the intensity and duration of the excitation light. For fixed cells, use an anti-fade mounting medium.

Application in Drug Development: Targeting Glutathione S-Transferases

Derivatives of 2,1,3-benzoxadiazole have shown promise as therapeutic agents. For instance, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) acts as a suicide inhibitor for Glutathione S-Transferases (GSTs). GSTs are enzymes that play a crucial role in cellular detoxification and are often overexpressed in cancer cells, contributing to drug resistance. Inhibition of GST can lead to an increase in oxidative stress and trigger apoptosis (programmed cell death).

Signaling Pathway: GST Inhibition and JNK-Mediated Apoptosis

The inhibition of GSTP1-1 by NBDHEX can lead to the dissociation of the JNK•GSTP1-1 complex, activating the JNK signaling pathway, which in turn can initiate apoptosis.

GST_JNK_Apoptosis NBDHEX NBDHEX GSTP1_1 GSTP1-1 NBDHEX->GSTP1_1 Inhibits JNK_GST_Complex JNK•GSTP1-1 Complex GSTP1_1->JNK_GST_Complex Forms complex with JNK JNK JNK (activated) JNK_GST_Complex->JNK Dissociates to release Apoptosis Apoptosis JNK->Apoptosis Initiates

Caption: NBDHEX inhibition of GSTP1-1 leads to JNK activation and apoptosis.

Experimental Workflow: Assessing Fluorophore Photostability

Reproducibility is heavily dependent on the stability of the fluorescent signal. The following workflow outlines a method for quantifying and comparing the photostability of different fluorophores.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prep1 Prepare solutions of each fluorophore at the same concentration. Prep2 Mount samples on microscope slides. Prep1->Prep2 Acq1 Define a region of interest (ROI) for each sample. Prep2->Acq1 Acq2 Acquire a time-lapse series of images under continuous, identical illumination. Acq1->Acq2 Analysis1 Measure the mean fluorescence intensity within the ROI for each time point. Acq2->Analysis1 Analysis2 Normalize the intensity of each frame to the initial intensity. Analysis1->Analysis2 Analysis3 Plot normalized intensity vs. time and fit to an exponential decay to determine the photobleaching half-life. Analysis2->Analysis3

Caption: Experimental workflow for evaluating and comparing fluorophore photostability.

References

Crystallographic Confirmation of 2,1,3-Benzoxadiazol-4-amine Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of crystallographic databases and the scientific literature has revealed a significant gap in the publicly available structural data for adducts of 2,1,3-Benzoxadiazol-4-amine. At present, there are no published crystal structures for co-crystals, salts, or other adducts of this specific compound. This absence of primary crystallographic data prevents a direct comparative analysis of different this compound adducts as requested.

While a detailed comparison is not currently feasible, this guide provides a framework for researchers, scientists, and drug development professionals on the methodologies and data presentation that would be essential for the structural confirmation and comparison of such adducts, should the data become available. This includes standardized data tables, detailed experimental protocols, and visualizations of the experimental and analytical workflows.

General Methodologies for Structural Confirmation

The definitive method for confirming the three-dimensional atomic arrangement of molecular adducts is single-crystal X-ray diffraction (SC-XRD). The general workflow for such a study is outlined below.

Experimental Workflow: From Synthesis to Structure Solution

G General Workflow for Crystallographic Analysis cluster_synthesis Adduct Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound Adducts purification Purification and Characterization synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection and Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: A generalized workflow for the synthesis, crystallization, and structural determination of molecular adducts via single-crystal X-ray diffraction.

Data Presentation for Comparative Analysis

Should crystallographic data for different this compound adducts become available, the following tables provide a structured format for the clear and concise presentation of key parameters, facilitating straightforward comparison.

Table 1: Crystal Data and Structure Refinement Details

ParameterAdduct AAdduct BAdduct C
Chemical Formula
Formula Weight
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Calculated Density (g/cm³)
Absorption Coefficient (mm⁻¹)
F(000)
Crystal Size (mm³)
Radiation (λ, Å)
Temperature (K)
θ range for data collection (°)
Reflections collected
Independent reflections
R_int
Goodness-of-fit on F²
Final R indices [I > 2σ(I)]
R indices (all data)
Largest diff. peak and hole (e.Å⁻³)

Table 2: Comparison of Key Geometric Parameters and Intermolecular Interactions

ParameterAdduct AAdduct BAdduct C
Hydrogen Bonds
Donor-H···Acceptor
D-H (Å)
H···A (Å)
D···A (Å)
D-H···A (°)
π-π Stacking Interactions
Centroid-to-centroid distance (Å)
Interplanar angle (°)
Other Non-covalent Interactions
(e.g., Halogen bonds, C-H···π)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are template sections for the key experimental procedures.

Synthesis of this compound Adducts

This section should provide a detailed, step-by-step procedure for the synthesis of each adduct. This includes:

  • Materials: A list of all reagents and solvents with their sources and purity.

  • Instrumentation: Details of any specialized equipment used.

  • Procedure: A clear description of the reaction setup, stoichiometry of reactants, reaction conditions (temperature, time, atmosphere), and the work-up procedure.

  • Characterization: Methods used to confirm the identity and purity of the bulk material (e.g., NMR, IR, melting point, elemental analysis).

Crystal Growth

A detailed account of the crystallization method is essential for obtaining high-quality single crystals suitable for X-ray diffraction. This should include:

  • Solvent System: The solvent or solvent mixture used.

  • Technique: The specific crystallization technique employed (e.g., slow evaporation, vapor diffusion, cooling crystallization).

  • Conditions: The temperature and duration of the crystallization process.

Single-Crystal X-ray Diffraction

This section should detail the parameters of the X-ray diffraction experiment and the software used for data processing and structure solution.

  • Instrument: The make and model of the diffractometer and the X-ray source.

  • Data Collection: Details of the data collection strategy, including the software used.

  • Structure Solution and Refinement: The software packages used for solving and refining the crystal structure and the methods employed.

  • Deposition: The deposition number for the crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).

Logical Relationship in Structural Confirmation

The process of confirming a molecular structure from crystallographic data follows a logical progression from experimental observation to a validated atomic model.

G Logical Flow of Structural Confirmation cluster_exp Experimental Data cluster_model Model Building cluster_refine Refinement & Validation diffraction_pattern Diffraction Pattern reflection_intensities Reflection Intensities diffraction_pattern->reflection_intensities electron_density_map Electron Density Map reflection_intensities->electron_density_map Phase Problem Solution initial_model Initial Atomic Model electron_density_map->initial_model refined_model Refined Atomic Model initial_model->refined_model Least-Squares Refinement validation_metrics Validation Metrics (R-factors, GoF) refined_model->validation_metrics final_structure Final Validated Crystal Structure validation_metrics->final_structure Model Accepted

Caption: The logical progression from raw diffraction data to a final, validated crystal structure.

While direct comparative data for this compound adducts is currently unavailable, this guide provides the necessary framework to structure and present such research once the foundational crystallographic studies are conducted and published. Researchers are encouraged to deposit their crystallographic data in public databases to facilitate future comparative analyses and advance the structural science in this area.

Safety Operating Guide

Personal protective equipment for handling 2,1,3-Benzoxadiazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,1,3-Benzoxadiazol-4-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.

Protection Type Equipment Specification Standard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile). Fire/flame resistant and impervious clothing. Laboratory coat.EU Directive 89/686/EEC and EN 374 for gloves.[1][3]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced. A dust respirator is also recommended.MSHA/NIOSH approved or equivalent.[1][3]

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] Good general ventilation should be sufficient, but local exhaust ventilation may be necessary for procedures that generate dust or aerosols.[3]

  • Preventing Exposure: Avoid contact with skin and eyes.[1][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Safe Handling Practices: Avoid the formation of dust and aerosols.[1][2] Use non-sparking tools to prevent ignition from electrostatic discharge.[1][2]

  • Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[2] Do not eat, drink, or smoke in handling areas.[5]

  • Emergency Preparedness: An eyewash station and a safety shower should be readily accessible in the work area.[4]

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials and foodstuff containers.[1][2]

  • The storage area should be locked up or accessible only to authorized personnel.[2][5]

Accidental Release and First Aid Measures

A clear and immediate response plan is essential for managing accidental exposures or releases.

Scenario Immediate Action
Skin Contact Wash the affected area with plenty of water.[2] If skin irritation occurs, seek medical help.[2] Remove contaminated clothing and wash it before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice or attention.[6]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, get medical help.[2] If breathing is difficult, give oxygen.[4]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Get medical help if you feel unwell.[1]
Spill or Leak Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1] Collect the spilled material using dry clean-up procedures and place it in a suitable, closed container for disposal.[6] Prevent the chemical from entering drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Dispose of the contents and container to an appropriate treatment and disposal facility.[1][2]

  • Disposal must be in accordance with all applicable local, regional, national, and international regulations.[8]

  • Do not let the chemical enter drains.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound a Review SDS b Ensure Engineering Controls are Functional (Ventilation, Eyewash, Shower) a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Weigh/Handle Chemical in Ventilated Area c->d Proceed to Handling e Avoid Dust/Aerosol Formation d->e f Use Non-Sparking Tools e->f g Decontaminate Work Area f->g Proceed to Post-Handling h Remove and Clean/Dispose of PPE g->h i Wash Hands Thoroughly h->i j Store in a Cool, Dry, Well-Ventilated Area i->j Store Unused Chemical l Dispose of Waste According to Regulations i->l Dispose of Waste k Keep Container Tightly Closed j->k

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,1,3-Benzoxadiazol-4-amine
Reactant of Route 2
2,1,3-Benzoxadiazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.